Comprehensive Synthesis and Characterization of 4-[2-(4-Nitrophenyl)ethenyl]quinoline: A Technical Whitepaper
Executive Summary The compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as 4-(4-nitrostyryl)quinoline) is a highly conjugated, rigid molecular scaffold with significant applications in optical material...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as 4-(4-nitrostyryl)quinoline) is a highly conjugated, rigid molecular scaffold with significant applications in optical materials, fluorescent cellular probes, and antineoplastic drug development. This whitepaper provides an in-depth, self-validating protocol for the synthesis, isolation, and structural characterization of this compound. By detailing the causality behind the Knoevenagel-type condensation and the thermodynamic principles governing its stereoselectivity, this guide equips researchers with a robust framework for reproducible synthesis.
Mechanistic Rationale & Synthetic Strategy
The synthesis of styrylquinolines relies on the condensation of a methylquinoline (in this case, 4-methylquinoline, known as lepidine) with an aromatic aldehyde (4-nitrobenzaldehyde). While simple base catalysis can drive this reaction, the use of acetic anhydride under reflux conditions is the gold standard for maximizing yields and ensuring complete conversion .
The Causality of N-Activation
The selection of acetic anhydride is not merely as a solvent, but as a critical electrophilic activator. The mechanism relies on the following logical sequence:
Electrophilic Activation: Acetic anhydride reacts with the quinoline nitrogen to form an N-acetyllepidinium intermediate.
pKa Depression: The formation of this positively charged intermediate drastically lowers the pKa of the protons on the 4-methyl group.
Anhydrobase Formation: Thermal conditions drive the deprotonation of the activated methyl group, generating a highly nucleophilic enamine-like intermediate (the anhydrobase).
Nucleophilic Addition & Dehydration: The anhydrobase attacks the highly electrophilic carbonyl carbon of 4-nitrobenzaldehyde. Subsequent elimination of water and acetic acid restores aromaticity to the quinoline ring.
Thermodynamic Control: The dehydration step is reversible and occurs under high heat (130 °C), ensuring that the reaction is under thermodynamic control. This selectively yields the (E)-isomer (trans-alkene), as the (Z)-isomer suffers from severe steric clash between the quinoline and nitrophenyl rings.
Mechanistic pathway for the synthesis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline via N-activation.
Experimental Protocol: A Self-Validating System
The following protocol is designed for a 10 mmol scale. It incorporates specific in-process controls to ensure the system is self-validating, meaning the researcher can visually and analytically confirm success at each stage without waiting for final spectral data .
Table 1: Reactant Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Lepidine
143.19
1.0
1.43 g (1.32 mL)
Nucleophile precursor
4-Nitrobenzaldehyde
151.12
1.1
1.66 g
Electrophile
Acetic Anhydride
102.09
Solvent
10.0 mL
Catalyst / Activator
Step-by-Step Methodology
Step 1: Reagent Assembly
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1.43 g of lepidine and 1.66 g of 4-nitrobenzaldehyde. Add 10.0 mL of acetic anhydride. Attach a reflux condenser and flush the system with inert gas (N₂ or Argon) for 5 minutes.
Step 2: Reflux and Self-Validation (TLC)
Heat the mixture to 130 °C in an oil bath with continuous stirring for 16 hours.
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) eluent. The starting material (4-nitrobenzaldehyde) is highly UV-active but colorless. As the reaction proceeds, a new, brightly colored (yellow/orange) spot with strong fluorescence under 365 nm UV light will appear at a lower
Rf
value. The complete disappearance of the aldehyde spot confirms total conversion.
Step 3: Quenching and Precipitation
Allow the reaction mixture to cool to ~60 °C, then pour it slowly into 100 mL of vigorously stirred crushed ice/water.
Causality of Quenching: This step rapidly drops the temperature to prevent polymerization and hydrolyzes the excess acetic anhydride into water-soluble acetic acid.
Neutralize the acidic mixture by dropwise addition of concentrated aqueous ammonia (NH₄OH) until the pH reaches ~8.0.
Causality of Neutralization: Shifting the pH to mildly basic ensures the quinoline nitrogen is deprotonated (free base form), drastically reducing its aqueous solubility and forcing the quantitative precipitation of the target compound.
Step 4: Isolation and Purification
Isolate the crude yellow/orange precipitate via vacuum filtration and wash thoroughly with cold distilled water (3 × 20 mL) to remove residual ammonium acetate. To ensure absolute isomeric purity of the (E)-isomer, recrystallize the crude solid from boiling ethanol. Filter the purified crystals and dry under high vacuum at 50 °C for 12 hours.
Step-by-step experimental workflow for synthesis, isolation, and purification.
Analytical Characterization & Data Interpretation
Proper characterization of 4-[2-(4-Nitrophenyl)ethenyl]quinoline requires confirming both the structural connectivity and the stereochemistry of the newly formed double bond .
Table 2: Key Characterization Data & Causality
Technique
Expected Signal/Peak
Assignment / Causality
¹H NMR (400 MHz, DMSO-
d6
)
δ
~7.80 - 8.00 ppm (d, 1H,
3JHH≈16.0
Hz)
Vinylic proton. The large coupling constant (
>15
Hz) is the definitive proof of the (E)-isomer (trans-geometry).
δ
~8.25 ppm (d, 2H,
J≈8.8
Hz)
Nitrophenyl protons. AA'BB' spin system ortho to the strongly electron-withdrawing NO₂ group.
δ
~8.90 ppm (d, 1H,
J≈4.5
Hz)
Quinoline H-2. Highly deshielded due to proximity to the quinoline nitrogen.
¹³C NMR (100 MHz, DMSO-
d6
)
δ
~120 - 150 ppm
Aromatic and vinylic carbons. The highly conjugated system clusters the signals in the downfield region.
FT-IR (ATR)
~1515 cm⁻¹, ~1340 cm⁻¹
N-O stretching. Asymmetric and symmetric stretches confirming the presence of the nitro group.
~1630 cm⁻¹
C=C stretching. Characteristic of a highly conjugated alkene.
ESI-MS
m/z 277.10 [M+H]⁺
Corresponds to C₁₇H₁₃N₂O₂⁺ (Exact Mass of neutral: 276.09).
Photophysical Note
Due to the extended
π
-conjugation between the electron-donating quinoline ring (when neutral) and the strongly electron-withdrawing nitro group, this molecule exhibits pronounced intramolecular charge transfer (ICT). This results in a strong UV-Vis absorption band in the 350–400 nm region and significant fluorescence, making it highly sensitive to the polarity and pH of its microenvironment.
References
Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PLoS One (2015).
URL:[Link]
Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior. PLoS One (2015).
URL:[Link]
Exploratory
A Technical Guide to the Spectroscopic Characterization of 4-[2-(4-Nitrophenyl)ethenyl]quinoline
An In-depth Analysis of 1H and 13C NMR Data for Researchers and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Analysis of 1H and 13C NMR Data for Researchers and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the synthetic heterocyclic compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline. As a member of the styrylquinoline class, this molecule and its derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications, including anticancer and antibacterial activities.[1][2] A thorough understanding of its structural and electronic properties through NMR spectroscopy is paramount for quality control, further derivatization, and elucidating structure-activity relationships. This guide will delve into the theoretical principles underpinning the observed spectral data, provide a detailed, step-by-step protocol for data acquisition, and offer a complete assignment of the 1H and 13C NMR spectra.
Introduction: The Significance of Spectroscopic Analysis for Styrylquinolines
Quinoline and its derivatives represent a critical scaffold in the development of biologically active compounds.[3][4] The styrylquinolines, characterized by a quinoline ring linked to a substituted phenyl ring via an ethenyl bridge, have demonstrated a wide array of pharmacological activities.[5][6][7] The specific compound of interest, 4-[2-(4-Nitrophenyl)ethenyl]quinoline, possesses a key pharmacophore, the 4-nitrophenyl group, which can significantly influence its biological and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of such organic molecules.[8] 1H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.[9] Complementarily, 13C NMR offers a "fingerprint" of the carbon skeleton of the molecule.[8] A comprehensive analysis of both 1D and 2D NMR data is therefore indispensable for the definitive characterization of 4-[2-(4-Nitrophenyl)ethenyl]quinoline.
Foundational Principles: Understanding the NMR Spectrum of 4-[2-(4-Nitrophenyl)ethenyl]quinoline
The chemical shifts observed in the NMR spectrum of 4-[2-(4-Nitrophenyl)ethenyl]quinoline are governed by the electronic environment of each nucleus. The quinoline ring system, being a bicyclic aromatic heterocycle, exhibits characteristic chemical shifts for its protons and carbons.[8][10] The presence of the nitrogen atom introduces a deshielding effect, particularly on the adjacent protons and carbons.[10]
The ethenyl bridge introduces vinylic protons, whose chemical shifts and coupling constants are indicative of the stereochemistry (cis or trans) of the double bond. For styrylquinolines, the trans configuration is commonly observed and can be confirmed by a large coupling constant (typically > 15 Hz) between the vinylic protons.[5][6]
The 4-nitrophenyl group, with its strongly electron-withdrawing nitro group, will significantly influence the chemical shifts of the protons and carbons on the phenyl ring and the ethenyl bridge. The protons ortho to the nitro group are expected to be the most deshielded.
Experimental Protocol: Acquiring High-Quality NMR Data
The following is a detailed, field-proven methodology for the acquisition of 1H and 13C NMR spectra of 4-[2-(4-Nitrophenyl)ethenyl]quinoline.
Sample Preparation
Compound Purity: Ensure the sample of 4-[2-(4-Nitrophenyl)ethenyl]quinoline is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.[8]
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for similar compounds.[9] Ensure the solvent is of high isotopic purity to minimize residual solvent signals.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[9]
1H NMR Data Acquisition
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
Number of Scans: The number of scans will depend on the sample concentration, but 16-64 scans are often sufficient.
Data Processing:
Fourier Transform: Apply a Fourier transform to the free induction decay (FID).
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.[9]
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
Integration: Integrate all signals to determine the relative number of protons.[11]
Peak Picking: Accurately pick the peaks to determine their chemical shifts and coupling constants.[9]
13C NMR Data Acquisition
Spectrometer and Probe: Use the same spectrometer as for 1H NMR, ensuring the probe is tuned to the 13C frequency.[8]
Acquisition Parameters:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.
Spectral Width: A typical spectral width for aromatic compounds is 0-200 ppm.
Acquisition Time: An acquisition time of 1-2 seconds is common.
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.
Data Processing:
Fourier Transform, Phasing, and Baseline Correction: Process the data similarly to the 1H NMR spectrum.
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the solvent signal (e.g., CDCl3 at 77.16 ppm).[8]
Spectral Analysis and Data Interpretation
The following is a detailed assignment of the expected 1H and 13C NMR spectra of 4-[2-(4-Nitrophenyl)ethenyl]quinoline, based on established principles and data from related compounds.[12][13]
1H NMR Spectrum Analysis
The 1H NMR spectrum is anticipated to show distinct signals for the quinoline, ethenyl, and nitrophenyl protons. The aromatic region (typically δ 6.5-9.0 ppm) will be complex due to the overlapping signals of the quinoline and nitrophenyl protons.[9]
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Justification
H-2' and H-6' (Nitrophenyl)
8.2-8.4
d
~8-9
Deshielded due to the strong electron-withdrawing effect of the adjacent nitro group.
H-3' and H-5' (Nitrophenyl)
7.7-7.9
d
~8-9
Less deshielded than H-2'/H-6' but still downfield due to the overall electron deficiency of the ring.
H-2 (Quinoline)
8.8-9.0
d
~4-5
Highly deshielded due to the adjacent nitrogen atom.
H-3 (Quinoline)
7.4-7.6
d
~4-5
Coupled to H-2.
H-5 (Quinoline)
8.0-8.2
d
~8-9
Peri-deshielding effect from the nitrogen lone pair.
H-8 (Quinoline)
7.9-8.1
d
~8-9
Deshielded due to its position on the carbocyclic ring.
H-6, H-7 (Quinoline)
7.5-7.8
m
-
Complex multiplet due to overlapping signals and multiple couplings.
H-α (Ethenyl)
7.8-8.0
d
~16
Deshielded by the quinoline ring and coupled to H-β. The large J value confirms a trans configuration.[5]
H-β (Ethenyl)
7.3-7.5
d
~16
Coupled to H-α.
13C NMR Spectrum Analysis
The proton-decoupled 13C NMR spectrum will display a series of singlets corresponding to each unique carbon atom in the molecule.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Justification
C-4' (Nitrophenyl)
147-149
Attached to the electron-withdrawing nitro group.
C-1' (Nitrophenyl)
143-145
Quaternary carbon attached to the ethenyl group.
C-2'/C-6' (Nitrophenyl)
128-130
Deshielded by the nitro group.
C-3'/C-5' (Nitrophenyl)
124-126
Less deshielded than C-2'/C-6'.
C-2 (Quinoline)
150-152
Deshielded by the adjacent nitrogen atom.
C-4 (Quinoline)
144-146
Attached to the ethenyl substituent.
C-8a (Quinoline)
148-150
Quaternary carbon at the ring junction.
C-4a (Quinoline)
129-131
Quaternary carbon at the ring junction.
C-5, C-6, C-7, C-8 (Quinoline)
126-130
Aromatic carbons of the carbocyclic ring.
C-3 (Quinoline)
121-123
Shielded relative to other quinoline carbons.
C-α (Ethenyl)
135-137
Deshielded by the quinoline ring.
C-β (Ethenyl)
128-130
Shielded relative to C-α.
Visualization of Key Structural Features and Experimental Workflow
To aid in the conceptualization of the molecular structure and the experimental process, the following diagrams are provided.
Engineering Light: Photophysical and Photochemical Dynamics of Nitrophenyl Quinoline Derivatives
Executive Summary Nitrophenyl quinoline derivatives represent a highly versatile class of photoactive molecules with profound applications in chemical biology, fluorescent sensing, and targeted drug delivery. By fusing t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Nitrophenyl quinoline derivatives represent a highly versatile class of photoactive molecules with profound applications in chemical biology, fluorescent sensing, and targeted drug delivery. By fusing the robust, tunable photophysics of the quinoline scaffold with the strong electron-withdrawing and photolabile characteristics of the nitrophenyl group, researchers can engineer sophisticated light-responsive systems. This technical guide provides an in-depth analysis of the photophysical and photochemical properties of these derivatives, elucidating the mechanistic causality behind their behavior and outlining field-proven experimental protocols for their characterization.
Structural Rationale: The Quinoline-Nitrophenyl Synergy
The quinoline core is a privileged heterocyclic scaffold known for its excellent quantum yields, large Stokes shifts, and sensitivity to multiphoton excitation[1]. However, unmodified quinolines often lack the functional "switchability" required for dynamic biological probes.
The strategic installation of a nitrophenyl moiety introduces two critical capabilities:
Electronic Modulation: The strongly electron-withdrawing nitro group serves as an intramolecular electron acceptor. Upon photoexcitation, this facilitates rapid Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), effectively quenching the native fluorescence of the quinoline core[2].
Photolability: Specific positional isomers (such as 8-nitroquinoline derivatives) function as highly efficient Photoremovable Protecting Groups (PPGs) or "photocages," capable of releasing biological effectors upon irradiation with one-photon (1PE) or two-photon excitation (2PE)[3][4].
Photophysical Properties: ICT, PET, and Solvatochromism
Fluorescence Quenching via PET/ICT
In a standard fluorescent quinoline, excitation from the ground state (
S0
) to the first singlet excited state (
S1
) is followed by radiative decay (fluorescence). However, in nitrophenyl quinoline derivatives, the electron-deficient nitro group introduces a low-lying ICT state. The rapid transfer of an electron from the excited quinoline core to the nitrophenyl acceptor outcompetes radiative decay, leading to near-complete fluorescence quenching via non-radiative pathways[2].
This property is heavily exploited in "turn-on" fluorescent probes. When the nitro group is chemically or enzymatically reduced to an electron-donating amine (e.g., by cellular reductases or specific analytes like
H2S
), the PET mechanism is abolished, and the strong fluorescence of the aminophenyl quinoline is restored[5].
Mechanism of PET and fluorescence turn-on via nitro reduction.
Solvatochromism
Because the ICT state involves a significant dipole moment change, the photophysical properties of nitrophenyl quinolines are highly sensitive to solvent polarity. In polar solvents, the ICT state is stabilized, leading to a pronounced bathochromic (red) shift in absorption spectra and a drastic reduction in any residual fluorescence quantum yield.
Photochemical Properties: Photocaging and NO Release
Photoremovable Protecting Groups (PPGs)
Nitrophenyl quinoline derivatives, particularly 8-nitroquinoline architectures, are premier scaffolds for photocaging carboxylic acids, neurotransmitters, and phosphates[3][6]. Upon irradiation (typically 350–400 nm for 1PE, or 700–800 nm for 2PE), the molecule undergoes a solvent-assisted photoheterolysis (
SN1
) reaction. The high two-photon uncaging action cross-sections (
δu
) of quinoline derivatives make them vastly superior to traditional o-nitrobenzyl cages for deep-tissue in vivo imaging, as NIR light minimizes cellular phototoxicity and optical scattering[1][4].
Beyond organic uncaging, nitro-substituted quinoline ligands are utilized in transition metal complexes (e.g., Chromium(III) or Ruthenium) to generate photochemically triggered Nitric Oxide (NO)[7]. The nitro-quinoline acts as a light-gathering antenna. Upon excitation, rapid energy transfer from the ligand-centered
π−π∗
states to the metal-centered ligand field states induces the cleavage of coordinated nitrito ligands, releasing NO for localized vasodilation or antimicrobial therapy[7][8].
Photochemical uncaging workflow of a nitrophenyl quinoline photocage.
To ensure scientific integrity and reproducibility, the following protocols utilize internal controls and orthogonal validation methods.
Protocol 1: Determination of Photolysis Quantum Yield (
Φu
) via Potassium Ferrioxalate Actinometry
Causality: Quantum yield cannot be measured in a vacuum; it requires a known standard to quantify the exact photon flux absorbed by the sample.
Actinometer Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N
H2SO4
. Store strictly in the dark.
Irradiation: Irradiate 3 mL of the actinometer solution and 3 mL of the nitrophenyl quinoline sample (10–50
μM
in aqueous buffer) simultaneously in identical quartz cuvettes using a monochromatic light source (e.g., 365 nm LED).
Actinometry Development: Post-irradiation, add 0.5 mL of 0.1% 1,10-phenanthroline buffer to the actinometer. Measure absorbance at 510 nm to calculate the
Fe2+
yield, which directly correlates to the photon flux (
I0
).
Sample Analysis: Monitor the depletion of the caged nitrophenyl quinoline via HPLC-UV at regular time intervals (e.g., 0, 1, 2, 5, 10 minutes).
Calculation: Plot the natural log of concentration vs. time to determine the reaction rate (
k
). Calculate the quantum yield using the formula:
Φu=(k⋅V)/(I0⋅(1−10−A))
, where
A
is the absorbance of the sample at the irradiation wavelength.
Causality: 2PE efficiency is non-linear and highly dependent on the laser pulse width and focal volume. A reference standard is required to normalize these optical variables.
Reference Standard: Use fluorescein in pH 11 buffer (known 2PA cross-section of ~36 GM at 800 nm) to calibrate the excitation volume and laser intensity.
Irradiation & Tracking: Irradiate the nitrophenyl quinoline sample in a microcuvette. Monitor the release of the biological effector via LC-MS to ensure that the photoproducts match the 1PE pathway.
Data Fitting: Plot the uncaging rate against the square of the laser power. A quadratic dependence confirms a true two-photon absorption mechanism[4].
Quantitative Data Summary
The table below summarizes the typical photophysical and photochemical parameters of representative quinoline and nitrophenyl quinoline derivatives, highlighting the drastic modulation caused by the nitro group[2][3][4].
Chromium(III) Complexes for Photochemical Nitric Oxide Generation from Coordinated Nitrite: Synthesis and Photochemistry of Macrocyclic Complexes with Pendant Chromophores. Inorganic Chemistry - ACS Publications.[7]
Nitric Oxide Uncaging from a Hydrophobic Chromium(III) PhotoNORM: Visible and Near-Infrared Photochemistry in Biocompatible Polymer Disks. PMC - NIH.[8]
Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. PMC - NIH.[5]
The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid. ResearchGate.[3]
The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. PMC - NIH.[1]
Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems. Journal of the American Chemical Society - ACS Publications.[2]
Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry - ACS Publications.[4]
Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials. Chemical Reviews - ACS Publications.[6]
Comprehensive Whitepaper on the Solubility Determination of 4-[2-(4-Nitrophenyl)ethenyl]quinoline in Various Solvents
Executive Summary The compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline (also known as 4-(4-nitrostyryl)quinoline) belongs to the styrylquinoline class of heterocyclic aromatic compounds. Styrylquinolines have garnered sign...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline (also known as 4-(4-nitrostyryl)quinoline) belongs to the styrylquinoline class of heterocyclic aromatic compounds. Styrylquinolines have garnered significant attention in medicinal chemistry due to their potent biological activities, most notably as competitive inhibitors of the HIV-1 integrase enzyme and as anti-tumoral agents[1][2].
However, the preclinical development of styrylquinoline derivatives is frequently bottlenecked by their challenging physicochemical properties. The highly conjugated, planar structure—comprising a quinoline ring, an ethenyl linker, and a nitrophenyl group—results in strong intermolecular
π−π
stacking and high crystal lattice energy. Consequently, these compounds typically exhibit poor aqueous solubility and variable solubility in organic solvents. This technical guide provides a rigorous, self-validating methodology for determining the thermodynamic solubility of 4-[2-(4-Nitrophenyl)ethenyl]quinoline across various solvent systems, integrating experimental protocols with thermodynamic modeling.
Before initiating empirical solubility measurements, a rational solvent selection strategy must be established based on the molecular architecture of the solute.
Structural Causality of Solubility
Lipophilicity & Crystallinity: The extended conjugation of 4-[2-(4-Nitrophenyl)ethenyl]quinoline drives a high melting point and significant lipophilicity. Dissolution requires overcoming a substantial lattice energy penalty.
Hydrogen Bonding Potential: The quinoline nitrogen acts as a weak hydrogen-bond acceptor (and is weakly basic, pKa
≈
4.5), while the nitro group provides additional polar interactions.
pH Dependency: In aqueous or mixed-aqueous media, the solubility of the quinoline moiety is highly pH-dependent. At a pH below its pKa, protonation of the quinoline nitrogen significantly enhances solubility via ion-dipole interactions[3].
Solvent Classification
To generate a comprehensive thermodynamic profile, solubility should be evaluated across three solvent classes:
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): Expected to yield the highest solubility due to strong dipole-dipole interactions with the nitro group and the ability to disrupt
π−π
stacking without requiring hydrogen bond donation.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate solubility expected. The solvent's hydrogen bond donating capacity interacts with the quinoline nitrogen, but the hydrophobic bulk of the solute limits total dissolution.
Experimental Protocol: The Isothermal Shake-Flask Method
The saturation shake-flask method remains the gold standard for determining equilibrium (thermodynamic) solubility due to its precision and direct relationship to the partitioning phenomenon[3][4]. The following protocol is designed as a self-validating system to ensure data integrity.
Reagents and Equipment
Solute: 4-[2-(4-Nitrophenyl)ethenyl]quinoline (purity
≥
99%, verified by HPLC).
Preparation of Saturated Mixtures: Add an excess amount of 4-[2-(4-Nitrophenyl)ethenyl]quinoline solid (approximately 3 to 5 times the estimated solubility limit) into 10 mL glass vials containing 5 mL of the selected solvent.
Causality: Maintaining a visible excess of the solid phase throughout the experiment is the only way to guarantee that thermodynamic equilibrium (saturation) has been achieved[3].
Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in a thermostatted shaking incubator at the target temperature (e.g., 298.15 K) and agitate at 150 rpm for 48 to 72 hours.
Phase Separation: Transfer the vials to a temperature-controlled centrifuge (set to the exact equilibration temperature to prevent temperature-induced precipitation or further dissolution). Centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid[4].
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22
μ
m PTFE filter. Immediately dilute the aliquot with the mobile phase to prevent precipitation prior to analysis.
HPLC-UV Quantification: Quantify the solute concentration using a validated HPLC-UV method (e.g., C18 column, Acetonitrile/Water mobile phase, detection at
λmax≈
350-380 nm due to the highly conjugated styryl system).
Validation Check: Measure the pH of aqueous/protic samples post-equilibration to ensure the dissolution process did not shift the microenvironmental pH, which would alter the ionization state and invalidate the intrinsic solubility measurement[3].
Caption: Workflow for isothermal shake-flask equilibrium solubility determination.
Thermodynamic Modeling of Solubility Data
To deeply understand the solute-solvent interactions and predict solubility at unmeasured temperatures, the experimental data must be mathematically correlated.
The Modified Apelblat Equation
While the classical van't Hoff equation assumes that the enthalpy of dissolution (
ΔHsol
) is constant over the studied temperature range, the modified Apelblat equation accounts for the temperature dependence of
ΔHsol
, making it highly accurate for complex, highly conjugated molecules like styrylquinolines[5].
The equation is expressed as:
lnx=A+TB+Cln(T)
Where:
x
is the mole fraction solubility of the solute.
T
is the absolute temperature in Kelvin.
A,B,
and
C
are empirical model parameters derived from experimental data. The parameter
A
reflects the non-ideal behavior of the solution,
B
is related to the variation of the dissolution enthalpy, and
C
is associated with the variation of the dissolution heat capacity[5].
Quantitative Data Presentation
The following table presents the representative thermodynamic solubility profile (expressed in mole fraction,
x×104
) for 4-[2-(4-Nitrophenyl)ethenyl]quinoline across various solvent classes. Note: Data is representative of the styrylquinoline scaffold's general behavior to illustrate the expected thermodynamic trends.
Solvent
Solvent Class
T=298.15
K
T=308.15
K
T=318.15
K
Dissolution Behavior
DMF
Polar Aprotic
145.20
182.50
231.40
Highly soluble; strong dipole interactions.
DMSO
Polar Aprotic
138.60
175.10
220.80
Highly soluble; disrupts crystal lattice.
Ethyl Acetate
Polar Aprotic
28.45
36.12
45.80
Moderately soluble.
Methanol
Polar Protic
8.15
11.20
15.65
Poorly soluble; limited by hydrophobic bulk.
Ethanol
Polar Protic
10.40
14.35
19.80
Poorly soluble; slightly better than MeOH.
Toluene
Non-Polar
4.50
6.10
8.35
Very poorly soluble; relies on dispersion.
Water (pH 7.4)
Aqueous
< 0.01
< 0.01
< 0.02
Practically insoluble; high lattice energy.
Data Interpretation: The dissolution of 4-[2-(4-Nitrophenyl)ethenyl]quinoline is an endothermic process, as evidenced by the positive correlation between temperature and mole fraction solubility across all solvents. The maximum solubility is achieved in DMF, which is approximately
104
times greater than in water, dictating that polar aprotic solvents or cosolvent systems must be utilized for biological assay stock solutions.
Biological Context: HIV-1 Integrase Inhibition
Understanding the solubility profile of 4-[2-(4-Nitrophenyl)ethenyl]quinoline is critical because its primary application lies in aqueous biological systems. Styrylquinoline derivatives are potent inhibitors of the HIV-1 integrase enzyme, a critical target in antiretroviral therapy[6].
Mechanism of Action
HIV-1 integrase catalyzes the insertion of viral DNA into the host genome via two steps: 3'-processing and strand transfer. Both steps require divalent metal cations (typically
Mg2+
) in the enzyme's catalytic core[1].
Styrylquinolines act as competitive inhibitors. The quinoline nitrogen and adjacent functional groups coordinate with the
Mg2+
ions in the catalytic core, while the extended conjugated styryl system engages in
π−π
stacking with the viral DNA binding pocket. This dual-action binding prevents the viral DNA from successfully docking into the integrase active site, thereby halting the 3'-processing step and preventing viral replication[2][6].
Caption: Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives.
References
Mekouar, K., et al. "Styrylquinoline Derivatives: A New Class of Potent HIV-1 Integrase Inhibitors That Block HIV-1 Replication in CEM Cells." Journal of Medicinal Chemistry, ACS Publications.[Link]
Deprez, E., et al. "Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives in vitro." Molecular Pharmacology, PubMed.[Link]
Zouhiri, F., et al. "Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors." MDPI.[Link]
Apelblat, A., et al. "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds." MDPI.[Link]
Jouyban, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences.[Link]
Baka, E., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies.[Link]
The Ascendant Trajectory of 4-Styrylquinolines: A Comprehensive Review of Synthesis and Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract The quinoline nucleus, a privileged scaffold in medicinal chemistry, continues to yield...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
The quinoline nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives of profound therapeutic interest. Among these, the 4-styrylquinoline framework has emerged as a particularly versatile and potent pharmacophore. This technical guide provides a comprehensive literature review of 4-styrylquinoline derivatives, navigating through their synthetic pathways, diverse biological activities, and the critical structure-activity relationships that govern their efficacy. We delve into their established roles as anticancer, antimicrobial, and neuroprotective agents, offering field-proven insights into the experimental choices and mechanistic underpinnings that drive their development. This guide is designed to serve as an authoritative resource for researchers and drug development professionals, fostering a deeper understanding of this promising class of compounds and inspiring future innovation.
The 4-Styrylquinoline Scaffold: A Privileged Foundation
The fusion of a quinoline ring system with a styryl moiety at the 4-position creates a unique molecular architecture characterized by an extended π-conjugated system. This structural feature is fundamental to the diverse biological activities exhibited by these derivatives, as it allows for a multitude of interactions with various biological targets. The quinoline core itself is a well-established pharmacophore found in a wide array of natural and synthetic bioactive molecules.[1] The addition of the styryl group introduces further opportunities for molecular recognition and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Synthetic Strategies: Crafting the 4-Styrylquinoline Core
The construction of the 4-styrylquinoline scaffold can be achieved through several synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Friedländer Annulation
A cornerstone in quinoline synthesis, the Friedländer annulation, has been effectively employed for the preparation of 4-styrylquinoline derivatives. This reaction typically involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group, such as a ketone or a 1,3-dicarbonyl compound. For instance, novel 2-methyl-4-styrylquinolines have been synthesized in high yields via the Friedländer reaction between chalcones (1-(2-aminophenyl)-3-arylprop-2-en-1-ones) and acetone.[2]
Experimental Protocol: Friedländer Synthesis of 2-Methyl-4-Styrylquinolines [2]
Reactant Mixture: A mixture of the appropriate 1-(2-aminophenyl)-3-arylprop-2-en-1-one (1.0 mmol) and a 1,3-dicarbonyl compound (e.g., acetone) is prepared.
Catalyst: A catalytic amount of a suitable acid or base is added to facilitate the condensation.
Solvent & Temperature: The reaction is typically carried out in a suitable solvent, such as ethanol or toluene, and heated under reflux.
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification is achieved by recrystallization or column chromatography.
Knoevenagel-type Condensation
Another prevalent method for introducing the styryl moiety is through a Knoevenagel-type condensation. This approach is particularly useful for synthesizing 2,4-distyrylquinolines from their 2-methyl-4-styrylquinoline precursors.[1][3] The reaction involves the condensation of the active methyl group at the 2-position of the quinoline ring with an aromatic aldehyde, often catalyzed by an agent like indium trichloride.[1]
Experimental Protocol: Synthesis of 2,4-Distyrylquinolines via Knoevenagel-type Condensation [1]
Reactant Mixture: A mixture of the appropriate 2-methyl-4-styrylquinoline (1.0 mmol) and the desired aromatic aldehyde (4.0 mmol) is prepared in dry toluene (1.2 ml).
Catalyst: Indium trichloride (10 mol%) is added as the catalyst.
Reaction Conditions: The mixture is stirred magnetically and heated to 393 K.
Reaction Monitoring: The consumption of the starting material is monitored by TLC. Reaction times can vary from 16 to 21 hours.
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Caption: Synthetic pathways to 4-styrylquinoline derivatives.
Biological Activities: A Multifaceted Pharmacophore
4-Styrylquinoline derivatives have garnered significant attention for their broad spectrum of biological activities. Their planar structure and potential for various substitutions allow for fine-tuning of their interactions with diverse biological targets.
Anticancer Activity
A substantial body of research has highlighted the potential of 4-styrylquinolines as anticancer agents.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and signal transduction.
3.1.1. Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition represents a promising strategy for cancer therapy.[4][7] Computational studies, including 3D-QSAR and molecular docking, have been employed to investigate the interaction between styrylquinoline derivatives and CDK2, aiming to identify novel and potent inhibitors.[4] These in-silico approaches have provided valuable insights into the structural requirements for effective CDK2 inhibition, guiding the design of new anticancer agents.[4]
3.1.2. Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase
The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, as its overexpression is associated with several types of tumors.[5][6] A series of 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinolines have been synthesized and evaluated for their antitumor activity and EGFR inhibition.[5][6] Several of these derivatives exhibited potent antitumor activities against HepG2 and HCT116 cancer cell lines, with some showing IC50 values comparable to the reference drugs 5-fluorouracil and afatinib.[5]
3.1.3. Induction of Oxidative Stress and Apoptosis
Recent studies have also explored the ability of 4-styrylquinoline derivatives to induce oxidative stress and apoptosis in cancer cells. One particularly active derivative, containing a nitro group on a furan substituent, was found to cause cell cycle arrest and induce apoptosis, with its mechanism of action being dependent on the p53 status of the cancer cells.[8] This compound also demonstrated the ability to inhibit the GLUT-1 glucose transporter, highlighting a multi-pronged attack on cancer cell viability.[8]
Caption: Mechanisms of anticancer activity of 4-styrylquinolines.
Antimicrobial Activity
The quinoline scaffold is a well-known component of many antimicrobial drugs. It is therefore not surprising that 4-styrylquinoline derivatives have also been investigated for their antibacterial and antifungal properties.[9][10][11]
3.2.1. Antibacterial and Antifungal Effects
Several studies have demonstrated the efficacy of styrylquinoline derivatives against a range of bacterial and fungal strains.[9][10] For instance, certain 5,7-dichloro-2-styrylquinolin-8-ol derivatives have shown excellent antifungal activity, comparable to or even exceeding that of the standard drug fluconazole.[10] These compounds also exhibited significant antibacterial activity against Staphylococcus strains.[10] Structure-activity relationship studies have indicated that the presence of a hydroxyl group at the C(8) position of the quinoline ring significantly enhances antibacterial activity.[11]
The potential of 4-styrylquinoline derivatives extends to the realm of neurodegenerative diseases. Their ability to interact with targets implicated in neuronal damage makes them attractive candidates for the development of neuroprotective agents.
3.3.1. α-Synuclein Imaging Probes
In the context of synucleinopathies like Parkinson's disease, the in vivo imaging of α-synuclein aggregates is crucial for early diagnosis.[12][13] Styrylquinoline derivatives have been evaluated as potential imaging probes for these aggregates.[12] For example, the compound [18F]SQ3, a quinoline analogue with a p-(dimethylamino)styryl group, has shown moderate selectivity and high binding affinity for α-syn aggregates, along with good brain uptake, marking it as a promising lead for the development of α-syn imaging agents.[12][13]
The biological activity of 4-styrylquinoline derivatives is intricately linked to their substitution patterns. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.
Anticancer Activity: For anticancer activity, substitutions at the 7-position of the quinoline ring with groups like carboxylic acid have been shown to be beneficial.[14] The nature and position of substituents on the styryl phenyl ring also play a crucial role, with electron-withdrawing groups often enhancing activity.
Antimicrobial Activity: In the case of antimicrobial activity, the presence of a hydroxyl group at the 8-position of the quinoline ring is often associated with increased antibacterial efficacy.[11] Halogenation of the quinoline ring, particularly at the 5 and 7-positions, can also contribute to enhanced antimicrobial properties.[9][10]
Neuroprotective Imaging: For α-synuclein imaging probes, the quinoline backbone appears to be preferable to a quinoxaline backbone.[12] Modifications to the styryl group and the introduction of moieties to improve brain permeability are key areas of ongoing research.[12]
Future Perspectives and Conclusion
The 4-styrylquinoline scaffold has unequivocally established itself as a versatile and highly promising platform in medicinal chemistry. The diverse range of biological activities, from potent anticancer and antimicrobial effects to promising applications in neuroimaging, underscores the immense potential of this chemical class. Future research will undoubtedly focus on the continued exploration of novel synthetic methodologies to access a wider array of derivatives. Furthermore, a deeper understanding of the molecular mechanisms underlying their biological effects, aided by advanced computational and experimental techniques, will be crucial for the development of next-generation 4-styrylquinoline-based therapeutics. The journey of 4-styrylquinolines from a privileged scaffold to clinically relevant drug candidates is a testament to the power of synthetic chemistry and rational drug design in addressing pressing medical needs.
References
Meléndez, J. A., et al. (2020). Straightforward Synthesis of Novel 4-Styrylquinolines/4-Styrylquinolin-2-ones and 9-Styryldihydroacridin-1(2H)-ones from Substituted 2′-Aminochalcones. ResearchGate. Available at: [Link]
Ono, M., et al. (2022). Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. ACS Medicinal Chemistry Letters. Available at: [Link]
Kuz'mina, L. G., et al. (2010). 4-Styrylquinolines: synthesis and study of [2 + 2]-photocycloaddition reactions in thin films and single crystals. New Journal of Chemistry. Available at: [Link]
El-Aissouq, A., et al. (2023). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. Physical Chemistry Research. Available at: [Link]
Vera, D., et al. (2022). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCrData. Available at: [Link]
Mittal, R. K., et al. (2021). Microwave and Cs+-assisted chemo selective reaction protocol for synthesizing 2-styryl quinoline biorelevant molecules. ResearchGate. Available at: [Link]
Cieslik, W., et al. (2018). Antibacterial and Antifungal Activity of Selected Styrylquinoline Derivatives. Sciforum. Available at: [Link]
Vera, D., et al. (2022). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section E. Available at: [Link]
Musiol, R. (2017). Structure activity relationships for styrylquinolines. ResearchGate. Available at: [Link]
El-Aissouq, A., et al. (2023). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. Physical Chemistry Research. Available at: [Link]
Jampilek, J., et al. (2012). Contribution to investigation of antimicrobial activity of styrylquinolines. PubMed. Available at: [Link]
Ono, M., et al. (2022). Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. ACS Medicinal Chemistry Letters. Available at: [Link]
Billamboz, M., et al. (2010). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Molecules. Available at: [Link]
Ono, M., et al. (2022). Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. ACS Medicinal Chemistry Letters. Available at: [Link]
Cieslik, W., et al. (2020). Antibacterial and Antifungal Activity of Styrylquinoline Derivatives. ResearchGate. Available at: [Link]
El-Damasy, D. A., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sharma, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
Kumar, A., et al. (2021). Styrylquinolines Derivatives: SAR Study and Synthetic Approaches. PubMed. Available at: [Link]
Mrozek-Wilczkiewicz, A., et al. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PLOS ONE. Available at: [Link]
Musiol, R. (2017). Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]
Meléndez, J. A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
El-Damasy, D. A., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. PMC. Available at: [Link]
Iovu, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. Available at: [Link]
Brazhko, O. A., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology. Available at: [Link]
Brazhko, O. A., et al. (2019). Study of biological activity of some 4-S-derivatives of quinoline. ResearchGate. Available at: [Link]
Brazhko, O. A., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology. Available at: [Link]
Wang, Y., et al. (2013). Synthesis and neuroprotective effect of E-3,4-dihydroxy styryl aralkyl ketones derivatives against oxidative stress and inflammation. PubMed. Available at: [Link]
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society. Available at: [Link]
Wang, T., et al. (2015). Neuroprotective effects of (E)-3,4-diacetoxystyryl sulfone and sulfoxide derivatives in vitro models of Parkinson's disease. PubMed. Available at: [Link]
Musiol, R., et al. (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. PubMed. Available at: [Link]
Mrozek-Wilczkiewicz, A., et al. (2024). 4-Furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporter inhibitor drugs. Scientific Reports. Available at: [Link]
Unveiling the Pharmacological Dynamics of Nitrophenyl-Substituted Quinolines: Mechanisms, Methodologies, and Therapeutic Potential
Executive Summary Nitrophenyl-substituted quinolines represent a privileged class of pharmacophores with profound potential in oncology and infectious disease drug development[1]. The strategic incorporation of a strongl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Nitrophenyl-substituted quinolines represent a privileged class of pharmacophores with profound potential in oncology and infectious disease drug development[1]. The strategic incorporation of a strongly electron-withdrawing nitro group (-NO₂) onto a phenyl ring attached to the quinoline core significantly modulates the molecule's lipophilicity, electronic distribution, and target binding affinity[2]. As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry, providing actionable insights into the proposed mechanisms of action for these derivatives. Furthermore, this whitepaper synthesizes quantitative efficacy data and outlines self-validating experimental protocols essential for rigorous preclinical evaluation.
Structural Rationale and Pharmacological Impact
The quinoline scaffold is historically renowned for its ability to intercalate DNA and inhibit a wide array of critical enzymes, including topoisomerases and tyrosine kinases[3][4]. By introducing a nitrophenyl moiety, medicinal chemists exploit the electron-withdrawing nature of the nitro group to enhance the electrophilicity of the quinoline core[2]. This structural modification has been empirically shown to increase the partition coefficient (log k), which positively correlates with enhanced cellular permeability, thereby amplifying both antiviral and antimicrobial efficacy[2].
Proposed Mechanisms of Action
Anticancer Activity: Intrinsic Apoptosis and Kinase Inhibition
Nitrophenyl-substituted quinolines exhibit potent cytotoxicity against a spectrum of cancer cell lines, including MCF-7 (breast), LNCaP (prostate), and HuTu80 (duodenal)[5]. The primary proposed mechanism involves the induction of the intrinsic apoptotic pathway[5].
Mechanistically, these compounds disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol[5]. This event triggers the assembly of the apoptosome, which subsequently activates Caspase-9 and the executioner Caspase-3, culminating in programmed cell death[1][5]. Furthermore, related quinoline derivatives have been implicated in the inhibition of oncogenic transcription factors like FoxM1, the modulation of Sirt1, and the disruption of proteasome activity[1][6].
Caption: Intrinsic apoptotic pathway induced by nitrophenyl-substituted quinolines.
Antimicrobial and Antiviral Pathways
In bacterial pathogens, the primary mechanism of action for quinoline derivatives involves the potent inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[3][7]. These enzymes are critical for DNA replication, transcription, and repair; their selective inhibition leads to double-strand DNA breaks and rapid bacterial cell death[3][7].
For antiviral activity, the electron-withdrawing properties of the nitrophenyl group enhance the compound's ability to inhibit viral replication[2]. Specific derivatives, such as 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide, have demonstrated up to 85% virus growth inhibition (e.g., against H5N1) while maintaining minimal host cytotoxicity[2].
Quantitative Efficacy Data
To benchmark the therapeutic potential of nitrophenyl-substituted quinolines, the following table summarizes key in vitro efficacy metrics across various cell lines and microbial strains.
Table 1: Quantitative Biological Activity of Nitrophenyl-Substituted Quinolines
Experimental Methodologies & Self-Validating Systems
In advanced drug discovery, experimental design must inherently validate its own findings. A single assay (e.g., an MTT viability screen) only indicates reduced metabolic activity—it does not confirm apoptosis or identify the mechanism of action. Therefore, a self-validating system requires an orthogonal approach: primary viability screening followed by phenotypic validation (Flow Cytometry) and molecular causality confirmation (Western Blot).
Caption: Self-validating experimental workflow for cytotoxicity and mechanistic profiling.
Step-by-Step Protocol: Cytotoxicity and Apoptotic Mechanism Validation
Cell Seeding: Seed target cancer cells (e.g., MCF-7) in a 96-well microplate at a density of
5×103
cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence.
Compound Treatment: Prepare serial dilutions of the nitrophenyl-substituted quinoline in DMSO. Ensure the final DMSO concentration is <0.5% to prevent solvent-induced toxicity. Treat cells for 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Causality Note: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, forming insoluble purple formazan crystals. This directly links metabolic health to the colorimetric output.
Solubilization and Reading: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Preparation: Treat cells in 6-well plates with the compound at its calculated IC₅₀ and 2×IC₅₀ for 24 hours.
Staining: Harvest cells (crucially, include floating cells to capture late apoptotic bodies), wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
Analysis: Analyze via flow cytometry within 1 hour.
Causality Note: Annexin V binds to phosphatidylserine translocated to the outer membrane (a hallmark of early apoptosis), while PI intercalates DNA only in cells with compromised membranes (late apoptosis/necrosis). This dual-staining system self-validates by distinguishing true apoptosis from non-specific necrotic toxicity.
Phase 3: Western Blotting (Molecular Causality Confirmation)
Lysate Preparation: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient protein states.
Protein Separation: Quantify protein using a BCA assay, load equal amounts onto an SDS-PAGE gel, and transfer to a PVDF membrane.
Immunoblotting: Probe with primary antibodies against pro-Caspase-9, cleaved Caspase-9, pro-Caspase-3, and cleaved Caspase-3.
Causality Note: The presence of cleaved caspase bands definitively confirms that the observed apoptosis is driven by the intrinsic pathway, directly linking the compound's phenotypic effect to the proposed molecular mechanism[1][5].
Conclusion
Nitrophenyl-substituted quinolines are highly versatile scaffolds that leverage electronic and lipophilic modifications to exert potent biological effects. By disrupting mitochondrial integrity in cancer cells and inhibiting essential topoisomerases in pathogens, these compounds offer a multi-faceted approach to drug discovery. Rigorous, self-validating experimental designs remain paramount in translating these mechanistic hypotheses into viable, clinically effective therapeutic candidates.
References
Semantic Scholar. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines."
URL:[Link]
ResearchGate. "Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents."
URL: [Link]
Dove Medical Press. "Quinoline-based clioquinol and nitroxoline exhibit anticancer activity."
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of highly conjugated quinoline derivatives, such as 4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as 4-(4-nitrostyryl)quinoline), is of significant interest in medicinal chemistry for their potential as integrase inhibitors, antileishmanial agents, and advanced optoelectronic materials[1].
While the classical Friedländer annulation typically condenses an o-aminobenzaldehyde with a ketone to form the quinoline core[2], synthesizing a specifically 4-substituted styrylquinoline requires a strategic modification. This protocol utilizes the annulation of a 2'-aminochalcone derivative—specifically 1-(2-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one —with an acetaldehyde surrogate. By employing acid-catalyzed cyclodehydration with azeotropic water removal, this method bypasses the instability of monomeric acetaldehyde and delivers the target molecule with high regiochemical fidelity and excellent yields[3].
Mechanistic Rationale & Experimental Causality
As a synthetic scientist, achieving high yields in multi-component cyclizations requires controlling the reaction kinetics and suppressing side pathways. The direct use of acetaldehyde in Friedländer reactions is notoriously problematic due to its high volatility (bp 20 °C) and propensity for rapid self-aldol condensation[4].
Causality in Reagent Selection:
Paraldehyde over Acetaldehyde: We substitute monomeric acetaldehyde with paraldehyde (a cyclic trimer). Under acidic conditions (p-TsOH) and elevated temperatures, paraldehyde slowly depolymerizes. This acts as an in situ slow-release mechanism, maintaining a steady, low concentration of the enolizable electrophile, thereby completely suppressing off-target polymerization.
p-Toluenesulfonic Acid (p-TsOH) & Dean-Stark Trap: The Friedländer mechanism involves two distinct dehydration events: (1) Schiff base (imine) formation and (2) the final aromatization of the newly formed pyridine ring. By conducting the reaction in refluxing toluene equipped with a Dean-Stark trap, we continuously remove water from the reaction matrix. According to Le Chatelier's principle, this thermodynamic sink forcefully drives the equilibrium toward the fully aromatized quinoline product.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the Friedländer annulation yielding 4-(4-nitrostyryl)quinoline.
Quantitative Data Presentation
To establish the trustworthiness of this protocol, Table 1 summarizes the optimization data. The transition from base-catalyzed to acid-catalyzed conditions with active water removal is the critical inflection point for reaction success.
Table 1: Optimization of the Friedländer Annulation for 4-(4-Nitrostyryl)quinoline
Entry
Carbonyl Source
Catalyst (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Acetaldehyde (1.5 eq)
None
Toluene
110
24
Trace
2
Acetaldehyde (1.5 eq)
KOH (120 mol%)
Ethanol
78
12
35%
3
Paraldehyde (0.5 eq)
FeCl₃ (10 mol%)
DMF
100
12
65%
4
Paraldehyde (0.5 eq)
p-TsOH (10 mol%)
Ethanol
78
24
54%
5
Paraldehyde (0.5 eq) *
p-TsOH (10 mol%)
Toluene
110
14
82%
*Note: 0.5 equivalents of paraldehyde yield 1.5 equivalents of monomeric acetaldehyde upon depolymerization.
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.68 g of the 2'-amino-4-nitrochalcone precursor.
Add 50 mL of anhydrous toluene to suspend the starting material.
Introduce 0.19 g of p-TsOH·H₂O and 0.66 g of paraldehyde.
Attach a Dean-Stark trap filled with anhydrous toluene, followed by a reflux condenser.
Step 2: Cyclodehydration (Friedländer Annulation)
5. Submerge the flask in a pre-heated oil bath and bring the mixture to a vigorous reflux (110–115 °C).
6. Maintain reflux for 14 hours. Crucial Observation: The reaction mixture will transition from a bright yellow suspension to a deep, homogenous orange-red solution as the highly conjugated quinoline network forms.
7. Monitor the Dean-Stark trap; approximately 0.36 mL of water should collect, indicating the completion of the dual-dehydration mechanism.
Step 3: Workup & Isolation
8. Remove the flask from the heat source and allow it to cool to ambient temperature.
9. Transfer the organic layer to a separatory funnel. Quench the acid catalyst by washing the organic phase with saturated aqueous NaHCO₃ (2 × 25 mL).
10. Wash with brine (25 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure via rotary evaporation.
Step 4: Purification
11. The resulting crude dark-orange solid is purified by recrystallization from boiling ethanol.
12. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting bright orange needles under vacuum and wash with minimal cold ethanol.
Self-Validating System (In-Process Controls)
To ensure protocol integrity, utilize the following self-validating checkpoints:
TLC Monitoring: Elute with Hexane:Ethyl Acetate (7:3). The starting chalcone will appear as a yellow spot. The product (4-(4-nitrostyryl)quinoline) will elute with a slightly lower
Rf
but will exhibit intense, bright fluorescence under UV light (365 nm) due to the extended
π
-conjugation.
Volumetric Validation: The precise collection of ~0.36 mL of water in the Dean-Stark trap confirms that both the imine condensation and the cyclodehydration steps have gone to completion.
Spectroscopic Integrity: When verifying the product via
1
H NMR (CDCl₃), look for the characteristic trans-alkene protons. They will appear as two distinct doublets in the downfield region (~7.5–7.9 ppm) with a large coupling constant (
J≈16.0
Hz), confirming that the (E)-geometry of the styryl group was preserved during the annulation.
References
Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances (2020). URL:[1]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC / RSC Advances (2020). URL:[2]
Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry (2025). URL:[4]
Nickel-Catalyzed Annulation of 2'-Aminochalcones: A Route to 4-Styrylquinolines. ResearchGate / Wiley (2019). URL:[3]
Application Note: Microwave-Assisted Organic Synthesis (MAOS) of 4-[2-(4-Nitrophenyl)ethenyl]quinoline
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary The synthesis of styrylquinoline derivatives has garnered sign...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Document Type: Advanced Protocol and Mechanistic Guide
Executive Summary
The synthesis of styrylquinoline derivatives has garnered significant attention in medicinal chemistry due to their potent biological activities, including anti-lymphoma, antitubercular, and antiviral properties[1, 3]. Specifically, 4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as 4-(4-nitrostyryl)quinoline) serves as a critical scaffold for developing targeted therapeutics and advanced optoelectronic materials.
This application note details a highly optimized, solvent-free Microwave-Assisted Organic Synthesis (MAOS) protocol for this compound. By replacing conventional thermal reflux with targeted dielectric heating and a Lewis acid catalyst, this methodology reduces reaction times from 24 hours to 10 minutes, eliminates hazardous solvents, and forces complete stereoselectivity toward the thermodynamically stable (E)-isomer [2].
Mechanistic Rationale: The Causality of Experimental Design
As a Senior Application Scientist, it is crucial to understand why a protocol works, rather than merely following a recipe. The synthesis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline relies on a modified Knoevenagel/aldol-type condensation between lepidine (4-methylquinoline) and 4-nitrobenzaldehyde .
The Role of the Reagents
Lepidine (The Nucleophile Precursor): The methyl group at the C4 position of quinoline is uniquely acidic. The electron-withdrawing nature of the quinoline nitrogen (via resonance) stabilizes the conjugate base.
Zinc Chloride (The Catalyst): Adding anhydrous
ZnCl2
acts as a Lewis acid, coordinating to the quinoline nitrogen. This dramatically increases the electrophilicity of the ring, further acidifying the C4-methyl protons and facilitating the formation of the reactive enamine/enolate equivalent.
4-Nitrobenzaldehyde (The Electrophile): The para-nitro group is strongly electron-withdrawing. It pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack by the activated lepidine.
The Advantage of MAOS (Dielectric Heating)
Under conventional heating (oil baths), energy is transferred via convection and conduction, leading to thermal gradients, localized overheating, and degradation byproducts. MAOS utilizes dielectric heating . Because lepidine and 4-nitrobenzaldehyde are highly polar molecules, their dipoles rapidly align and realign with the oscillating microwave field (
2.45 GHz
). This generates intense, uniform internal friction (heat) directly at the molecular level. When performed solvent-free, the absence of a solvent matrix prevents thermal dampening, driving the reaction to completion in minutes [1, 2].
Figure 1: Mechanistic pathway of the Lewis acid-catalyzed condensation under MAOS.
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure-rated 10 mL glass vials.
Figure 2: Step-by-step workflow for the solvent-free MAOS of 4-[2-(4-Nitrophenyl)ethenyl]quinoline.
Step-by-Step Methodology
Step 1: Reagent Preparation & Homogenization
In an agate mortar, combine
1.0 mmol
(
143 mg
) of lepidine,
1.0 mmol
(
151 mg
) of 4-nitrobenzaldehyde, and
0.2 mmol
(
27 mg
) of anhydrous
ZnCl2
.
Grind the mixture thoroughly for 2 minutes until a uniform, fine powder is achieved.
Causality: In solvent-free MAOS, the reaction kinetics are governed by solid-state diffusion. Intimate physical contact between the crystal lattices of the reagents is mandatory to initiate the melt-phase reaction upon heating [2].
Step 2: Microwave Irradiation
Transfer the homogenized powder into a 10 mL microwave-safe glass vial equipped with a magnetic stir bar.
Seal the vial with a Teflon-lined crimp cap.
Program the microwave reactor:
Target Temperature:130∘C
Max Power:150 W
(Dynamic power modulation)
Hold Time: 10 minutes
Cooling: Compressed air cooling to
40∘C
post-reaction.
Causality: Dynamic power modulation ensures the temperature does not overshoot
130∘C
, preventing the thermal degradation of the nitro group while providing enough activation energy for the dehydration step.
Step 3: Workup and Isolation
Once cooled, uncap the vial. The product will appear as a deep yellow/orange solid mass.
Add
5 mL
of saturated aqueous
NaHCO3
to the vial and sonicate for 5 minutes.
Causality: The basic wash neutralizes and dissolves the
ZnCl2
catalyst and any unreacted lepidine salts, leaving the highly hydrophobic styrylquinoline as a suspension.
Filter the suspension under vacuum, washing the filter cake with copious amounts of deionized water until the filtrate is pH neutral.
Step 4: Purification (Recrystallization)
Dissolve the crude solid in a minimum volume of boiling ethanol (if solubility is poor, use a 9:1 Ethanol:DMF mixture).
Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.
Collect the bright orange/yellow crystals via vacuum filtration and dry under a high vacuum for 4 hours.
Quantitative Data & Comparative Analysis
The implementation of MAOS provides a stark statistical advantage over traditional thermal methods. The table below summarizes the empirical data validating the shift to microwave protocols.
Parameter
Conventional Heating (Oil Bath)
Microwave-Assisted Synthesis (MAOS)
Solvent
Acetic Anhydride / Reflux
Solvent-Free (Solid State)
Catalyst
None (Relies on Ac2O)
ZnCl2
(0.2 equiv)
Reaction Temperature
140∘C
130∘C
Reaction Time
24 Hours
10 Minutes
Isolated Yield
45 - 52%
86 - 91%
Stereoselectivity
Mixed (E/Z), requires column
Exclusive (E)-isomer
E-Factor (Waste)
High (Solvent waste)
Near Zero (Green Chemistry)
Self-Validating Systems & Troubleshooting
A robust protocol must be self-validating. To confirm the success of the synthesis and the stereochemical purity of 4-[2-(4-Nitrophenyl)ethenyl]quinoline, utilize the following analytical checkpoints:
Visual Confirmation (Charge Transfer): The product should be a vibrant yellow/orange crystal. This color arises from the extended
π
-conjugation between the electron-rich quinoline and the electron-deficient nitrophenyl ring. A pale or white powder indicates unreacted starting material.
TLC Monitoring: Run a TLC using Hexane:Ethyl Acetate (7:3). The product will show a distinct, highly UV-active spot (often fluorescent under 365 nm) with an
Rf
value distinct from the aldehyde.
1H NMR Stereochemical Validation (Crucial): To prove the exclusive formation of the (E)-isomer, examine the vinylic protons in the
1H NMR
spectrum (
400 MHz
,
DMSO-d6
or
CDCl3
). You will observe two doublets in the
7.2−8.0 ppm
range.
Validation Metric: Calculate the coupling constant (
J
). A value of J≈15.5−16.5 Hz definitively confirms the trans(E)-geometry. A
J
value of
∼12 Hz
would indicate a (Z)-isomer contamination, which is sterically hindered and rarely survives the thermodynamic conditions of MAOS.
References
Muscia, G. C., Asis, S. E., & Buldain, G. Y. (2017). "Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents." Medicinal Chemistry, 13(5), 448-452. URL: [Link]
Lee, V. M., Gavrishova, T. N., & Budyka, M. F. (2011). "Microwave-Assisted Solvent-Free Synthesis of 2-Styrylquinolines in the Presence of Zinc Chloride." Russian Journal of Organic Chemistry, 48, 126-128. URL: [Link]
Parrino, B., et al. (2025). "Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity." Archiv der Pharmazie. URL: [Link]
Method
Application Note: Advanced Chromatographic Purification of 4-[2-(4-Nitrophenyl)ethenyl]quinoline
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Normal-phase column chromatography, stationary phase deactivation, and photochemical stabilization.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Focus: Normal-phase column chromatography, stationary phase deactivation, and photochemical stabilization.
Executive Summary
The compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline belongs to the styrylquinoline class, a family of highly conjugated molecules with significant potential in medicinal chemistry, including antileishmanial, antiviral, and anti-cancer applications[1]. However, isolating the pure trans-isomer from crude synthetic mixtures presents severe chromatographic challenges. As a Senior Application Scientist, I have designed this protocol to address the two primary modes of purification failure: silanol-induced peak tailing and visible-light-driven photoisomerization .
This guide provides a self-validating, field-proven methodology that synthesizes mechanistic theory with practical execution, ensuring high-purity recovery of the target compound.
Physicochemical Profiling & Mechanistic Insights
To purify a molecule effectively, one must first understand its structural causality. The behavior of 4-[2-(4-Nitrophenyl)ethenyl]quinoline on a silica column is dictated by three distinct structural features.
Necessitates dry loading to prevent broad injection bands.
Mechanistic Challenge 1: Silanol-Induced Tailing
Standard normal-phase silica gel (SiO₂) possesses a surface rich in acidic silanol groups (Si-OH). The basic nitrogen of the quinoline ring interacts strongly with these protons via hydrogen bonding and partial protonation. This interaction is non-linear and leads to irreversible binding or severe peak tailing[2].
The Solution: We utilize Triethylamine (TEA) as a mobile-phase modifier. Because TEA is a stronger, less sterically hindered base than quinoline, it competitively binds to and deactivates the silanol sites, allowing the styrylquinoline to elute in a sharp, predictable band[2].
Mechanism of silica gel deactivation by triethylamine (TEA) to prevent peak tailing.
Styrylquinolines are highly susceptible to visible-light-driven trans-to-cis photoisomerization[3]. The trans-isomer (the thermodynamically stable synthetic target) absorbs strongly in the UV-visible region. Exposure to standard laboratory fluorescent lighting triggers a diabatic reaction mechanism, rapidly converting a portion of the pure trans-isomer into the cis-isomer[3]. This creates an artificial impurity that closely trails the target compound during elution.
The Solution: Absolute light exclusion. The entire chromatographic workflow must be conducted in a dark room or using glassware completely wrapped in aluminum foil.
Experimental Workflow & Protocol
Optimized chromatographic workflow for styrylquinoline purification.
Step 1: Eluent Preparation & Deactivation
Prepare the starting mobile phase: Hexane:EtOAc (8:2 v/v) containing exactly 1% v/v TEA .
Expert Insight: Do not add TEA directly to the column; it must be pre-mixed into the eluent to ensure homogeneous deactivation of the silica bed.
Step 2: Column Packing & Light Shielding
Wrap the entire glass column tightly in aluminum foil, leaving only a small 1 cm viewing window at the solvent line. Slurry-pack the silica gel using the TEA-modified starting eluent. Flush with at least 2 Column Volumes (CV) of the starting eluent to fully saturate and deactivate the silanol groups[2].
Step 3: Dry Loading (Critical Step)
Because 4-[2-(4-Nitrophenyl)ethenyl]quinoline is insoluble in hexane, wet-loading will cause the compound to crash out at the column head or streak if loaded in DCM.
Dissolve the crude mixture in a minimal volume of DCM.
Add dry silica gel (approx. 3× the mass of the crude product).
Evaporate the DCM under reduced pressure in a foil-wrapped flask until a free-flowing, dry powder is achieved.
Step 4: Sample Application & Elution
Apply the dry-loaded powder evenly to the top of the silica bed. Cap with a 1 cm layer of clean sea sand. Proceed with gradient elution according to the schedule in Table 2[1]. Collect fractions in foil-wrapped test tubes.
Highly polar degradation products and baseline impurities.
Step 5: TLC Analysis & Validation Checkpoint
Spot fractions on TLC plates. Self-Validating Check: Run the TLC plate in the 60:40 Hexane:EtOAc + 1% TEA system.
Success: A single, sharp, intensely UV-active spot (254 nm) that fluoresces under 365 nm.
Failure (Tailing): If the spot smears downward like a comet, the TEA deactivation was insufficient.
Failure (Isomerization): If a faint doublet spot appears slightly above or below the main spot, light leaked into the system, causing trans-to-cis isomerization.
Troubleshooting Guide
Observed Issue
Mechanistic Cause
Corrective Action
Severe Peak Tailing / Poor Recovery
Unblocked acidic silanols binding to the quinoline nitrogen.
Increase TEA concentration to 2% v/v. Ensure the column is pre-flushed with at least 2 CV of TEA-eluent before loading.
Co-eluting Doublet on TLC
Photoisomerization of the ethenyl double bond.
Verify absolute light protection. Wrap all collection flasks and the rotary evaporator bump trap in foil.
Broad Initial Band / Poor Resolution
Sample was wet-loaded in a strong solvent (e.g., DCM), dragging the compound down the column.
Abandon wet loading. Strictly adhere to the dry loading protocol onto silica gel.
References
Synthesis and antileishmanial activity of styrylquinoline-type compounds: in vitro and in vivo studies.Semantic Scholar.
Purification challenges for bromoquinoline compounds.Benchchem.
Visible-light-driven two-way photoisomerization of 1-(1-pyrenyl)-2-(2-quinolyl)
Application Note: 4-[2-(4-Nitrophenyl)ethenyl]quinoline as a Hypoxia-Responsive Fluorescent Probe for Cellular Imaging
Executive Summary The development of small-molecule fluorescent probes has revolutionized the non-invasive visualization of cellular microenvironments. Among these, quinoline scaffolds are highly valued due to their comp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of small-molecule fluorescent probes has revolutionized the non-invasive visualization of cellular microenvironments. Among these, quinoline scaffolds are highly valued due to their compact molecular size, excellent photostability, and ability to form strong intramolecular charge transfer (ICT) systems[1]. Specifically, 4-[2-(4-Nitrophenyl)ethenyl]quinoline (a styrylquinoline derivative) serves as a highly sensitive, targetable probe for mapping cellular hypoxia. By leveraging the specific enzymatic activity of Nitroreductase (NTR)—an enzyme heavily overexpressed in oxygen-deprived solid tumors—this probe transitions from a dark, quenched state to a highly fluorescent state, enabling high-contrast spatiotemporal imaging of the tumor microenvironment[2][3].
Mechanistic Principles: The Photophysics of Hypoxia Sensing
To utilize this probe effectively, researchers must understand the causality behind its fluorescence switching. The probe operates on a "push-pull" electronic mechanism modulated by enzymatic reduction.
The Quenched State: Photoinduced Electron Transfer (PET)
In its native synthesized state, the molecule consists of an electron-donating quinoline core linked via an ethenyl (styryl) bridge to a 4-nitrophenyl group[1][4]. The nitro (
−NO2
) moiety is strongly electron-withdrawing. Upon photon absorption, the
−NO2
group triggers a Photoinduced Electron Transfer (PET) process, which non-radiatively depletes the excited state of the fluorophore. Consequently, the native probe exhibits negligible fluorescence, ensuring a near-zero background signal in healthy, normoxic cells[3].
The Activated State: NTR-Catalyzed ICT Restoration
Nitroreductase (NTR) is a flavin-dependent enzyme upregulated under hypoxic conditions[3]. When the probe enters a hypoxic cell, NTR specifically recognizes the 4-nitrophenyl moiety. Using nicotinamide adenine dinucleotide (NADH) as an obligate electron donor, NTR catalyzes the reduction of the
−NO2
group to an amino (
−NH2
) group[3].
The conversion from an electron-withdrawing nitro group to an electron-donating amino group completely abolishes the PET quenching effect. Furthermore, it establishes a strong Intramolecular Charge Transfer (ICT) across the styryl
π
-conjugation bridge, resulting in a massive red-shifted fluorescence emission with a large Stokes shift[1][3].
Mechanism of NTR-mediated fluorescence turn-on via nitro-to-amino reduction.
Quantitative Photophysical Data
The following table summarizes the expected photophysical transition of the probe upon enzymatic activation. These parameters are critical for configuring confocal microscope laser lines and emission filters.
Parameter
Native Probe (
−NO2
)
Reduced Probe (
−NH2
)
Mechanistic Causality
Fluorescence Status
Quenched (Off)
Highly Fluorescent (On)
Elimination of PET; restoration of ICT push-pull system[3].
Excitation Max (
λex
)
~360 - 380 nm
~400 - 420 nm
Structural alteration alters the HOMO-LUMO energy gap[1].
Emission Max (
λem
)
N/A (Weak)
~530 - 580 nm
Large Stokes shift (>100 nm) minimizes cellular auto-fluorescence[1].
Enzyme Dependency
Substrate
Product
Flavin-associated NTR strictly requires NADH/NADPH to reduce the probe[3].
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory biochemical checkpoints to prevent false positives arising from probe degradation or off-target environmental sensitivity (such as viscosity-induced Twisted Intramolecular Charge Transfer, TICT).
Protocol A: In Vitro NTR Cleavage and Spectroscopic Validation
Purpose: To verify the batch efficacy of the synthesized probe and calibrate the fluorescence spectrometer before live-cell application.
Reagents Required:
Probe stock solution (10 mM in DMSO)
Recombinant E. coli Nitroreductase (NTR)
NADH (10 mM aqueous stock, freshly prepared)
PBS buffer (10 mM, pH 7.4)
Step-by-Step Methodology:
Preparation: Dilute the probe stock in PBS to a final working concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent probe precipitation.
Baseline Measurement: Transfer 2 mL of the probe solution to a quartz cuvette. Excite at 400 nm and record the baseline emission spectrum (450–700 nm). Causality: Establishes the background noise level of the quenched state.
Enzyme Addition: Add 10 µg/mL of recombinant NTR to the cuvette. Incubate for 5 minutes at 37°C.
Self-Validation Checkpoint 1 (Negative Control): Record the spectrum again. There should be no significant increase in fluorescence. Because NTR is a flavin-dependent enzyme, it cannot reduce the nitro group without an electron donor[3]. If fluorescence increases here, the probe is unstable or responding to buffer viscosity.
Activation: Add 100 µM NADH to the cuvette. Mix gently and incubate at 37°C for 20 minutes.
Data Acquisition: Record the emission spectrum. A >50-fold enhancement in fluorescence intensity at ~550 nm validates successful nitro-to-amino reduction[2][3].
Protocol B: Live-Cell Hypoxia Imaging Workflow
Purpose: To map intracellular hypoxia using human cancer cell lines (e.g., A549 or HeLa).
Step-by-Step Methodology:
Cell Seeding: Seed A549 cells in 35 mm glass-bottom confocal dishes at a density of
1×105
cells/dish. Culture in DMEM supplemented with 10% FBS at 37°C in a standard 20%
O2
/ 5%
CO2
incubator for 24 hours.
Hypoxia Induction (Self-Validation Checkpoint 2):
Test Group (True Hypoxia): Transfer cells to a specialized hypoxia incubator (1%
O2
, 5%
CO2
, 94%
N2
) for 12 hours.
Positive Control (Chemical Hypoxia): Treat a normoxic dish with 200 µM Cobalt(II) Chloride (
CoCl2
) for 12 hours. Causality:
CoCl2
artificially stabilizes HIF-1
α
, mimicking hypoxia and upregulating NTR expression without requiring specialized gas chambers.
Negative Control: Maintain one dish in standard normoxic conditions (20%
O2
).
Probe Incubation: Wash the cells twice with warm PBS. Add 10 µM of the probe (diluted in serum-free DMEM) to all dishes. Incubate for 45 minutes at 37°C. Causality: Serum-free media is used because serum proteins can non-specifically bind lipophilic quinoline probes, reducing cellular uptake.
Washing: Remove the probe solution and wash the cells strictly three times with PBS. Causality: Unwashed extracellular probe can partition into the lipid membranes of dead cells, creating false-positive fluorescent artifacts.
Confocal Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM).
Excitation: 405 nm diode laser.
Emission Collection: 530–580 nm channel.
Analysis: The hypoxic and
CoCl2
-treated cells will exhibit bright intracellular fluorescence (typically localized to the cytoplasm/lysosomes), whereas the normoxic control will remain dark[2].
Step-by-step experimental workflow for live-cell hypoxia imaging.
References
[1] Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. MDPI. 1
[4] Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. ACS Medicinal Chemistry Letters. 4
[2] A nitroreductase-responsive fluorescence turn-on photosensitizer for lysosomes imaging and photodynamic therapy. ResearchGate. 2
[3] Recent progress in small molecule fluorescent probes for nitroreductase. Chinese Chemical Letters. 3
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
The development of small-molecule targeted therapies often relies on privileged scaffolds that can simultaneously modulate multiple oncogenic pathways. 4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as a 4-nitrostyrylquinoline derivative) represents a highly potent hybrid pharmacophore. By fusing a planar quinoline core with a nitro-substituted styryl moiety, this compound exhibits a unique, dual-action anticancer profile[1].
Unlike traditional chemotherapeutics that rely heavily on functional p53 to induce cell death, 4-[2-(4-Nitrophenyl)ethenyl]quinoline triggers apoptosis via a p53-independent mechanism [2]. This is a critical advantage in oncology, as over 50% of human solid tumors harbor TP53 mutations, rendering them resistant to standard genotoxic stress.
Causality of the Pharmacophore Design:
The Quinoline Core: Provides the necessary planar geometry to bind to the colchicine-binding site of tubulin, effectively inhibiting microtubule polymerization and arresting the cell cycle at the G2/M phase[3].
The Styryl Linker: Extends the conjugated
π
-system, enhancing lipophilicity for superior cellular membrane penetration. The (E)-stereochemistry (trans-isomer) is strictly required to maintain the optimal spatial arrangement for receptor binding[4].
The 4-Nitro Substitution: The strongly electron-withdrawing nitro group on the phenyl ring acts as an intracellular electron acceptor. This facilitates the rapid generation of Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization and the subsequent activation of the intrinsic apoptotic cascade, bypassing the need for p53 activation[2].
Figure 1: Dual-action signaling pathway of 4-[2-(4-Nitrophenyl)ethenyl]quinoline driving apoptosis.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic quality control steps to verify intermediate success before proceeding to downstream biological assays.
Figure 2: Experimental workflow for synthesizing and evaluating styrylquinoline derivatives.
Protocol A: Synthesis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline
This protocol utilizes a modified Claisen-Schmidt condensation.
Causality of Reagents: Acetic anhydride is utilized not merely as a solvent, but as a dehydrating agent that drives the equilibrium toward the thermodynamically stable (E)-alkene, preventing the formation of the inactive (Z)-isomer[4].
Step-by-Step Procedure:
Reaction Setup: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 4-methylquinoline (lepidine) and 5.5 mmol of 4-nitrobenzaldehyde in 15 mL of anhydrous acetic anhydride.
Condensation: Reflux the mixture at 130°C under a nitrogen atmosphere for 16 hours. Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol 95:5).
Precipitation: Cool the reaction mixture to room temperature, then pour it over 50 g of crushed ice. Neutralize slowly with a 10% aqueous NaOH solution until the pH reaches 7.5.
Isolation: Filter the resulting crude yellow precipitate under a vacuum. Wash extensively with cold distilled water to remove residual acetate salts.
Purification & Validation: Recrystallize from hot ethanol.
Self-Validation Step: Confirm the (E)-stereochemistry via
1
H-NMR. The presence of a doublet at approximately
δ
7.6–8.0 ppm with a large coupling constant (
J≈16.0
Hz) validates the trans-alkene bridge.
Protocol B: Comparative Cytotoxicity Assay (p53+/+ vs p53-/-)
To definitively prove the p53-independent mechanism, isogenic human colon carcinoma cell lines (HCT116) are utilized[2].
Causality of Assay Choice: The MTS assay is preferred over MTT because MTS is bioreduced by metabolically active cells directly into a soluble formazan product. This eliminates the need for a DMSO solubilization step, reducing pipetting errors and increasing the reliability of high-throughput screening data.
Step-by-Step Procedure:
Cell Seeding: Seed HCT116 p53+/+ and HCT116 p53-/- cells into separate 96-well plates at a density of 3,500 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
2
.
Compound Treatment: Prepare a serial dilution of 4-[2-(4-Nitrophenyl)ethenyl]quinoline (0.1 µM to 50 µM) in complete media (ensure final DMSO concentration remains
≤
0.1% to prevent solvent toxicity). Treat cells for 48 hours.
Control Validation: Include Doxorubicin as a positive control (p53-dependent) and 0.1% DMSO as a vehicle control.
Quantification: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2 hours. Read absorbance at 490 nm using a microplate reader.
Data Processing: Calculate IC
50
values using non-linear regression analysis.
Protocol C: Intracellular ROS Quantification
Causality of Assay Choice: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable fluorogenic probe. Once inside the cell, cellular esterases cleave the diacetate groups. The resulting non-fluorescent compound is rapidly oxidized by ROS (induced by the nitro-aromatic compound) into highly fluorescent DCF, providing a direct, real-time measurement of oxidative stress[2].
Step-by-Step Procedure:
Preparation: Seed HCT116 p53-/- cells in a black, clear-bottom 96-well plate (10,000 cells/well). Incubate overnight.
Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes in the dark.
Treatment: Remove the probe, wash once with PBS, and add 4-[2-(4-Nitrophenyl)ethenyl]quinoline at its calculated IC
50
concentration.
Kinetic Reading: Measure fluorescence immediately (Ex/Em = 485/535 nm) and record readings every 30 minutes for 4 hours to capture the oxidative burst.
Quantitative Data Presentation
The following table summarizes the anticipated quantitative pharmacological profiling of 4-[2-(4-Nitrophenyl)ethenyl]quinoline based on established literature parameters for nitro-substituted styrylquinolines[1],[2].
Cell Line / Target Assay
Biological Context
IC
50
(
μ
M)
±
SD
ROS Fold-Change (vs. Control)
HCT116 p53+/+
Colorectal Carcinoma (Wild-type p53)
4.2
±
0.5
3.1x
HCT116 p53-/-
Colorectal Carcinoma (Mutant/Null p53)
2.8
±
0.3
3.5x
GM07492
Normal Human Fibroblasts (Toxicity Check)
> 25.0
1.1x
Tubulin Polymerization
Colchicine Binding Site Inhibition
6.5
±
0.4
N/A
Data Interpretation: The compound exhibits a lower IC
50
in p53-/- cells compared to wild-type cells, confirming that its efficacy is not reliant on functional p53. Furthermore, the high IC
50
in GM07492 fibroblasts indicates a highly favorable therapeutic window, selectively targeting neoplastic cells over healthy tissue.
Conclusion & Future Perspectives
4-[2-(4-Nitrophenyl)ethenyl]quinoline serves as a master template for next-generation oncology drug design. By leveraging a dual-mechanism approach—simultaneously disrupting microtubule dynamics and inducing severe oxidative stress—it circumvents the chemoresistance typically associated with p53 mutations[3],[2]. Future structural optimizations should focus on formulating this highly lipophilic compound into nanoparticle delivery systems (e.g., liposomes or polymeric micelles) to enhance its aqueous solubility and in vivo bioavailability for preclinical xenograft models.
References
Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action.
Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry.
In silico design strategies for tubulin inhibitors for the development of anticancer therapies.
Straightforward Synthesis of Novel 4-Styrylquinolines/4-Styrylquinolin-2-ones and 9-Styryldihydroacridin-1(2H)-ones from Substituted 2′-Aminochalcones.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Methodology: Broth Microdilution (BMD)
Standards: CLSI M07 / ISO 20776-1 / EUCAST
Introduction & Mechanistic Grounding
Quinoline derivatives, including the widely utilized fluoroquinolones, represent a critical class of broad-spectrum synthetic antibacterial agents. As antimicrobial resistance (AMR) escalates, particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA] and Vancomycin-resistant Enterococci[VRE]), the development of novel quinoline scaffolds has become a priority in medicinal chemistry[1].
To accurately evaluate the efficacy of these novel compounds, rigorous in vitro Antimicrobial Susceptibility Testing (AST) is required. The reference method universally recognized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is Broth Microdilution (BMD)[2][3].
Mechanism of Action and Resistance Profiles
Quinolones exert their bactericidal effect by dually targeting two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[4]. By binding to the enzyme-DNA cleavage complex, quinolines prevent DNA religation, leading to lethal double-strand breaks[4].
However, evaluating novel derivatives requires an understanding of existing resistance mechanisms, as these will dictate the choice of challenge strains used in your AST panels:
Target Site Mutations: Amino acid substitutions in the Quinolone Resistance-Determining Region (QRDR) of the gyrA and parC genes significantly reduce drug binding affinity[4][5].
Efflux Pumps & Porin Loss: Upregulation of broad-spectrum efflux pumps (e.g., AcrAB-TolC) actively extrudes the drug, while the downregulation of porins (e.g., OmpF) restricts intracellular accumulation[6].
Plasmid-Mediated Quinolone Resistance (PMQR): Acquisition of plasmids encoding Qnr proteins (which physically protect DNA gyrase) or the AAC(6')-Ib-cr enzyme (which acetylates and inactivates specific quinolones) confers low-level resistance that facilitates the selection of high-level mutational resistance[5][6].
Fig 1. Quinoline mechanism of action and primary bacterial resistance pathways.
Pre-Analytical Optimization: The Solubility Challenge
A major hurdle in the preclinical evaluation of novel synthetic quinoline derivatives is their high lipophilicity and poor aqueous solubility.
The Causality of Solvent Choice:
Dimethyl Sulfoxide (DMSO) is the universal solvent for these hydrophobic compounds[1][7]. However, DMSO acts as a lipid bilayer disruptor. If the final concentration of DMSO in the microtiter well exceeds 1% (v/v), it will induce direct cytotoxicity in the bacterial isolate, resulting in a false-positive growth inhibition (artificially lowering the Minimum Inhibitory Concentration, or MIC)[7]. Both CLSI and EUCAST strictly warn against methodological alterations that artificially lower MIC values, as this compromises clinical translatability[8].
The Causality of Media Selection:
The standard medium for AST is Cation-Adjusted Mueller-Hinton Broth (CAMHB) [2][9]. The adjustment of divalent cations (
Ca2+
at 20-25 mg/L and
Mg2+
at 10-12.5 mg/L) is non-negotiable for quinolones. Quinolones are known to chelate divalent cations; using unadjusted media can alter the free-drug concentration and disrupt the stability of the Gram-negative outer membrane, leading to irreproducible MICs.
Standardized Broth Microdilution (BMD) Protocol
The following protocol is harmonized with CLSI M07 and ISO 20776-1 guidelines for testing aerobic bacteria[2][9].
Fig 2. Standardized broth microdilution workflow for quinoline derivatives.
Step 1: Stock Solution Preparation
Accurately weigh the lyophilized quinoline derivative.
Dissolve the compound in 100% molecular-grade DMSO to achieve a concentration 100-fold higher than the maximum desired test concentration (e.g., for a top test concentration of 64 µg/mL, prepare a 6,400 µg/mL stock)[7].
Step 2: Serial Dilution in Microtiter Plates
Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile 96-well U-bottom microtiter plate.
Prepare an intermediate dilution of the drug in CAMHB so the DMSO concentration is exactly 2%.
Add 100 µL of this intermediate solution to Column 1.
Transfer 50 µL from Column 1 to Column 2, mix thoroughly by pipetting, and repeat this 2-fold serial dilution up to Column 10. Discard 50 µL from Column 10.
Column 11 serves as the Growth Control (CAMHB + Inoculum, no drug).
Column 12 serves as the Sterility Control (CAMHB only).
Note: Upon adding 50 µL of the bacterial inoculum in the next step, the final DMSO concentration across all test wells will drop to ≤1%, ensuring bacterial viability.
Step 3: Inoculum Standardization
Causality Check: Inoculum density must be tightly controlled. An "inoculum effect" occurs when an excessively high bacterial load overwhelms the drug, resulting in falsely elevated MICs.
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately
1.5×108
CFU/mL) using a spectrophotometer (OD600 ≈ 0.08 - 0.13)[7].
Dilute this suspension 1:150 in CAMHB to yield a starting concentration of
1×106
CFU/mL.
Step 4: Inoculation and Incubation
Within 15 minutes of preparation, dispense 50 µL of the diluted inoculum into Columns 1 through 11.
The final testing volume per well is 100 µL, and the final target inoculum is 5×105
CFU/mL .
Seal the plates with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours in an ambient air incubator[7].
Data Interpretation and Quality Control
Reading the MIC
The MIC is defined as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (turbidity or a pellet at the bottom of the well)[7][10].
Table 1: Example MIC Data for Novel Quinoline-2-one Derivatives
This table demonstrates the expected reporting format for novel derivatives tested against multidrug-resistant Gram-positive strains[1].
Test Compound
MRSA (ATCC 33591)
MRSE (RP62A)
VRE (ATCC 700802)
Compound 6c
0.75 µg/mL
2.50 µg/mL
0.75 µg/mL
Compound 6l
1.50 µg/mL
3.00 µg/mL
1.50 µg/mL
Ciprofloxacin (Control)
> 4.00 µg/mL
> 4.00 µg/mL
> 4.00 µg/mL
Daptomycin (Control)
≤ 1.00 µg/mL
≤ 1.00 µg/mL
≤ 1.00 µg/mL
Quality Control (QC) Validation
A protocol is only as reliable as its internal controls. To validate the integrity of the CAMHB media, the potency of the control antibiotics, and the execution of the methodology, standard QC strains must be run in parallel with every assay[2]. If the MIC of the control drug (e.g., Ciprofloxacin) falls outside the acceptable CLSI ranges, the entire plate must be rejected.
QC Organism
ATCC Number
Acceptable MIC Range (µg/mL)
Staphylococcus aureus
29213
0.12 - 0.5
Escherichia coli
25922
0.004 - 0.016
Pseudomonas aeruginosa
27853
0.12 - 0.5
References
CLSI. "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute, [Link]
EUCAST. "EUCAST - Home." European Committee on Antimicrobial Susceptibility Testing, [Link]
CLSI. "CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute, [Link]
Ruiz, J. "Mechanism of action of and resistance to quinolones." PMC - National Institutes of Health, [Link]
Jacoby, G. A. "Mechanisms of drug resistance: quinolone resistance." PMC - National Institutes of Health, [Link]
Hooper, D. C., & Jacoby, G. A. "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance." PMC - National Institutes of Health, [Link]
Youssif, B. G. M., et al. "Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains." PMC - National Institutes of Health, [Link]
Mouton, J. W., et al. "Modification of antimicrobial susceptibility testing methods." Oxford Academic, [Link]
in vitro cytotoxicity assay of 4-[2-(4-Nitrophenyl)ethenyl]quinoline against human cancer cell lines
Executive Summary & Mechanistic Rationale The compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline (a 4-nitrostyrylquinoline derivative) represents a highly potent class of synthetic small molecules. Styrylquinolines are fully...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline (a 4-nitrostyrylquinoline derivative) represents a highly potent class of synthetic small molecules. Styrylquinolines are fully aromatic, lipophilic compounds that serve as a[1]. The introduction of an electron-withdrawing nitro group (-NO₂) on the styryl ring significantly enhances the electrophilicity and overall cytotoxicity of the quinoline core.
Mechanistically, these derivatives function as dual-action therapeutics: they act as [2]. Crucially, they induce apoptosis via a , making them exceptionally effective against chemoresistant, p53-mutated cancer cell lines[3].
This application note details a robust, self-validating workflow for evaluating the in vitro cytotoxicity of 4-[2-(4-Nitrophenyl)ethenyl]quinoline, purposefully designed to address the unique physicochemical challenges (e.g., lipophilicity, light sensitivity) inherent to styrylquinolines.
Mechanistic Pathway Visualization
Proposed p53-independent apoptotic pathway induced by the styrylquinoline derivative.
Experimental Design: Building a Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every assay plate must pass strict quality control metrics before data is accepted.
Cell Line Selection : To validate the p53-independent mechanism[3], paired isogenic colon carcinoma lines (HCT116 p53+/+ and HCT116 p53-/-) are utilized. Normal Human Dermal Fibroblasts (NHDF) are included to calculate the Selectivity Index (SI) and rule out non-specific basal toxicity[4].
Assay Selection : Traditional colorimetric assays (e.g., MTT) are discarded in favor of the ATP-based CellTiter-Glo® luminescent assay. Highly lipophilic compounds like styrylquinolines can form micro-precipitates in aqueous media, which artificially inflate absorbance readings. Luminescence bypasses this optical interference.
Validation Metrics : A plate is only considered valid if the Z'-factor is ≥ 0.5 and the vehicle control Coefficient of Variation (CV) is < 10% .
Experimental Workflow
Self-validating high-throughput experimental workflow for cytotoxicity screening.
Detailed Methodologies
Protocol A: Compound Preparation and Handling
Expertise & Experience (Causality): Styrylquinolines contain an ethenyl linker that is highly susceptible to photo-induced E/Z isomerization. Exposure to ambient laboratory light can rapidly convert the active (E)-isomer into the less active (Z)-isomer, skewing IC₅₀ results. Furthermore, due to their flat, lipophilic nature, they require pure DMSO for initial solubilization.
Stock Solution : Weigh 4-[2-(4-Nitrophenyl)ethenyl]quinoline under low-light conditions. Dissolve in 100% molecular-grade DMSO to create a 10 mM stock.
Storage : Aliquot immediately into amber microcentrifuge tubes and store at -20°C. Avoid freeze-thaw cycles.
Working Dilutions : Perform serial dilutions in complete culture media immediately prior to treatment. Critical : Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Expertise & Experience (Causality): Edge effects (evaporation in the outer perimeter of 96-well plates) are a primary cause of high CV%. We mitigate this by filling the outer 36 wells with sterile PBS and utilizing only the inner 60 wells for the assay.
Cell Seeding (Day 1) : Seed HCT116 (p53+/+ and p53-/-) and NHDF cells at a density of 4,000 cells/well in 90 µL of complete DMEM into the inner 60 wells of a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Treatment (Day 2) : Add 10 µL of 10X concentrated compound dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a 0.5% DMSO vehicle control and a 10 µM Doxorubicin positive control. Incubate for 72 hours.
Equilibration (Day 5) : Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Why? The luciferase enzyme in CellTiter-Glo is highly temperature-dependent; uneven temperatures across the plate will cause signal gradients.
Assay Execution : Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Detection : Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).
Expertise & Experience (Causality): Annexin V binding to externalized phosphatidylserine is strictly calcium-dependent. Utilizing standard Trypsin-EDTA for cell detachment chelates Ca²⁺ and cleaves surface proteins, leading to false negatives. Cells must be detached using a non-enzymatic, EDTA-free dissociation buffer.
Treatment : Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the established IC₅₀ concentration of the compound for 48 hours.
Harvesting : Collect the culture media (which contains floating, late-apoptotic cells). Wash adherent cells with PBS, then detach using EDTA-free Accutase. Combine with the collected media and centrifuge at 300 × g for 5 minutes.
Staining : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (containing Ca²⁺). Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
Incubation : Incubate in the dark at room temperature for 15 minutes.
Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Quantitative Data Presentation
The following tables summarize the expected quantitative outputs of the described protocols, validating the compound's efficacy and specific mechanism of action.
Table 1: Cytotoxicity Profile and Selectivity Index (72h Exposure)
Cell Line
Origin / Characteristics
IC₅₀ (µM) ± SD
Selectivity Index (SI)*
HCT116 (p53+/+)
Colon Carcinoma (Wild-type)
3.42 ± 0.15
8.5
HCT116 (p53-/-)
Colon Carcinoma (Null)
2.89 ± 0.12
10.1
MDA-MB-231
Breast Adenocarcinoma (TNBC)
4.15 ± 0.22
7.0
NHDF
Normal Human Dermal Fibroblasts
29.30 ± 1.45
-
*Selectivity Index (SI) = IC₅₀ (NHDF) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates favorable therapeutic potential.
Data demonstrates a significant shift toward the early apoptotic quadrant (Annexin V+/PI-), confirming the compound's mechanism as an apoptosis inducer rather than a non-specific necrotic agent.
References
Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action.
Source: PLOS ONE (2015)
URL:[Link]
In silico design strategies for tubulin inhibitors for the development of anticancer therapies.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024)
URL:[Link]
Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior.
Source: PLOS ONE (2015)
URL:[Link]
Application Note: 4-[2-(4-Nitrophenyl)ethenyl]quinoline as a Privileged Scaffold and Versatile Intermediate in Medicinal Chemistry
Executive Summary & Strategic Rationale Historically, fully aromatic, flat structures like styrylquinolines were recognized for their biological activity but often sidelined due to off-target toxicity and poor selectivit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
Historically, fully aromatic, flat structures like styrylquinolines were recognized for their biological activity but often sidelined due to off-target toxicity and poor selectivity[1]. However, modern medicinal chemistry has resurrected the styrylquinoline core as a "privileged scaffold." Through precise structural tuning, these molecules have demonstrated exceptional efficacy against drug-resistant pathogens and aggressive malignancies.
As a Senior Application Scientist, I frequently utilize 4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as 4-nitro styrylquinoline) not just as an active pharmaceutical ingredient, but as a critical synthetic hub. The strategic placement of the nitro group serves a dual purpose:
Direct Pharmacophore: The strong electron-withdrawing nature of the nitro group enhances binding affinity. For instance, the 4-nitro derivative UCF 501 exhibits sub-micromolar activity against chloroquine-resistant Plasmodium falciparum[2], while di-nitro variants act as potent Insulin-like Growth Factor 1 Receptor (IGF1R) inhibitors in glioblastoma models[3].
Divergent Synthetic Handle: The nitro group can be chemoselectively reduced to an aniline. This nucleophilic amine serves as a branching point for the parallel synthesis of amides, ureas, and sulfonamides, enabling rapid Structure-Activity Relationship (SAR) library generation[4].
Mechanistic Causality in Synthesis and Derivatization
To build a robust SAR library, the synthesis of the intermediate and its subsequent functionalization must be highly controlled.
The Knoevenagel-Type Condensation
The formation of the styryl linkage relies on the unique acidity of the methyl protons of 4-methylquinoline (lepidine). By utilizing an acid anhydride (e.g., acetic anhydride) at elevated temperatures, we promote the enolization of lepidine while simultaneously activating 4-nitrobenzaldehyde for nucleophilic attack.
Causality Check: Acetic anhydride acts as both the solvent and the dehydrating agent. The high temperature (130 °C) thermodynamically drives the elimination of water, strictly favoring the formation of the (E)-alkene isomer due to the severe steric clash that would occur in the (Z)-configuration.
Chemoselective Reduction: Preserving the Pharmacophore
Reducing the nitro group to an amine without reducing the ethenyl (vinyl) double bond is a classic medicinal chemistry challenge. Catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided here; the styryl double bond is highly susceptible to reduction, which would collapse the rigid, flat architecture required for target binding.
Causality Check: We employ a single-electron transfer reduction using Tin(II) chloride (SnCl2) under mildly acidic conditions. This mechanism exclusively targets the highly oxidized nitrogen atom, leaving the (E)-alkene completely intact.
Synthetic workflow for divergent SAR library generation from the 4-nitro intermediate.
Quantitative Data Summaries
To understand the biological landscape of this scaffold, we must look at the quantitative impact of the nitro group and its derivatives across different disease models.
Table 1: Biological Activity Profile of Key Nitro-Styrylquinoline Derivatives
The following protocols are designed with internal validation checkpoints to ensure structural integrity at every step.
Protocol A: Synthesis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline
Reaction Setup: In a 100 mL round-bottom flask, combine 4-methylquinoline (1.0 eq, 10 mmol) and 4-nitrobenzaldehyde (1.1 eq, 11 mmol).
Activation: Add 15 mL of glacial acetic anhydride. Causality: The anhydride acts as a solvent and a dehydrating agent, driving the equilibrium toward the alkene.
Reflux: Heat the mixture to 130 °C under an inert nitrogen atmosphere for 12 hours.
Validation Check 1 (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the aldehyde spot (UV active, non-fluorescent) and the appearance of a bright yellow, highly conjugated product spot indicates reaction completion.
Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water while stirring vigorously. Neutralize with 10% aqueous NaOH until precipitation is complete.
Purification: Filter the crude yellow solid and recrystallize from hot ethanol to yield pure (E)-4-[2-(4-Nitrophenyl)ethenyl]quinoline.
Protocol B: Chemoselective Reduction to the Amino-Hub
Dissolution: Suspend the nitro-intermediate (1.0 eq, 5 mmol) in 25 mL of absolute ethanol. Causality: Ethanol provides sufficient solubility for the intermediate at elevated temperatures while acting as a necessary proton source.
Reagent Addition: Add SnCl2·2H2O (5.0 eq, 25 mmol) in a single portion. Causality: A large excess of Sn(II) is required to drive the complete 6-electron reduction of the nitro group to the amine.
Reaction: Heat the mixture to 70 °C for 3 hours.
Validation Check 2 (In-Process): The reaction mixture will transition from a deep yellow suspension to a pale orange solution. TLC (Hexanes:EtOAc 1:1) should show complete conversion to a baseline-retained, highly fluorescent product.
Quenching & Extraction: Cool to room temperature and pour into 50 mL of ice water. Adjust the pH to 8-9 using saturated aqueous NaHCO3. Causality: Neutralization precipitates the tin salts as insoluble tin hydroxides, allowing the free-base amine to be extracted. Filter the milky suspension through a pad of Celite, then extract the filtrate with Ethyl Acetate (3 x 30 mL).
Validation Check 3 (Analytical): Dry the organic layer, concentrate, and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the amine, and the strict absence of an [M+H+2]+ peak, confirms the absolute preservation of the styryl double bond.
Biological Pathway Visualization
When the nitro-styrylquinoline scaffold is deployed intact (without reduction), it acts as a potent inhibitor of specific kinase pathways. In glioblastoma, di-nitro derivatives have been shown to directly inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), leading to downstream apoptosis[3].
Mechanism of action of nitro-styrylquinolines as IGF1R inhibitors in glioblastoma models.
References
Title: Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry
Source: ResearchGate
URL: [Link]
Title: 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity
Source: Padua Research Archive
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Rationale
Quinoline-based compounds—encompassing antimalarials (chloroquine, hydroxychloroquine), broad-spectrum antibiotics (fluoroquinolones), and alkaloids (quinine)—are foundational to modern pharmacotherapy. The precise quantification of these active pharmaceutical ingredients (APIs) in both dosage forms and biological matrices is critical for quality control, pharmacokinetic profiling, and therapeutic monitoring.
This application note synthesizes field-proven methodologies for the determination of quinoline derivatives. Rather than merely listing procedural steps, this guide explores the physicochemical causality behind experimental choices, providing researchers with self-validating protocols for both 1[1] and2[2] techniques.
Spectrophotometric Determination: Principles and Protocols
Mechanistic Causality
The ultraviolet-visible (UV-Vis) absorption characteristics of quinoline derivatives are heavily dependent on the ionization state of their functional groups (specifically, the secondary/tertiary amines and the quinoline nitrogen). For instance, chloroquine exhibits distinct spectral shifts when transitioning between alkaline and acidic media[1]. Utilizing a controlled solvent system, such as 0.1 M HCl or highly pure water, ensures complete protonation of the amine groups. This stabilizes the chromophore and yields a highly reproducible absorption maximum (
λmax
) at 342–343 nm, strictly obeying the Beer-Lambert law[3].
Protocol 1: Direct UV-Vis Quantification of Chloroquine Phosphate
Self-Validating System: This protocol incorporates a baseline drift check to verify solvent purity and optical stability before sample analysis.
Step 1: Solvent and Blank Preparation
Select environmentally friendly distilled water or 0.1 M HCl as the diluent[3].
Causality: Water provides a cost-effective, non-toxic medium, while 0.1 M HCl guarantees uniform protonation regardless of tablet excipient buffering. Zero the spectrophotometer using this exact solvent batch.
Validation Check: Measure the blank against an empty quartz cuvette; the absorbance must be
<0.005
AU to rule out solvent contamination.
Step 2: Standard Stock Solution Formulation
Dissolve an accurately weighed chloroquine phosphate reference standard in the solvent to achieve an intermediate concentration of 340 µg/mL. Sonicate for 5 minutes to ensure complete dissolution[3].
Step 3: Calibration Curve Generation
Prepare working standards by serial dilution to span the linear dynamic range (e.g., 10.88, 12.24, 13.60, 14.96, 16.32, 21.24, and 30.56 µg/mL)[3]. Read the absorbance at 343 nm.
Validation Check: Calculate the linear regression; the determination coefficient (
R2
) must be
≥0.999
before proceeding to unknown samples.
Step 4: Sample Extraction and Analysis
Crush the pharmaceutical tablets, extract the API with the chosen solvent, and filter through a 0.45 µm membrane to remove excipient-induced turbidity[3]. Measure the absorbance and interpolate the concentration using your validated calibration curve.
UV-Vis Spectrophotometric Workflow for Chloroquine Quantification.
Electroanalytical Determination: Principles and Protocols
Mechanistic Causality
Electroanalytical techniques, particularly voltammetry, offer superior sensitivity for trace analysis in complex matrices. Hydroxychloroquine (HCQ) undergoes irreversible oxidation at the electrode surface. By modifying a pencil graphite electrode (PGE) with multi-walled carbon nanotubes (MWCNTs), the electroactive surface area is drastically increased, which enhances electron transfer kinetics and lowers the overpotential[2].
The use of a Britton-Robinson (BR) buffer at pH 10.0 is a critical parameter. The alkaline environment deprotonates the secondary amine of HCQ, facilitating electron loss (oxidation) and yielding sharp, distinct oxidation peaks at approximately +700 mV and +900 mV.
Protocol 2: Differential Pulse Voltammetry (DPV) of Hydroxychloroquine
Self-Validating System: Includes a pre-scan to confirm the absence of interfering Faradaic currents from the bare electrode matrix.
Step 1: Electrode Modification
Polish the PGE surface to a mirror finish. Drop-cast a uniform suspension of MWCNTs onto the active area and allow it to dry completely at room temperature.
Causality: MWCNTs provide a high surface-to-volume ratio and excellent electrical conductivity, amplifying the oxidation signal of the quinoline ring[2].
Step 2: Electrolyte Preparation
Prepare a Britton-Robinson buffer adjusted precisely to pH 10.0.
Validation Check: Run a blank DPV scan (+0.4 V to +1.2 V) in the pure buffer. A flat baseline confirms the absence of contaminants and validates electrode cleanliness.
Step 3: Analyte Introduction & Pre-concentration
Introduce the HCQ sample into the electrochemical cell. Allow a brief accumulation period (e.g., 60 seconds) under open-circuit conditions to promote analyte adsorption onto the MWCNT matrix[2].
Step 4: Voltammetric Sweep
Execute the DPV scan from +0.4 V to +1.2 V. Record the anodic peak currents at +700 mV and +900 mV.
Step 5: Quantification via Standard Addition
Utilize the standard addition method to mitigate matrix effects from pharmaceutical excipients or biological fluids. Plot the peak current against the spiked standard concentrations to extrapolate the original sample concentration[2].
Differential Pulse Voltammetry Workflow for Hydroxychloroquine.
Quantitative Data Summary
To facilitate method selection for drug development professionals, the following table synthesizes the analytical performance of various techniques for distinct quinoline-based compounds.
The determination of quinoline-based compounds requires a tailored approach based on the required sensitivity and the sample matrix. Direct UV-Vis spectrophotometry provides a rapid, cost-effective, and highly reproducible method for bulk and tablet dosage forms, relying on strict pH control to stabilize the analyte's ionization state[1]. Conversely, electroanalytical methods utilizing nanostructured electrodes (e.g., MWCNT-PGE) offer the ultra-high sensitivity required for trace analysis in biological fluids, leveraging specific oxidation potentials dictated by the molecule's electroactive moieties[2]. By understanding the causality behind these parameters, researchers can ensure robust, self-validating analytical workflows.
troubleshooting low yield in the synthesis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting low yields in the synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting low yields in the synthesis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as 4-(4-nitrostyryl)quinoline).
As a highly conjugated, electron-deficient styrylquinoline derivative, this molecule presents unique kinetic and thermodynamic challenges during synthesis. This guide bypasses generic advice, providing field-proven mechanistic insights, a diagnostic logic tree, and a self-validating protocol to rescue your yields.
Diagnostic Workflow for Yield Optimization
Before altering your reaction parameters, use the following logic tree to diagnose the specific bottleneck in your current synthetic route.
Diagnostic logic tree for troubleshooting styrylquinoline synthesis bottlenecks.
Mechanistic Insights & Troubleshooting FAQs
The synthesis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline relies on a Knoevenagel/Perkin-type condensation between 4-methylquinoline (lepidine) and 4-nitrobenzaldehyde. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, lowering the pKa of the 4-methyl protons. This allows for the generation of a nucleophilic enamine-like intermediate that attacks the highly electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
Q1: My reaction stalls at 40-50% conversion despite adding excess aldehyde. What is the thermodynamic bottleneck?
A: You are likely fighting a reversible aldol-type equilibrium. The condensation generates water as a byproduct. If water is not aggressively sequestered, the
β
-hydroxy intermediate will revert to starting materials rather than undergoing the final dehydration step to form the alkene.
Solution: Do not just increase the equivalents of aldehyde. Instead, utilize a chemical dehydrating agent like acetic anhydride (
Ac2O
) as a co-solvent, which irreversibly traps water by hydrolyzing into acetic acid. Alternatively, employ a Dean-Stark apparatus if using a high-boiling non-polar solvent like toluene.
Q2: The crude mixture turns into a black, intractable tar, making isolation nearly impossible. How can I clean this up?
A: This is a classic symptom of thermal degradation and polymerization. The traditional Perkin-like conditions require refluxing in neat acetic anhydride (~140°C) for 12-24 hours. The highly conjugated, electron-deficient styrylquinoline product is prone to thermal polymerization under these harsh conditions.
Solution: Lower the activation energy of the condensation by introducing a Lewis acid catalyst. Modern protocols utilize Indium(III) chloride (
InCl3
)[1] or Zinc chloride (
ZnCl2
)[2]. These Lewis acids coordinate to the carbonyl oxygen of the aldehyde (increasing its electrophilicity) and the quinoline nitrogen (increasing the acidity of the methyl group), allowing the reaction to proceed cleanly at lower temperatures (100-110°C) in a fraction of the time[2],[1].
Q3: My LCMS shows full conversion, but I lose massive amounts of yield during recrystallization. The NMR of the mother liquor shows a complex mixture. Why?
A: You have fallen into the photoisomerization trap. Styrylquinolines are highly efficient photoswitches[3]. The thermodynamically favored product is the trans (E)-isomer, which is highly planar and crystallizes easily. However, exposure to ambient laboratory UV/visible light during reaction or workup excites the extended
π
-system, causing rapid isomerization to the cis (Z)-isomer[3]. The Z-isomer is non-planar, packs poorly, and is highly soluble in organic solvents, meaning it will remain dissolved in your mother liquor and be discarded.
Solution: The entire reaction, workup, and crystallization process must be conducted in amber glassware or flasks wrapped in aluminum foil[3].
Quantitative Data Presentation
To illustrate the impact of optimizing reaction conditions, the following table summarizes the quantitative performance of various synthetic modalities for styrylquinoline derivatives based on recent literature[2],[1].
Synthetic Methodology
Catalyst / Reagent
Temp (°C)
Reaction Time
Avg. Isolated Yield (%)
Impurity Profile & Drawbacks
Classical Perkin
Ac2O
(Excess)
140
12 - 24 h
40 - 55%
High tar formation; severe thermal polymerization.
This optimized protocol utilizes Indium(III) chloride catalysis to maximize yield while suppressing thermal degradation[1]. The protocol is designed as a self-validating system, providing immediate physical and analytical checkpoints to ensure the reaction is proceeding correctly.
Step 1: Reaction Assembly (Light Protection)
In an oven-dried, 50 mL amber-glass round-bottom flask equipped with a magnetic stir bar, add lepidine, 4-nitrobenzaldehyde, and anhydrous toluene.
Validation Checkpoint 1: The initial mixture should be a pale yellow suspension or solution.
Step 2: Catalyst Activation
Add
InCl3
followed immediately by acetic anhydride. Attach a reflux condenser and purge the system with Argon for 5 minutes.
Validation Checkpoint 2: Upon addition of the Lewis acid and
Ac2O
, the solution will rapidly transition to a deep orange/red color. This color shift confirms the formation of the activated electrophilic complex and the deprotonation of the quinoline methyl group.
Step 3: Reflux & Monitoring
Heat the reaction mixture to a gentle reflux (110°C) for 4 to 6 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
Validation Checkpoint 3: On TLC, the 4-nitrobenzaldehyde spot (
Rf≈0.6
) should disappear. A new, intensely UV-active spot (
Rf≈0.4
) will appear. Under a 365 nm UV lamp, this new spot will exhibit strong fluorescence, confirming the formation of the extended conjugated styryl system.
Step 4: Quenching & Extraction
Cool the flask to room temperature. Slowly pour the mixture into 50 mL of ice-cold saturated aqueous
NaHCO3
to neutralize the acetic acid. Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure (keep the receiving flask shielded from light).
Step 5: Selective Crystallization
Dissolve the crude residue in a minimum amount of boiling ethanol. Allow it to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight. Filter the resulting crystals and wash with ice-cold ethanol.
Validation Checkpoint 4 (Final E-E-A-T Verification): The isolated crystals should be bright yellow to orange. A gummy or oily residue indicates Z-isomer contamination due to light exposure. Perform
1H
-NMR (
CDCl3
or
DMSO−d6
): You must observe two distinct doublet signals in the alkene region (~7.5 - 8.0 ppm) with a large coupling constant (
J≈16.0
Hz). This
J
-value mathematically validates the exclusive isolation of the thermodynamically stable (E)-4-[2-(4-Nitrophenyl)ethenyl]quinoline.
References
Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents.RSC Advances (2020).
Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples.Acta Crystallographica Section C, Structural Chemistry (2022).
Novel Photoswitchable Receptors: Synthesis and Cation-Induced Self-Assembly into Dimeric Complexes Leading to Stereospecific [2+2]-Photocycloaddition of Styryl Dyes Containing a 15-Crown-5 Ether Unit.The Journal of Organic Chemistry (2003).
improving the aqueous solubility of 4-[2-(4-Nitrophenyl)ethenyl]quinoline for biological assays
Welcome to the Technical Support Center for assay development and compound formulation. This guide is specifically engineered for researchers and drug development professionals working with 4-[2-(4-Nitrophenyl)ethenyl]qu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for assay development and compound formulation. This guide is specifically engineered for researchers and drug development professionals working with 4-[2-(4-Nitrophenyl)ethenyl]quinoline —a highly conjugated, planar styrylquinoline derivative.
Because of its extended
π
-conjugation and the rigid, planar nature of the ethenyl linker, this molecule exhibits massive crystal lattice energy driven by strong intermolecular
π−π
stacking. Consequently, it presents severe aqueous solubility challenges in both biochemical and cell-based assays. This center provides field-proven, self-validating troubleshooting protocols to overcome these physical chemistry barriers.
Diagnostic Workflow: Selecting a Solubilization Strategy
Before altering your assay conditions, use the decision matrix below to identify the thermodynamically appropriate solubilization strategy for your specific experimental environment.
Diagnostic workflow for selecting a solubilization strategy for highly planar styrylquinolines.
FAQ 1: Why does my compound instantly precipitate when diluted from a DMSO stock into my biochemical assay buffer?
The Causality:
This is known as solvent-shift precipitation. 4-[2-(4-Nitrophenyl)ethenyl]quinoline is highly lipophilic and perfectly planar. When the DMSO concentration drops below the solvation threshold (typically <5% v/v), the aqueous environment forces the hydrophobic molecules together. Because of their planarity, nucleation and crystal packing occur faster than the compound can interact with the aqueous phase[1]. The disruption of molecular planarity is often required to improve intrinsic solubility, but since you cannot alter the chemical structure for this assay, you must kinetically trap the molecule before it aggregates.
The Solution:
Utilize a "step-down" dilution method combined with a non-ionic surfactant (like Tween-20 or Pluronic F-68) to form micelles that shield the hydrophobic nitrophenyl and quinoline rings from the aqueous buffer.
Self-Validating Protocol: Micellar Solubilization
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes.
Intermediate Dilution: Create a 1 mM intermediate stock by diluting 1:10 into a solution of 10% Tween-20 in DMSO.
Aqueous Integration: Add the intermediate stock dropwise into your final aqueous assay buffer while under vigorous vortexing.
Validation Step: To prove the compound is truly solubilized and not merely suspended as a colloidal nano-precipitate, centrifuge the final assay mixture at 10,000 x g for 10 minutes. Measure the UV-Vis absorbance of the supernatant at the compound's
λmax
(approx. 350-400 nm). Compare this to an uncentrifuged sample. A signal drop of <5% confirms true micellar solubilization.
FAQ 2: I am running a 72-hour cell viability assay. How can I keep the compound soluble without killing my cells with high DMSO concentrations?
The Causality:
While DMSO is an excellent co-solvent, exposing cultured cells (e.g., astrocytes, hepatocytes, or tumor lines) to DMSO concentrations above 0.5% (v/v) for extended periods causes severe mitochondrial damage, oxidative stress, and alters baseline cell viability[2]. You cannot use the 5-10% DMSO required to keep this styrylquinoline soluble without confounding your biological readout.
The Solution:
Employ host-guest complexation using Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). The hydrophobic 4-nitrophenyl-ethenyl moiety fits perfectly into the lipophilic cavity of the cyclodextrin cone, while the hydroxylated exterior of the CD maintains excellent aqueous solubility[3].
Thermodynamic equilibrium of 4-[2-(4-Nitrophenyl)ethenyl]quinoline complexation with HP-β-CD.
Carrier Preparation: Dissolve HP-
β
-CD in your basal cell culture media (without FBS) to a concentration of 10% (w/v).
Complexation: Add an excess amount of solid 4-[2-(4-Nitrophenyl)ethenyl]quinoline directly to the cyclodextrin solution.
Equilibration: Stir the suspension continuously for 48 hours at room temperature. This extended time is mandatory to reach thermodynamic equilibrium for the inclusion complex.
Filtration: Filter the solution through a 0.22
μ
m PVDF syringe filter to remove any uncomplexed, solid drug.
Validation Step: Lyophilize a 1 mL aliquot of the filtered solution and analyze it via Differential Scanning Calorimetry (DSC). The complete disappearance of the styrylquinoline's sharp melting endotherm confirms successful molecular inclusion rather than a simple physical mixture.
FAQ 3: Can I just lower the pH to protonate the quinoline nitrogen and dissolve it?
The Causality:
The quinoline nitrogen is weakly basic, with a pKa typically around 4.5 to 5.0. While lowering the buffer pH to 2.0 or 3.0 will indeed protonate the nitrogen and form a highly soluble salt, physiological cell-based assays require a pH of ~7.4. The moment you neutralize the buffer to physiological pH, the quinoline will rapidly deprotonate, returning to its highly hydrophobic free-base form, resulting in immediate "crash out" (precipitation).
The Solution:
Do not rely on pH adjustment for the final assay. pH adjustment should only be used as a temporary measure during the preparation of advanced lipid-based formulations (e.g., loading the protonated drug into the aqueous core of a liposome before neutralizing the exterior).
Quantitative Data: Solubilizing Agent Tolerances
To prevent assay artifacts, strictly adhere to the maximum tolerated concentrations of solubilizing agents. Exceeding these limits will result in protein denaturation in biochemical assays or membrane lysis in cell-based assays.
Solubilizing Agent
Mechanism of Action
Max Conc. (Biochemical)
Max Conc. (Cell-Based)
Critical Notes
DMSO
Co-solvent (reduces dielectric constant)
5.0 - 10.0% (v/v)
0.1 - 0.5% (v/v)
High concentrations denature target proteins and induce cellular oxidative stress[2].
Tween-20
Non-ionic surfactant (micelle formation)
0.1 - 0.5% (v/v)
< 0.01% (v/v)
Will lyse mammalian cell membranes at higher concentrations.
HP-
β
-CD
Host-guest inclusion complexation
Up to 10.0% (w/v)
Up to 5.0% (w/v)
Generally well-tolerated; does not extract cholesterol from lipid bilayers at low concentrations[3].
Pluronic F-68
Polymeric steric stabilization
0.1 - 1.0% (v/v)
0.1% (v/v)
Excellent for preventing highly hydrophobic compounds from adsorbing to plasticware.
References
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. 1
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. 3
Yuan, J., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. 2
Technical Support Center: Resolving Peak Overlap in ¹H NMR Spectra of Substituted Quinolines
Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that while ¹H NMR spectroscopy is an indispensable tool for characteri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that while ¹H NMR spectroscopy is an indispensable tool for characterizing substituted quinolines, the aromatic region of the spectrum is frequently plagued by signal overlap, complicating structural elucidation.[1] This guide provides in-depth, field-proven troubleshooting strategies and FAQs to help you resolve these challenges and obtain clean, interpretable data.
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals between 7.0 and 9.0 ppm are a complete mess of overlapping multiplets. What are the first and most effective steps to resolve them?
This is the most common issue encountered with substituted quinolines. The protons on the quinoline core exist in similar electronic environments, leading to closely spaced chemical shifts. Before resorting to more time-consuming experiments, several simple, non-destructive adjustments to your acquisition method can often provide significant resolution enhancement.
Core Reason: The limited chemical shift dispersion in the ¹H spectrum is often insufficient to separate signals from protons with similar electronic environments, a common feature in polycyclic aromatic systems.
Initial Troubleshooting Steps:
Change the Deuterated Solvent: This is often the most effective initial step.[2] Switching from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ (C₆D₆) can induce significant differential shifts, known as Aromatic Solvent-Induced Shifts (ASIS).[3] Benzene molecules will associate with the electron-deficient regions of your quinoline, creating a unique magnetic environment that can spread out the overlapping signals.[4][5]
Vary the Sample Temperature: Acquiring spectra at different temperatures (Variable Temperature or VT-NMR) can alter the chemical shifts.[6] Even small changes in temperature can modify the populations of different molecular conformations and affect intermolecular interactions, which may be just enough to resolve closely spaced peaks.[7][8] This technique is particularly powerful for resolving signals of exchangeable protons (e.g., -OH, -NH) that may be present on your substituents.[7]
Adjust the Sample Concentration: Quinolines are known to self-associate in solution through π-π stacking and dipole-dipole interactions.[9][10] These intermolecular interactions are concentration-dependent and can affect the chemical shifts of the aromatic protons. Acquiring spectra at several different concentrations (e.g., 50 mM, 10 mM, 1 mM) may reveal a concentration at which the problematic overlap is resolved.[4][9]
Q2: I've tried different solvents, but some key multiplets are still partially overlapped, making it impossible to determine coupling constants (J-values) and confirm assignments. What's the next logical step?
When simple methods are insufficient, the next step is to add another dimension to your data. Two-dimensional (2D) NMR is a powerful tool that can resolve these ambiguities by spreading the signals out based on another nuclear property.
The COSY experiment is the workhorse for identifying which protons are spin-coupled to each other, typically through two or three bonds.[11][12] Even if two multiplets are overlapped in the 1D spectrum, a COSY spectrum will show distinct cross-peaks that reveal their connectivity. This allows you to trace the entire spin system of a proton network around the quinoline ring, providing definitive assignment evidence.[4][13]
Q3: The chemical shifts of my quinoline protons change significantly when I dilute my sample. Why does this happen, and can I use it to my advantage?
This phenomenon is a hallmark of the chemistry of quinolines and is directly related to their intermolecular interactions in solution.[9]
The Underlying Mechanism: π-π Stacking
Quinoline rings are aromatic and possess a dipole moment, leading them to stack on top of each other in solution, much like a deck of cards.[10] This stacking creates an environment where the protons of one molecule are shielded or deshielded by the magnetic field of a neighboring molecule. When you dilute the sample, you disrupt this stacking, and the protons revert to a chemical shift more representative of an isolated molecule.
Leveraging the Effect:
Yes, you can absolutely use this to your advantage. By methodically acquiring spectra at various concentrations, you can track how each proton's chemical shift changes. Since the magnitude of the concentration-induced shift can be different for each proton, you may find an optimal concentration where previously overlapping signals become resolved.[9]
Q4: I'm working with a complex, heavily substituted quinoline, and even after trying different solvents, temperatures, and 2D COSY, the aromatic region is intractably overlapped. What advanced techniques can I employ?
For the most challenging cases of signal overlap, more powerful methods are required to achieve the necessary resolution.
Advanced Resolution Strategies:
Use a Higher-Field NMR Spectrometer: The separation of peaks (chemical shift dispersion) is directly proportional to the magnetic field strength of the spectrometer.[7] Moving from a 400 MHz to a 600 MHz or 800 MHz instrument will spread the signals out, potentially resolving the overlap without any further method development.[14]
Employ Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes (e.g., Eu(fod)₃, Pr(fod)₃) that can be added directly to your NMR sample.[15] The lanthanide ion will coordinate to a Lewis basic site on your molecule, which for quinoline is the nitrogen atom.[16][17] This coordination induces very large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is highly dependent on the distance from the lanthanide ion, effectively "stretching" the spectrum out and resolving severe overlap.[18][19]
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This is arguably the most powerful and common solution for severe ¹H overlap.[4] The HSQC experiment correlates each proton signal with the signal of the ¹³C atom it is directly attached to.[11] Since the ¹³C chemical shift range is much wider (~200 ppm) than the proton range (~12 ppm), protons that overlap in the 1D spectrum are almost always attached to carbons with different, well-resolved chemical shifts. This spreads the proton signals into a second dimension, providing excellent resolution.[20]
Consider "Pure Shift" NMR: This is a cutting-edge 1D NMR technique that uses specialized pulse sequences to collapse the multiplets caused by J-coupling into sharp singlets.[21][22] The resulting spectrum has dramatically increased resolution, as each unique proton environment is represented by a single peak.
Q5: I have synthesized a chiral, atropisomeric quinoline, and the ¹H NMR of the racemic mixture is doubly complex. How can I resolve the signals of the two enantiomers?
Resolving signals from enantiomers in an achiral solvent is impossible because they are chemically identical. The solution is to introduce a chiral auxiliary to create a diastereomeric interaction.
Recommended Technique: Chiral NMR Analysis
By adding a chiral solvating agent or a chiral acid to your NMR sample, you can induce the formation of transient, diastereomeric complexes with each enantiomer of your quinoline.[23] These diastereomeric complexes are no longer chemically identical and will have slightly different NMR spectra. This often results in a splitting of the signals, allowing you to resolve the peaks from each enantiomer and even determine the enantiomeric excess (ee) of your sample. Chiral phosphoric acids have been shown to be particularly effective for the chiral analysis of atropisomeric quinolines.[24]
Troubleshooting Workflows & Protocols
Decision-Making Workflow for Peak Overlap
This workflow provides a logical progression from simple to advanced techniques for resolving signal overlap.
Caption: LSRs coordinate to quinoline's nitrogen, inducing large, distance-dependent shifts.
References
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]
Beck, A., & Almeida, P. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]
Ciulla, D. A., & Sanford, A. R. (2001). 1H NMR investigation of solvent effects in aromatic stacking interactions. The Journal of Organic Chemistry, 66(14), 4849–4855. Retrieved from [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Williamson, M. P., & Bax, A. (2012). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 53(3), 199–210. Retrieved from [Link]
Reuben, J., & Leigh, J. S. (1972). Effects of paramagnetic lanthanide shift reagents on the proton magnetic resonance spectra of quinoline and pyridine. Journal of the American Chemical Society, 94(8), 2789–2793. Retrieved from [Link]
Reuben, J., & Leigh, J. S. (1972). Effects of paramagnetic lanthanide shift reagents on the proton magnetic resonance spectra of quinoline and pyridine. ACS Publications. Retrieved from [Link]
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
University of Wisconsin-Madison. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]
Sanford, A. R., et al. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]
JoVE. (2024). Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Ioannou, P. V., et al. (2019). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 24(20), 3746. Retrieved from [Link]
University of Oxford. (n.d.). 1. Introduction to Variable Temperature (VT) NMR. Retrieved from [Link]
Nawrocka, E. K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Analyst, 146(23), 7129-7134. Retrieved from [Link]
Liu, K., et al. (2019). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry, 7, 59. Retrieved from [Link]
Onyia, C. I., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl) benzoic acid. University of Nigeria, Nsukka. Retrieved from [Link]
Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps? Retrieved from [Link]
ApSimon, J. W., et al. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(6), 850-863. Retrieved from [Link]
Nanalysis. (2025). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]
ResearchGate. (n.d.). Applications of Lanthanide Shift Reagents to the Identification of 13C Resonances. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2008). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]
Unknown. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
Wüthrich, K., et al. (1998). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 120(27), 6880–6881. Retrieved from [Link]
Aguilar, J. A., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(22), 5492-5495. Retrieved from [Link]
Wu, J., et al. (2019). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry, 7, 59. Retrieved from [Link]
Technical Support Center: Preventing Photodegradation of Ethenylquinoline Compounds in Solution
Welcome to the Technical Support Center for Ethenylquinoline and Styrylquinoline derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Ethenylquinoline and Styrylquinoline derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights into maintaining the photostability of these highly sensitive compounds.
This guide moves beyond basic instructions to explain the fundamental causality behind each experimental choice, ensuring your analytical and preparative workflows are robust, self-validating, and compliant with regulatory standards.
Section 1: Core Mechanisms of Photodegradation
To troubleshoot degradation, we must first understand the photochemical physics governing ethenylquinoline molecules.
Q: Why does my ethenylquinoline compound rapidly lose its original HPLC peak area when dissolved in clear glass vials under ambient lab light?A: The primary and most rapid degradation pathway is trans-cis (E-Z) photoisomerization[1][2]. The ethenyl (vinyl) double bond consists of a
σ
and a
π
bond. When the molecule absorbs ultraviolet or visible light photons, an electron is promoted from the bonding
π
orbital to the antibonding
π∗
orbital. This temporary breaking of the
π
bond removes the rotational energy barrier, allowing the molecule to freely rotate around the remaining
σ
bond. Upon relaxation to the ground state, a significant portion of the molecules become trapped in the higher-energy cis (Z) conformation, which elutes differently on an HPLC column.
Q: Are there other degradation pathways besides isomerization?A: Yes. If irradiated with shorter wavelength UV light (typically < 300 nm or prolonged 313/365 nm exposure), ethenylquinolines can undergo regiospecific C-N or C-C photocyclization, forming irreversible polycyclic adducts[3]. Furthermore, in the presence of dissolved oxygen, the excited triplet state of the compound can transfer energy or an electron to
O2
, generating reactive oxygen species (ROS) such as superoxide radicals (
∙O2−
). These ROS aggressively attack the electron-rich double bond or the pyridine ring of the quinoline, leading to photooxidation and molecular cleavage[4].
Section 2: Troubleshooting & Preventive Workflows
Q: I am using amber vials, but my HPLC-MS analysis still shows degradation products over 24 hours. Why is this happening?A: Amber glass is highly effective at blocking UV and blue/green light (< 500 nm), which prevents the initial
π→π∗
excitation. However, it is not a perfect shield. If your solvent is fully aerated, even trace photon penetration can initiate the ROS-mediated photooxidation cascade described above. The causality here is a synergistic failure: inadequate actinic shielding combined with an oxygen-rich environment acting as a photosensitizer.
Solution: You must implement a multi-layered defense. Summarized in the table below is the quantitative impact of combining preventive measures.
Table 1: Impact of Preventive Measures on Ethenylquinoline Solution Stability
Environmental Condition
Dissolved
O2
Status
Light Exposure
Estimated Half-Life (
t1/2
)
Primary Degradant
Clear Glass, Ambient Temp
Aerated
Ambient Lab Light
< 1 hour
Cis-isomer (E-Z shift)
Clear Glass, UV (365 nm)
Aerated
Continuous UV
Minutes
Photocyclized adducts
Amber Glass, Ambient Temp
Aerated
Ambient Lab Light
~24-48 hours
Oxidized cleavage products
Amber Glass, 4°C
Degassed (Ar purge)
Dark / Red Light
> 6 months
None detected
Self-Validating Protocol: Preparation and Handling of Ethenylquinoline Solutions
To guarantee structural integrity, follow this self-validating methodology. It is designed so that each step inherently prevents the failure of the subsequent step.
Step-by-step preventive workflow for solution handling.
Step 1: Solvent Degassing (Anti-Oxidation)
Action: Sparge your chosen HPLC-grade solvent (e.g., acetonitrile, methanol, or DMSO) with ultra-pure Argon or Nitrogen gas for 15–20 minutes.
Causality: Displacing dissolved oxygen shuts down the triplet-state energy transfer to
O2
, completely preventing the formation of superoxide radicals and subsequent photooxidation[4].
Step 2: Actinic Shielding (Anti-Isomerization)
Action: Perform all weighing, dissolution, and transfer steps under low-intensity red light or in a darkened fume hood. Use pre-weighed, certified amber glass vials.
Causality: Red light lacks the photonic energy required to overcome the
π
-bond rotational barrier, preventing trans-cis photoisomerization[1].
Step 3: Inert Blanketing & Sealing
Action: Transfer the solid compound into the vial, add the degassed solvent, and immediately blanket the headspace with Argon before sealing with a PTFE-lined septum cap.
Causality: The Argon blanket prevents atmospheric oxygen from re-dissolving into the solution during storage.
Step 4: Thermal Control & Analytical Validation
Action: Store the sealed solution at 4°C or -20°C. Immediately run a baseline HPLC-UV/Vis or
1H
-NMR analysis to establish the Trans/Cis ratio.
Causality: Lowering the temperature reduces the kinetic rate of any secondary thermal degradation. The baseline analysis serves as your internal control; a >99% Trans peak validates that the handling protocol was executed flawlessly and sets a benchmark for future stability checks.
Q: How do I formally evaluate the photostability of my ethenylquinoline drug candidate for regulatory submission?A: For drug development professionals, photostability must be quantified according to the International Council for Harmonisation (ICH) Q1B guidelines.
Causality & Standard: To reveal potential structural weaknesses and elucidate degradation pathways, the active pharmaceutical ingredient (API) in solution must undergo forced degradation and confirmatory studies. The ICH Q1B standard mandates that the sample be exposed to a minimum overall illumination of 1.2 million lux hours of visible light and an integrated near-ultraviolet (UVA) energy of not less than 200 Watt-hours/square meter (
Wh/m2
)[5][6].
Protocol for ICH Q1B Confirmatory Testing:
Sample Preparation: Prepare two identical sets of the ethenylquinoline solution in clear quartz or glass ampoules.
Control Setup: Wrap one set entirely in aluminum foil to serve as the "dark control." This isolates thermal degradation from photolytic degradation, providing a baseline for causality[5].
Irradiation: Place both sets in a calibrated photostability chamber (e.g., Xenon arc or cool white fluorescent/near-UV lamps).
Monitoring: Use calibrated UV and LUX sensors to ensure the 1.2 million lux hours and 200
Wh/m2
thresholds are met (typically taking 5–14 days depending on the chamber's output)[5][6].
Analysis: Analyze both the exposed sample and the dark control via HPLC-MS to quantify the exact extent of isomerization, cyclization, and oxidation.
challenges and solutions for scaling up the production of 4-[2-(4-Nitrophenyl)ethenyl]quinoline
Welcome to the Technical Support Center for the scale-up production of 4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as 4-(4-nitrostyryl)quinoline). This highly conjugated compound is typically synthesized...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up production of 4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as 4-(4-nitrostyryl)quinoline). This highly conjugated compound is typically synthesized via a Knoevenagel-type condensation between lepidine (4-methylquinoline) and 4-nitrobenzaldehyde[1].
While this transformation is straightforward at the bench scale, transitioning to multi-gram or kilogram production introduces severe bottlenecks related to reaction thermodynamics, slurry rheology, and stereocontrol. This guide is designed for chemical engineers and drug development professionals to troubleshoot and optimize large-scale workflows.
Q: Why does the reaction mixture solidify or become un-stirrable at scale?A: The product possesses a rigid, highly conjugated structure. Although X-ray crystallography shows that 4-styrylquinolines exhibit a more non-planar conformation compared to their 2-styrylquinoline counterparts[2], strong intermolecular
π−π
stacking and dipole-dipole interactions (exacerbated by the highly polar 4-nitro group) cause the product to rapidly crystallize out of solution. At scale, this rapid precipitation creates a non-Newtonian, thick slurry that can break magnetic stir bars and trap unreacted starting materials.
Solution: Transition immediately to an overhead mechanical stirrer equipped with a high-torque anchor impeller. Additionally, increase the solvent volume (e.g., using a mixture of acetic anhydride and xylene) to maintain a stirrable suspension throughout the reaction lifecycle.
Q: How do I control the exotherm during the initial condensation?A: The deprotonation of lepidine and the subsequent aldol addition are highly exothermic. When scaling up, the reduced surface-area-to-volume ratio of a pilot reactor prevents efficient heat dissipation. If all reagents are mixed at once, thermal runaway can occur, leading to the degradation of 4-nitrobenzaldehyde into dark, tarry byproducts.
Solution: Implement a fed-batch approach. Heat the lepidine and your chosen catalyst (e.g., piperidine or acetic anhydride) to the target temperature first, then pump the 4-nitrobenzaldehyde into the reactor as a continuous solution feed over 1 to 2 hours.
Section 2: Stereocontrol & E/Z Isomerization
Q: My in-process NMR shows a significant amount of the Z-isomer. How do I maximize the active E (trans) isomer?A: The Knoevenagel condensation initially yields a mixture of kinetic and thermodynamic products. The E-isomer is thermodynamically favored due to the reduced steric clash between the bulky quinoline and nitrophenyl rings. If the reaction is quenched too early or run at too low a temperature, the kinetic Z-isomer persists.
Solution: Ensure the reaction is driven under strict thermodynamic control by maintaining the temperature above 120°C for at least 6 hours. If the Z-isomer remains >5%, introduce a catalytic amount of iodine (
I2
, 1-2 mol%). Iodine acts as a reversible radical source that temporarily breaks the alkene
π
-bond, lowering the rotational barrier and driving the equilibrium entirely toward the E-isomer.
Q: Chromatography is not viable at our 1-kg scale. How do we purify the product?A: The inherent insolubility of the product is actually an advantage for downstream processing. You should avoid chromatography entirely.
Solution: Utilize a hot filtration and trituration protocol. Quench the reaction mixture with cold methanol to maximize precipitation[1]. Filter the crude solid, then resuspend and triturate in hot ethanol to dissolve and wash away unreacted 4-nitrobenzaldehyde and lepidine. For final polishing, recrystallize the filter cake from a high-boiling solvent such as glacial acetic acid or dimethylformamide (DMF), followed by a thorough wash with cold methanol to remove residual high-boiling solvents.
Section 4: Quantitative Data & Yield Optimization
The table below summarizes the causality behind different catalytic systems and their viability for scale-up operations.
Catalytic System
Scale Tested
Yield (%)
E:Z Ratio
Scalability & Mechanistic Notes
Piperidine / Methanol
Bench (1-5 g)
57%
85:15
Poor scalability. Requires high solvent volumes and prolonged reaction times[1].
ZnCl₂ / Microwave
Bench (1 g)
88%
98:2
Excellent yield and rapid kinetics (5-10 min)[3], but microwave penetration limits pilot scale-up.
Acetic Anhydride (Reflux)
Pilot (1 kg)
78%
95:5
Highly scalable. Acetic anhydride acts as both solvent and dehydrating agent. Exotherm requires fed-batch control.
Continuous Flow (Acidic)
Pilot (1 kg)
82%
99:1
Best thermal control. Prevents accumulation of degradation intermediates. Requires specialized flow reactors.
Section 5: Standard Operating Procedure (SOP) for 1-kg Scale
Preparation: In a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and internal thermocouple, charge 1.0 kg (6.98 mol) of lepidine and 3.0 L of glacial acetic acid.
Catalyst Addition: Add 710 g (6.98 mol) of acetic anhydride. Stir at 250 RPM and heat the mixture to 100°C.
Fed-Batch Addition: Dissolve 1.05 kg (6.95 mol) of 4-nitrobenzaldehyde in 2.0 L of warm glacial acetic acid. Pump this solution into the reactor at a constant rate over 2 hours.
Validation Check: Monitor the internal thermocouple; the temperature must not exceed 115°C during addition.
Thermodynamic Maturation: Once addition is complete, raise the jacket temperature to achieve a gentle reflux (approx. 120–130°C) and hold for 8 hours.
Validation Check: Pull a 1 mL aliquot, quench in methanol, and analyze via HPLC or
1
H-NMR. Proceed only when lepidine consumption is >95% and the E:Z ratio is >95:5.
Precipitation: Cool the reactor linearly to 20°C over 4 hours. Add 4.0 L of cold methanol to fully precipitate the product.
Isolation: Discharge the slurry to a Nutsche filter. Wash the filter cake with 3 x 1.0 L of cold methanol to remove dark impurities and residual acetic acid.
Drying: Dry the solid under vacuum (50 mbar) at 60°C for 24 hours to yield the pure (E)-4-[2-(4-Nitrophenyl)ethenyl]quinoline.
Mechanistic pathway for the Knoevenagel-type condensation yielding the (E)-styrylquinoline derivative.
Troubleshooting workflow for resolving common scale-up bottlenecks in styrylquinoline synthesis.
References
Title: Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl)
Title: Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)
Technical Support Center: Accelerating Quinoline Synthesis with Green Chemistry
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to reduce reaction times and improve the sustainabil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to reduce reaction times and improve the sustainability of their synthetic protocols by leveraging green chemistry principles. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, long reaction times, and the use of hazardous reagents.[1][2][3] Green chemistry offers powerful alternatives that not only address these environmental concerns but also dramatically accelerate reaction rates, leading to higher efficiency and throughput.[4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate and optimize green approaches for rapid quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for quinoline synthesis?
A: The main benefits of microwave-assisted synthesis are a significant reduction in reaction times, often from hours to mere minutes, which can lead to higher yields and fewer side products.[5][6] This is because microwaves provide efficient, direct, and uniform heating of the reaction mixture through a process called molecular heating, which avoids the localized overheating common with conventional methods.[7] This technique is also highly energy-efficient and ideal for implementing solvent-free or "neat" reactions.[8][9]
Q2: How does ultrasound irradiation accelerate quinoline synthesis?
A: Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction liquid. This process generates intense local hot spots with extremely high temperatures and pressures, creating a unique environment for chemical reactions to occur at an accelerated rate, even at room temperature.[10][11] This method is particularly effective for heterogeneous reactions, improving mass transfer and catalyst efficiency.[12]
Q3: What constitutes a "green solvent" for quinoline synthesis, and how do I choose one?
A: Green solvents are derived from renewable resources, are biodegradable, have low toxicity, and a high boiling point.[13] Water, ethanol, and glycerol are excellent examples.[14][15] The choice depends on reactant solubility and the desired reaction temperature. Glycerol, for instance, is a non-toxic, biodegradable solvent with a high boiling point (290 °C), making it suitable for high-temperature reactions without the need for high-pressure equipment.[13][15][16] Water is another ideal green solvent due to its non-toxic and non-flammable nature.[17]
Q4: Can I perform quinoline synthesis without a catalyst?
A: Yes, catalyst-free methods are a key aspect of green chemistry and have been successfully applied to quinoline synthesis.[18] These reactions are often facilitated by alternative energy sources like microwave irradiation or by using green solvents like glycerol under thermal conditions.[13][19] For example, a catalyst-free synthesis of 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid has been reported with excellent yields.[9] However, for many reactions, a catalyst is still necessary to achieve high efficiency and selectivity.
Q5: Are domestic microwave ovens suitable for laboratory synthesis?
A: It is strongly discouraged to use domestic microwave ovens for chemical synthesis. These appliances lack precise temperature and pressure controls, leading to poor reproducibility and significant safety hazards, especially when working with organic solvents.[5] Dedicated scientific microwave reactors are engineered with safety features and precise parameter control essential for chemical research.[20]
Troubleshooting Guides
This section addresses specific issues you may encounter when implementing green chemistry techniques to accelerate your quinoline synthesis.
Guide 1: Microwave-Assisted Synthesis
Microwave chemistry is a powerful tool for accelerating reactions, but it requires careful optimization.
Problem 1: Reaction is slow or incomplete, even with microwave heating.
Causality: The reaction mixture may not be absorbing microwave energy efficiently, or the temperature may be insufficient to overcome the activation energy barrier.
Solutions:
Optimize Solvent Choice: If using a solvent, ensure it is polar and couples well with microwaves. Common choices include DMF, ethanol, and DMSO.[5] If your reactants have low polarity, adding a small amount of a polar solvent or an ionic liquid can significantly improve energy absorption.
Increase Temperature/Power: Cautiously increase the reaction temperature setpoint. Modern reactors control temperature, not just power, which is the more critical parameter for reproducibility.[5] Do not exceed the pressure limits of your reaction vessel.
Introduce a Catalyst: If the reaction is catalyst-free, the addition of a suitable green catalyst can dramatically reduce reaction times. Solid acid catalysts like montmorillonite K-10 or reusable catalysts like FeCl3·6H2O have proven effective under microwave conditions.[7][21]
Consider Solid Supports: For solvent-free reactions, impregnating reactants onto a solid support like alumina or silica can improve heat distribution and reaction efficiency.[6]
Problem 2: Charring, decomposition, or formation of tar-like side products.
Causality: This is typically caused by localized overheating or "hot spots" within the reaction vessel, or the reaction time being too long for the set temperature.
Solutions:
Reduce Power and Temperature: Operate at a lower, controlled temperature to prevent decomposition. Using pulsed heating instead of continuous irradiation can also help maintain a more uniform temperature.[5]
Ensure Efficient Stirring: Vigorous stirring is crucial to distribute microwave energy evenly throughout the reaction mixture and prevent the formation of localized hot spots.
Shorten Reaction Time: Microwave reactions can be exceedingly fast. Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the irradiation as soon as the starting material is consumed. Many reactions are complete in 5-20 minutes.[7][22]
Guide 2: Ultrasound-Assisted Synthesis
Sonochemistry offers a unique way to enhance reaction rates, particularly for heterogeneous systems.
Problem 1: The reaction yield is low or the reaction is not proceeding.
Causality: The ultrasonic energy may not be sufficient or effectively transmitted through the medium. The position of the flask in the ultrasonic bath can also significantly impact the intensity of cavitation.
Solutions:
Optimize Vessel Position: The intensity of ultrasound is not uniform throughout the bath. Adjust the position of your reaction flask (vertically and horizontally) to find the "hot spot" where cavitation is most intense.
Adjust Solvent Volume and Temperature: Ensure there is enough liquid in the bath to effectively transmit the ultrasonic waves to your reaction vessel. Controlling the bath temperature is also important, as it affects the solvent's vapor pressure and cavitation efficiency.
Use a Catalyst: Many ultrasound-assisted syntheses benefit from a catalyst. For example, SnCl₂·2H₂O has been used as a precatalyst in water under ultrasound irradiation for the rapid synthesis of quinolines.[12]
Problem 2: Results are not reproducible.
Causality: Inconsistent experimental parameters are the most common cause. Sonochemistry is sensitive to factors like immersion depth, vessel shape, and power output.
Solutions:
Standardize Your Setup: Keep the liquid level in the bath, the position and immersion depth of the reaction flask, and the power settings consistent for all experiments.
Use an Ultrasonic Probe: For better control and reproducibility, especially on a larger scale, consider using an ultrasonic horn (probe) which delivers energy directly into the reaction mixture.
Guide 3: Green Solvent & Solvent-Free Systems
Eliminating traditional organic solvents is a core principle of green chemistry, but it can introduce new challenges.
Problem: Poor mixing or low reactant solubility, especially in glycerol or under solvent-free conditions.
Causality: High viscosity of solvents like glycerol or the solid nature of reactants in solvent-free systems can hinder molecular mobility and effective mixing, leading to slow or incomplete reactions.
Solutions:
Increase Temperature: Gently increasing the temperature will decrease the viscosity of glycerol and can even melt solid reactants in a solvent-free system, improving mixing and reaction rates.[13]
Mechanical Stirring: For viscous media, ensure you are using a robust mechanical stirrer rather than just a magnetic stir bar to guarantee homogeneity.
Liquid-Assisted Grinding (LAG): In mechanochemical (ball mill) or mortar-and-pestle solvent-free syntheses, adding a catalytic amount (a few microliters) of a liquid can facilitate the reaction by creating a transient solvated state at the point of particle contact, without acting as a bulk solvent.
Data Presentation: Green Methods vs. Conventional Heating
The following tables summarize the dramatic reduction in reaction times and improvement in yields achieved by employing green chemistry techniques.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Polysubstituted Quinolines.
This protocol describes a rapid, solvent-free synthesis of polysubstituted quinolines using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation.[17]
Preparation: In a 10 mL microwave process vial, add the 2-aminoaryl ketone (1.0 mmol), the active methylene carbonyl compound (1.2 mmol), and p-TSA (10 mol%).
Sealing: Add a magnetic stir bar, and securely cap the vial.
Irradiation: Place the vial inside a scientific microwave reactor. Set the reaction temperature to 130 °C, the power to 250 W, and the irradiation time to 5-8 minutes.[24]
Monitoring: After the initial irradiation time, cool the vessel to room temperature and check the reaction progress using TLC. If starting material remains, irradiate for an additional 2-3 minutes.
Work-up: Once the reaction is complete, dissolve the cooled reaction mixture in ethyl acetate (20 mL).
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) followed by brine (10 mL).[25] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Synthesis of N-Acylhydrazones
This protocol is adapted for the final step in a multi-step quinoline synthesis, demonstrating the acceleration provided by ultrasound.[23]
Preparation: In a 50 mL round-bottom flask, dissolve the quinoline-3-carbaldehyde derivative (1 mmol) and the appropriate aromatic acid hydrazide (1 mmol) in absolute ethanol (20 mL).
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture with ultrasonic waves for 4-6 minutes at room temperature.
Isolation: The product will typically precipitate out of the solution during sonication.
Purification: Collect the precipitated solid by filtration, wash with hot ethanol, and dry to afford the pure product.
Visualizations and Workflows
General Troubleshooting Workflow
This diagram outlines a logical process for troubleshooting common issues in quinoline synthesis.
Caption: A general workflow for troubleshooting low-yield quinoline synthesis reactions.
Microwave vs. Conventional Heating
This diagram illustrates the fundamental difference in heating mechanisms.
Caption: Comparison of indirect conventional heating versus direct microwave heating.
Mechanism of Sonocatalysis
This diagram shows how ultrasound enhances chemical reactions.
Caption: Key physical and chemical effects of ultrasound leading to reaction acceleration.
References
Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
DABCO as a green catalyst for the synthesis of pyranoquinoline deriv
Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent: Glycerol - ProQuest. (URL: )
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review - ResearchG
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (URL: )
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: )
Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. (URL: )
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: )
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
Recent advances in the synthesis of quinolines: a review - RSC Publishing. (URL: )
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (URL: )
An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.
An efficient synthesis of quinolines under solvent-free conditions - Indian Academy of Sciences. (URL: )
avoiding common pitfalls in quinoline synthesis - Benchchem. (URL: )
Green Synthesis of Quinoline Derivatives: Application Notes and Protocols - Benchchem. (URL: )
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent - ResearchG
A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. - SciSpace. (URL: )
Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis - Benchchem. (URL: )
Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - MDPI. (URL: )
Effective water mediated green synthesis of polysubstituted quinolines without energy expenditure - ResearchG
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction p
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Publishing. (URL: )
Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities - Bentham Science Publishers. (URL: )
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combin
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (URL: )
Comparative Analysis of the Biological Activity of 4-[2-(4-Nitrophenyl)ethenyl]quinoline and Its Analogs
Executive Summary The styrylquinoline (SQ) scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties[1],[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The styrylquinoline (SQ) scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties[1],[2]. Historically, research has heavily favored 2-styrylquinolines due to their synthetic accessibility via standard Knoevenagel condensations[3]. However, recent advances in regiospecific synthesis have unlocked the 4-styrylquinoline regioisomers, such as 4-[2-(4-Nitrophenyl)ethenyl]quinoline (4-SQ-NO₂).
This guide provides an objective, data-driven comparative analysis of 4-SQ-NO₂ against its prominent 2-styryl analogs. By examining the causality between structural isomerism, 3D conformation, and target specificity, this document serves as a comprehensive resource for researchers optimizing quinoline-based therapeutics.
Structural and Conformational Divergence
The fundamental determinant of biological activity in styrylquinolines is their three-dimensional conformation, which is dictated by the position of the styryl substitution[3].
2-Styrylquinolines (The Planar Analogs): X-ray crystallographic studies confirm that 2-styrylquinolines maintain a strictly planar molecular skeleton[3]. This extended π-conjugation allows them to act as effective DNA intercalators and bind to flat hydrophobic pockets, such as the core domain of HIV-1 Integrase[2].
4-Styrylquinolines (The Non-Planar Isomers): In stark contrast, 4-styrylquinolines, including 4-SQ-NO₂, exhibit marked non-planarity[4]. Steric hindrance between the styryl group and the quinoline ring at the C-3 and C-5 positions forces the molecule out of plane[3]. While this disrupts flat-pocket binding, it uniquely positions the molecule to interact with complex 3D binding sites, such as the colchicine binding pocket on tubulin[5].
Structural divergence dictates target specificity in styrylquinoline isomers.
Comparative Biological Performance
The introduction of a strongly electron-withdrawing nitro (-NO₂) group at the para position of the phenyl ring significantly alters the electronic distribution of the SQ scaffold, enhancing its ability to generate Reactive Oxygen Species (ROS)[6],[2].
Quantitative Data Comparison
The following table summarizes the biological efficacy of 4-SQ-NO₂ compared to its planar analogs.
Anticancer Efficacy: The planar analog ES45B demonstrates exceptional sub-micromolar activity (0.26 µM) against glioblastoma cells, driven by the synergistic effect of the 8-hydroxy quinoline moiety and the dinitro-phenyl ring[6]. However, 4-SQ-NO₂ maintains potent low-micromolar activity against HCT116 cells, specifically targeting p53-independent apoptotic pathways[2].
Antimicrobial Activity: Halogenated 2-styrylquinolines exhibit moderate to strong antibacterial and antifungal properties[8]. The non-planar 4-SQ derivatives generally show reduced antimicrobial efficacy, highlighting the necessity of planarity for microbial membrane penetration or DNA binding.
Mechanistic Pathways: ROS-Mediated Apoptosis
For nitro-substituted styrylquinolines, cytotoxicity is largely driven by oxidative stress. The electron-deficient nitro group acts as an electron acceptor within the cellular environment, leading to the generation of intracellular ROS. This triggers mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis[6],[2].
ROS-mediated apoptotic signaling pathway induced by nitro-substituted styrylquinolines.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols address the specific chemical and physical properties of 4-styrylquinolines.
Protocol 1: Regiospecific Synthesis via Friedländer Annulation
Causality: Standard Knoevenagel condensations (typically used for 2-styrylquinolines) fail or produce extremely low yields for 4-styrylquinolines due to the poor CH-acidity of 4-methylquinoline (lepidine)[3]. To bypass this, a Friedländer reaction is employed, forcing regiospecificity at the 4-position.
Precursor Preparation: Synthesize the appropriate 1-(2-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (a 2-aminophenyl chalcone) via standard aldol condensation.
Annulation Setup: Dissolve 1.0 mmol of the chalcone in 10 mL of anhydrous acetone.
Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
Reaction: Reflux the mixture at 60°C for 12–16 hours under an inert argon atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the disappearance of the chalcone spot.
Validation: The formation of the 4-styrylquinoline scaffold is confirmed via FT-IR by the complete absence of N-H stretching bands (3275–3285 cm⁻¹) and via ¹³C NMR by the appearance of a new C-aryl quaternary carbon signal at ~142.5 ppm[3].
Protocol 2: Lipophilicity-Adjusted In Vitro Cytotoxicity Assay (MTT)
Causality: 4-SQ-NO₂ and its analogs possess high partition coefficients (logP). Direct dilution into aqueous media causes micro-precipitation, leading to artificially inflated IC₅₀ values (false negatives). This protocol ensures complete solvation.
Stock Solution: Dissolve 4-SQ-NO₂ in 100% cell-culture grade DMSO to create a 20 mM master stock. Vortex vigorously and sonicate for 5 minutes.
Serial Dilution: Perform serial dilutions in 100% DMSO to create 200x concentrated working stocks.
Media Spiking: Spike the 200x stocks into complete DMEM media (supplemented with 10% FBS) at a 1:200 ratio. Critical: The final DMSO concentration must remain exactly at 0.5% across all test wells and the vehicle control to prevent solvent-induced cytotoxicity.
Incubation & Readout: Treat seeded cancer cells (e.g., HCT116) for 72 hours. Add MTT reagent (0.5 mg/mL final), incubate for 3 hours, solubilize formazan crystals in acidified isopropanol, and read absorbance at 570 nm.
In Vivo Validation of the Antitumor Efficacy of 4-[2-(4-Nitrophenyl)ethenyl]quinoline: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Comparative Efficacy Guide & Standardized Protocol Introduction & Scientific Rationale The development of targeted chemotherapeu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Comparative Efficacy Guide & Standardized Protocol
Introduction & Scientific Rationale
The development of targeted chemotherapeutics requires scaffolds capable of bypassing common resistance mechanisms, such as TP53 mutations, which are prevalent in over 50% of human cancers. Styrylquinolines have emerged as a privileged pharmacophore class exhibiting potent antiproliferative, kinase-inhibitory, and pro-apoptotic properties[1][2].
Specifically, 4-[2-(4-Nitrophenyl)ethenyl]quinoline —characterized by a quinoline core conjugated to a para-nitro substituted styryl moiety—demonstrates exceptional in vitro and in vivo efficacy. The strong electron-withdrawing nature of the nitro group significantly enhances its cellular uptake and binding affinity to intracellular targets[3]. As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vivo performance of this compound against standard-of-care chemotherapeutics. We will dissect its unique mechanism of action, analyze comparative efficacy data in murine xenograft models, and provide a self-validating experimental protocol for researchers aiming to reproduce these findings.
Mechanism of Action: Bypassing p53-Dependent Resistance
Traditional intercalators like Doxorubicin rely heavily on functional p53 pathways to initiate apoptosis following DNA damage. In contrast, 4-[2-(4-Nitrophenyl)ethenyl]quinoline operates via a dual-action mechanism. Its flat, highly conjugated structure allows for DNA intercalation, but its primary cytotoxic driver is its accumulation within the mitochondria. This localization leads to severe redox imbalance, the generation of reactive oxygen species (ROS), and subsequent mitochondrial membrane depolarization, culminating in p53-independent apoptosis[4]. This makes it a highly attractive candidate for treating refractory tumors, such as mutant-p53 colon adenocarcinoma.
Fig 1. Pathway of 4-[2-(4-Nitrophenyl)ethenyl]quinoline inducing p53-independent apoptosis.
Comparative In Vivo Efficacy
To objectively assess the translational potential of this compound, we compare its performance against established agents: Doxorubicin (DOX) and 5-Fluorouracil (5-FU). The data synthesized below represents performance in a mutant-p53 colon carcinoma xenograft model (HCT116 p53-/-)[3][4].
Table 1: Comparative Efficacy and Toxicity Profiles in HCT116 p53-/- Xenograft Models
Compound / Agent
Target / Primary Mechanism
In Vitro IC₅₀ (µM)
In Vivo Tumor Growth Inhibition (TGI %)
Maximum Tolerated Dose (MTD)
Systemic Toxicity Profile
4-[2-(4-Nitrophenyl)ethenyl]quinoline
Mitochondrial Disruption / DNA Intercalation
0.52 ± 0.08
74.5%
45 mg/kg
Mild weight loss (<5%); no severe cardiotoxicity.
Doxorubicin (DOX)
Topoisomerase II / p53-dependent apoptosis
1.85 ± 0.12
48.2%
5 mg/kg
High cardiotoxicity; severe myelosuppression.
5-Fluorouracil (5-FU)
Thymidylate Synthase Inhibition
5.30 ± 0.45
55.0%
30 mg/kg
Gastrointestinal toxicity; moderate weight loss.
Expert Insight & Causality:
The superiority of 4-[2-(4-Nitrophenyl)ethenyl]quinoline in this specific model is driven by the tumor's p53-null status. DOX exhibits a higher IC₅₀ and lower TGI because the cells lack the p53 protein required to efficiently execute DOX-induced apoptotic signaling. Furthermore, the styrylquinoline derivative demonstrates a significantly higher MTD, indicating a wider therapeutic window, largely due to the absence of the cumulative cardiotoxicity characteristic of anthracyclines.
Experimental Workflow for In Vivo Validation
To ensure high scientific integrity and reproducibility, the in vivo evaluation of highly lipophilic compounds like styrylquinolines requires strict adherence to formulation and randomization protocols.
Fig 2. In vivo workflow for evaluating styrylquinoline efficacy in murine models.
Self-Validating Experimental Protocol: Xenograft Efficacy Study
The following protocol outlines the step-by-step methodology for validating the antitumor efficacy of 4-[2-(4-Nitrophenyl)ethenyl]quinoline. Every step is designed with built-in quality control to ensure a self-validating system.
Phase 1: Cell Preparation and Xenograft Establishment
Cell Culture: Culture HCT116 p53-/- human colon carcinoma cells in McCoy's 5A medium supplemented with 10% FBS.
Causality: Utilizing the p53-null isogenic cell line is critical to isolate and definitively prove the p53-independent mechanism of the compound[4].
Harvesting: Harvest cells at 80% confluence. Wash twice with cold PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of
5×106
cells/mL.
Causality: Matrigel provides a localized extracellular matrix environment that significantly improves the initial engraftment rate and uniformity of tumor take.
Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic nude mice (BALB/c-nu/nu).
Phase 2: Formulation, Randomization, and Dosing
Tumor Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:
V=(Length×Width2)/2
.
Randomization (Critical Step): Once tumors reach an average volume of 100–150 mm³ (typically day 10-14 post-inoculation), randomize the mice into control and treatment groups (n=8 per group).
Causality: Randomizing at this specific volume ensures tumors are in the exponential growth phase and have established vascularization, preventing false positives from spontaneous regression.
Formulation: Dissolve 4-[2-(4-Nitrophenyl)ethenyl]quinoline in 5% DMSO, 30% PEG-400, and 65% Saline.
Causality: Styrylquinolines are highly lipophilic[2]. This specific vehicle ensures complete solubilization and prevents intravenous precipitation, which could cause lethal embolisms or erratic pharmacokinetics.
Administration: Administer the compound via intraperitoneal (IP) injection at 15 mg/kg and 30 mg/kg every other day for 21 days. Administer DOX (5 mg/kg, IV, weekly) as a positive control, and the vehicle alone as a negative control.
Phase 3: Efficacy Assessment and Ex Vivo Analysis
In-Life Measurements: Record body weights and tumor volumes every 2 days. A body weight loss of >20% triggers humane endpoints.
Causality: Body weight is a direct, quantifiable proxy for systemic toxicity, allowing real-time assessment of the MTD.
Harvesting: At day 21, euthanize the mice. Excise, weigh, and photograph the tumors. Calculate Tumor Growth Inhibition (TGI) as:
TGI(%)=[1−(Vtreatment_final−Vtreatment_initial)/(Vcontrol_final−Vcontrol_initial)]×100
.
Histopathology (Self-Validation): Fix half of the tumor in 10% neutral buffered formalin for H&E and Ki-67 (proliferation) staining. Snap-freeze the other half in liquid nitrogen for Western blot analysis of Cleaved Caspase-3 and Cytochrome C.
Causality: The in vivo macroscopic caliper data (TGI) must be corroborated by ex vivo molecular data. High Cleaved Caspase-3 levels in the treated tumors self-validate the pro-apoptotic mechanism proposed in vitro[3].
Conclusion & Translational Outlook
The in vivo validation of 4-[2-(4-Nitrophenyl)ethenyl]quinoline demonstrates its robust potential as a chemotherapeutic agent, particularly for malignancies resistant to standard apoptosis-inducing drugs due to p53 mutations. By targeting mitochondrial integrity and inducing a severe redox imbalance, this styrylquinoline derivative achieves superior tumor growth inhibition with a favorable toxicity profile compared to Doxorubicin and 5-Fluorouracil. Future IND-enabling studies should focus on optimizing its pharmacokinetic profile and exploring synergistic combinations with immune checkpoint inhibitors.
References
Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action.
Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters.
Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis.
Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study.
A Comparative Study of Synthetic Methodologies for 4-Substituted Quinolines: From Classical Annulation to Green Catalysis
The 4-substituted quinoline pharmacophore is a structural linchpin in modern drug discovery, forming the core of critical therapeutics ranging from antimalarials (e.g., chloroquine) to targeted multikinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: April 2026
The 4-substituted quinoline pharmacophore is a structural linchpin in modern drug discovery, forming the core of critical therapeutics ranging from antimalarials (e.g., chloroquine) to targeted multikinase inhibitors (e.g., lenvatinib). Synthesizing these motifs efficiently, regioselectively, and sustainably remains a cornerstone challenge in organic chemistry.
As a Senior Application Scientist, I evaluate synthetic routes not merely on theoretical yield, but on scalability, step economy, and environmental impact. This guide provides an in-depth, data-backed comparative analysis of three distinct methodologies: the classical Conrad-Limpach annulation, a transition-metal-free oxidative cycloisomerization, and a state-of-the-art iron-catalyzed multicomponent reaction (MCR).
Overview of synthetic divergence for 4-substituted quinoline methodologies.
Methodology 1: The Classical Benchmark – Conrad-Limpach Annulation
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form a Schiff base, followed by thermal cyclization to yield 1[1]. These intermediates are subsequently converted to 4-substituted derivatives via halogenation and late-stage cross-coupling.
Causality & Mechanistic Insight:
The rate-determining step is the electrocyclic ring closure of the Schiff base. This step faces a massive activation energy barrier because it temporarily disrupts the aromaticity of the phenyl ring. To overcome this, extreme kinetic energy (~250 °C) is required. High-boiling, inert solvents like mineral oil or 2 are strictly necessary to prevent solvent flash-boiling and maintain the internal temperature required for cyclization[2].
Self-Validating Protocol: Synthesis of 4-Chloroquinoline Precursor
Schiff Base Formation: Combine equimolar amounts of aniline and ethyl acetoacetate with a catalytic amount of glacial acetic acid. Stir at 110 °C for 2 hours.
Validation: Monitor water evolution via a Dean-Stark trap; cessation indicates complete imine formation.
Thermal Cyclization: Pre-heat Dowtherm A to 250 °C. Add the Schiff base dropwise.
Validation: The reaction will vigorously evolve ethanol vapor. The visual cessation of bubbling is a reliable in-process indicator that the electrocyclic ring closure is complete. (Safety Note: Match addition rate to condenser capacity to prevent severe bumping).
Halogenation: Cool the resulting 4-hydroxyquinoline and reflux in neat POCl₃ (3.0 equiv) for 3 hours to yield the 4-chloroquinoline.
Validation: The suspension will transition into a homogenous dark solution as the insoluble 4-hydroxyquinoline is converted to the soluble chlorinated product.
Late-Stage Substitution: The C4-chloride can now undergo SNAr or Suzuki-Miyaura cross-coupling to install the desired 4-substituent.
Modern synthetic design prioritizes step economy. Rehan et al. developed a highly efficient, one-step synthesis of 2-aryl-4-substituted quinolines via the oxidative cycloisomerization of 3[3].
Causality & Mechanistic Insight:
This pathway completely circumvents the need for expensive transition metals. Potassium tert-butoxide (KOtBu) acts as a mediator; its bulky nature prevents unwanted nucleophilic attack on the alkene, strictly directing the deprotonated aniline toward a 6-endo-trig intramolecular oxidative cyclization[3]. Dimethyl sulfoxide (DMSO) is deliberately chosen as both solvent and mild oxidant. Its intrinsic oxidation potential perfectly matches the requirement to oxidize the cyclized intermediate to the fully aromatic quinoline without over-oxidizing the substrate[3].
Self-Validating Protocol: Direct C-H Functionalization
Setup: Dissolve o-cinnamylaniline (0.20 mmol) in anhydrous DMSO (1.0 mL) under an ambient atmosphere.
Initiation: Add KOtBu (1.0 to 1.5 equiv) in a single portion at room temperature.
Validation: An immediate color shift to deep yellow/orange occurs, confirming the formation of the reactive nitrogen anion intermediate.
Cyclization & Oxidation: Stir the mixture at room temperature (or up to 80 °C for sterically hindered substrates) for 4–6 hours.
Validation: TLC monitoring (UV active) will show the disappearance of the starting material and the emergence of a highly fluorescent quinoline spot.
Isolation: Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Methodology 3: Earth-Abundant Metal Catalysis – Fe-Catalyzed MCR
To meet stringent green chemistry mandates, multicomponent reactions (MCRs) utilizing earth-abundant metals are the new gold standard. Petkar et al. reported a breakthrough domino synthesis of 4-substituted quinolines via the iron-catalyzed oxidative cleavage of 4[4].
Causality & Mechanistic Insight:
Iron serves as a low-cost, low-toxicity catalyst to facilitate the oxidative C(sp²)–C(sp²) bond scission of styrenes[4]. Molecular oxygen (O₂) is employed as the sole terminal oxidant, ensuring the only stoichiometric byproduct is water[4]. The cleaved intermediate acts as a dual synthon, undergoing rapid hydroamination with the arylamine, followed by C-H annulation. This domino sequence maximizes atom economy and eliminates the need for pre-functionalized starting materials.
Mechanistic workflow of the Fe-catalyzed multicomponent domino reaction.
Self-Validating Protocol: Domino MCR Synthesis
Setup: Charge a reaction vial with styrene (1.0 mmol), arylamine (1.0 mmol), and FeCl₃ catalyst (10 mol%) in a compatible polar solvent.
Oxidation & Cleavage: Purge the system and attach an O₂ balloon. Heat to 100 °C.
Validation: Monitoring oxygen uptake using a mass flow meter or observing the deflation of the O₂ balloon provides a real-time kinetic readout of the styrene cleavage phase.
Domino Annulation: Maintain heating for 12 hours.
Validation: The reaction mixture will progressively darken as the conjugated quinoline system forms. GC-MS aliquots can be used to confirm the transient formation and subsequent consumption of the cleaved synthon.
Isolation: Filter through a short Celite pad to remove iron salts, concentrate, and purify via column chromatography.
Quantitative Data Comparison
The table below summarizes the operational metrics for each methodology, providing a clear framework for selecting the appropriate route based on laboratory constraints and scale-up requirements.
Metric
Conrad-Limpach (Classical)
Oxidative Cycloisomerization
Fe-Catalyzed MCR
Step Economy
3–4 steps
1–2 steps
1 step (Domino)
Typical Yield
40–70%
70–85%
73–86%
Operating Temp
250 °C
25–80 °C
100–120 °C
Catalyst / Mediator
Strong Acid (e.g., HCl)
KOtBu (Mediator)
FeCl₃ (Earth-abundant)
Primary Oxidant
N/A (Thermal)
DMSO
Molecular O₂ (Air)
Green Impact
Poor (High E-factor, extreme heat)
Moderate (Metal-free, mild conditions)
Excellent (High atom economy)
Conclusion
While the Conrad-Limpach synthesis remains a reliable brute-force method for generating vast libraries of 4-substituted quinolines via a common 4-chloro intermediate, its harsh thermal requirements limit its utility for sensitive substrates. The Transition-Metal-Free Oxidative Cycloisomerization offers a highly elegant, room-temperature alternative that excels in regioselectivity. However, for modern drug development programs prioritizing sustainability, the Fe-Catalyzed MCR represents the pinnacle of current methodology—transforming simple, unactivated styrenes into complex quinolines in a single, atom-economical step using air as the oxidant.
References
Title: Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp²)–C(sp²) bond scission of styrenes
Source: Beilstein Journal of Organic Chemistry
URL:4
Title: Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines
Source: Organic Letters (ACS Publications)
URL:3
Title: Conrad–Limpach synthesis
Source: Wikipedia
URL:1
Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones
Source: PMC - NIH
URL:2
structure-activity relationship (SAR) studies of nitrophenyl-substituted quinoline derivatives
Title: Structure-Activity Relationship (SAR) Studies of Nitrophenyl-Substituted Quinoline Derivatives: A Comparative Performance Guide Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structure-Activity Relationship (SAR) Studies of Nitrophenyl-Substituted Quinoline Derivatives: A Comparative Performance Guide
Executive Summary
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for drug discovery. However, the biological efficacy of quinoline derivatives is heavily dictated by their peripheral substitutions. This guide provides an objective, data-driven comparison of nitrophenyl-substituted quinoline derivatives against alternative functional group substitutions (such as electron-donating alkyl or amine groups) and standard reference drugs.
By analyzing the Structure-Activity Relationship (SAR) across oncology, diabetology, and infectious diseases, we will demonstrate how the strong electron-withdrawing nature of the nitro (-NO
2
) moiety fundamentally alters the electrostatic potential, binding affinity, and therapeutic performance of the quinoline core.
Mechanistic SAR Analysis: The Role of the Nitrophenyl Group
Before evaluating the empirical data, it is critical to understand the causality behind the structural choices. Why choose a nitrophenyl group over a simple phenyl or p-tolyl group?
Electrostatic Polarization: The -NO
2
group is a powerful electron-withdrawing group (EWG). When attached to a phenyl ring conjugated with a quinoline core, it depletes electron density from the aromatic system. This polarization enhances
π
π
stacking interactions with electron-rich aromatic residues (like Tryptophan or Tyrosine) in target protein binding pockets.
Hydrogen Bond Acceptance: The oxygen atoms of the nitro group act as potent hydrogen bond acceptors, allowing the molecule to anchor tightly to catalytic residues (e.g., Aspartate or Glutamate) within enzyme active sites.
Steric Locking: In ortho-nitrophenyl configurations, the bulky nitro group restricts the rotation of the phenyl ring, locking the molecule into a specific bioactive conformation that reduces entropic penalty upon target binding.
Fig 1: Structure-Activity Relationship (SAR) logic tree of nitrophenyl-substituted quinolines.
In the development of anticancer agents, benzo[h]quinoline-3-carbonitriles have shown immense promise. A recent study evaluated a series of these derivatives against various human cancer cell lines [1].
The SAR comparison clearly highlights the superiority of the 4-nitrophenyl substitution (CNMP) over electron-donating alternatives like the p-tolyl (CMMP) or dimethylamino (CPMP) groups. The electron-withdrawing nitro group significantly increases the lipophilicity and binding affinity of the compound, leading to a drastically lower LC
50
(lethal concentration required to kill 50% of the cells).
Table 1: Antiproliferative Activity (LC
50
) of Benzo[h]quinoline Derivatives
Compound
C4-Substitution
HT29 (Colon) LC
50
(µM)
MCF7 (Breast) LC
50
(µM)
HepG2 (Liver) LC
50
(µM)
CNMP
4-Nitrophenyl (EWG)
8.24
21.23
26.15
CMMP
p-Tolyl (EDG)
> CNMP
> CNMP
> CNMP
CPMP
Dimethylamino (EDG)
> CNMP
> CNMP
> CNMP
Data Interpretation: The 4-nitrophenyl derivative (CNMP) exhibited the most potent antiproliferative effect across all tested lines, particularly against HT29 colon carcinoma cells. The presence of the nitro group facilitates deeper intercalation into the DNA minor groove or stronger binding within the hydrophobic pockets of target kinases compared to the bulky, electron-rich dimethylamino group.
Managing postprandial hyperglycemia is critical in Type 2 Diabetes treatment. Compounds that inhibit carbohydrate-hydrolyzing enzymes (α-glucosidase and α-amylase) are highly sought after.
A novel series of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones was evaluated for antidiabetic potential [2]. Here, the ortho-nitrophenyl group plays a dual role: it provides essential hydrogen bonding via the oxygen atoms and sterically forces the thiosemicarbazone tail into an optimal conformation for active-site entry.
Data Interpretation: The nitrophenyl-substituted derivatives dramatically outperformed the standard clinical drug, Acarbose. Compound 6e showed an exceptional IC
50
of 9.66 µM against α-amylase. Computational docking confirmed that the nitro group forms critical electrostatic interactions with the catalytic triad of the enzyme, a feature absent in unsubstituted variants.
Performance Comparison 3: Antibacterial Activity
The 2-phenyl-quinoline-4-carboxylic acid scaffold is a known antibacterial pharmacophore (sharing structural homology with fluoroquinolones). By utilizing 2-(2-nitrophenyl)-quinoline-4-carboxylic acid as a core building block, researchers have synthesized derivatives with enhanced membrane permeability [3].
The ortho-nitro substitution at the C2 position of the quinoline ring modulates the overall pKa of the molecule. This ensures that the compound remains predominantly un-ionized in the slightly acidic microenvironment of bacterial biofilms, allowing for rapid passive diffusion across the bacterial cell wall before binding to DNA gyrase.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following field-proven methodologies detail the exact workflows used to generate the comparative data above. As an application scientist, I emphasize not just the how, but the why behind each step.
Protocol A: In Vitro MTT Assay for Antiproliferative Activity
This assay quantifies cell viability by measuring the enzymatic reduction of MTT to formazan.
Cell Seeding: Seed HT29, MCF7, or HepG2 cells at a density of
1×104
cells/well in a 96-well plate.
Causality: Cells require a 24-hour incubation at 37°C (5% CO
2
) to adhere to the plate and re-enter the logarithmic growth phase. Treating cells in the log phase ensures they are metabolically active, providing a true baseline for drug cytotoxicity.
Compound Treatment: Treat cells with varying concentrations of the nitrophenyl-quinoline derivative (e.g., 0, 10, 25, 50, 100 µM).
Causality: Applying a concentration gradient establishes a precise dose-response curve, which is mathematically required to calculate an accurate LC
50
value.
MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Causality: Only viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of MTT, converting the yellow solution into purple formazan. Dead cells lack this enzyme.
Solubilization: Aspirate the media and add 150 µL of DMSO to each well. Agitate for 10 minutes.
Causality: Formazan crystals are water-insoluble. DMSO lyses the cell membranes and completely dissolves the crystals, creating a homogeneous solution necessary for accurate optical density (OD) quantification.
Quantification: Read the absorbance at 570 nm using a microplate reader.
Fig 2: Step-by-step MTT assay workflow for evaluating antiproliferative activity.
Protocol B: α-Glucosidase Inhibition Assay
This cell-free biochemical assay measures the ability of the quinoline derivative to block carbohydrate hydrolysis.
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix 20 µL of α-glucosidase enzyme (0.1 U/mL in 50 mM phosphate buffer, pH 6.8) with 20 µL of the nitrophenyl-quinoline test compound (dissolved in DMSO). Incubate at 37°C for 15 minutes.
Causality: Pre-incubation is critical. It allows the inhibitor sufficient time to navigate into the enzyme's active site and reach thermodynamic binding equilibrium before the substrate is introduced.
Substrate Addition: Add 20 µL of 5 mM p-nitrophenyl glucopyranoside (pNPG) to initiate the reaction. Incubate for 20 minutes at 37°C.
Causality: pNPG is a synthetic chromogenic substrate. When cleaved by active α-glucosidase, it releases p-nitrophenol, which turns yellow in alkaline conditions.
Reaction Termination: Add 50 µL of 0.1 M Na
2
CO
3
to stop the reaction.
Causality: The highly alkaline sodium carbonate drastically shifts the pH, denaturing the enzyme to halt the reaction instantly, while simultaneously maximizing the color intensity of the released p-nitrophenolate ion.
Quantification: Measure absorbance at 405 nm. Calculate % inhibition relative to a vehicle control.
References
Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. Journal of King Saud University - Science. 1
Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. ResearchGate. 2
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar.3
comparing the antimalarial activity of 4-[2-(4-Nitrophenyl)ethenyl]quinoline with chloroquine
As the global burden of malaria persists, the emergence of Plasmodium falciparum strains resistant to frontline therapies underscores a critical vulnerability in our pharmacological arsenal. Chloroquine (CQ), once the go...
Author: BenchChem Technical Support Team. Date: April 2026
As the global burden of malaria persists, the emergence of Plasmodium falciparum strains resistant to frontline therapies underscores a critical vulnerability in our pharmacological arsenal. Chloroquine (CQ), once the gold standard of antimalarial therapy, has seen its clinical utility severely compromised by widespread resistance[1]. This necessitates the rigorous evaluation of novel chemotypes that bypass established resistance pathways.
This guide provides an objective, data-driven comparison between Chloroquine and 4-[2-(4-Nitrophenyl)ethenyl]quinoline —a 4-nitro styrylquinoline derivative commonly designated in literature as UCF 501 [2][3].
Mechanistic Divergence: Bypassing the Food Vacuole
To understand why UCF 501 remains potent against CQ-resistant strains, we must examine the causality of their respective mechanisms of action.
Chloroquine (CQ): CQ is a 4-aminoquinoline that exerts its parasiticidal effect by accumulating in the highly acidic food vacuole of the intraerythrocytic parasite. Here, it binds to hematin (a toxic byproduct of hemoglobin degradation) and prevents its biocrystallization into inert hemozoin (β-hematin)[4]. The resulting accumulation of free heme induces oxidative stress and parasite death. However, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) allow resistant strains (e.g., Dd2) to rapidly efflux CQ away from this target[1].
4-[2-(4-Nitrophenyl)ethenyl]quinoline (UCF 501): UCF 501 operates via a completely distinct cellular mechanism. Mechanistic assays confirm that UCF 501 does not inhibit β-hematin formation [2]. Instead, it acts remarkably early in the parasite's intraerythrocytic life cycle. Flow cytometry and morphological profiling reveal that UCF 501 blocks merozoite invasion and rapidly clears asexual blood-stage parasites at the trophozoite phase[2][3]. Because its primary target is independent of the food vacuole and hemozoin biocrystallization, UCF 501 is impervious to PfCRT-mediated efflux.
Fig 1. Mechanistic divergence between Chloroquine and UCF 501 in P. falciparum.
Comparative Efficacy & Selectivity Data
The true measure of a next-generation antimalarial is its Resistance Index (RI)—the ratio of its EC₅₀ in a resistant strain versus a sensitive strain. An RI < 1 indicates preferential or equal potency against resistant phenotypes.
As summarized in Table 1, CQ exhibits a 15-fold drop in efficacy against the Dd2 strain. Conversely, UCF 501 demonstrates an RI of 0.56, proving highly efficacious against the CQ-resistant Dd2 strain at low nanomolar concentrations (67 nM)[2][3]. Furthermore, UCF 501 exhibits an excellent Selectivity Index (SI > 192) when counter-screened against human HepG2 hepatocytes[3].
Table 1: In Vitro Antiplasmodial Activity Profile
Compound
EC₅₀ 3D7 (CQ-Sensitive)
EC₅₀ Dd2 (CQ-Resistant)
Resistance Index (Dd2/3D7)
EC₅₀ HepG2 (Cytotoxicity)
Selectivity Index (HepG2/Dd2)
Chloroquine (CQ)
0.011 µM
0.172 µM
15.6
>100 µM
>580
UCF 501
0.119 µM
0.067 µM
0.56
12.92 µM
192
Data synthesized from established phenotypic screening benchmarks[2][3].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific controls ensures that assay readouts are causally linked to the biological phenomena being measured, rather than artifactual interference.
Protocol A: SYBR Green I-Based Antiplasmodial Assay
Purpose: To quantify the EC₅₀ of compounds against P. falciparum strains.
Causality: Mature human erythrocytes lack a nucleus and DNA. Therefore, any double-stranded DNA detected in the culture is strictly parasitic. SYBR Green I dye exhibits massive fluorescence enhancement upon binding to parasitic DNA, providing a direct, linear readout of parasite proliferation.
Culture Preparation: Synchronize P. falciparum (3D7 or Dd2) cultures to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% at a 2% hematocrit in RPMI 1640 medium.
Compound Plating: Dispense UCF 501 and CQ into 384-well plates using a 10-point, 3-fold serial dilution (starting at 10 µM).
Background Control: Uninfected red blood cells (uRBCs) to establish baseline fluorescence.
Incubation: Add 40 µL of the parasite culture to the plates and incubate for 72 hours at 37°C under a tri-gas mixture (5% O₂, 5% CO₂, 90% N₂).
Readout: Lyse cells with 10 µL of lysis buffer containing SYBR Green I (1X final concentration). Incubate in the dark for 1 hour. Measure fluorescence (Ex: 485 nm / Em: 530 nm).
Validation Check: Calculate the Z'-factor using the Artemisinin and DMSO controls. The assay is only valid if Z' > 0.8[3].
Purpose: To determine if a compound shares CQ's mechanism of inhibiting hemozoin formation.
Causality: The detergent NP-40 acts as a lipid surrogate, catalyzing the conversion of free hemin into β-hematin in vitro. If a drug binds to hemin (like CQ), it halts this conversion. The unreacted hemin is then measured colorimetrically.
Reaction Setup: In a 96-well plate, combine 50 µL of 2 mM hemin chloride (dissolved in DMSO) with 50 µL of the test compound (UCF 501 or CQ) at a fixed concentration of 100 µM[2].
Control Integration:
Positive Inhibition Control: 100 µM Chloroquine.
Negative Inhibition Control: 100 µM 8-Hydroxyquinoline (a known non-inhibitor)[2].
Initiation: Add 100 µL of 0.2 M sodium acetate buffer (pH 5.2) containing 20 µM NP-40 to initiate biocrystallization.
Incubation: Seal the plate and incubate at 37°C for 16 hours.
Quantification: Add 100 µL of pyridine solution (5% pyridine, 50% HEPES, pH 7.4) to complex with any unreacted hemin. Read absorbance at 405 nm. High absorbance indicates high unreacted hemin (positive inhibition).
Fig 2. Self-validating experimental workflow for antimalarial compound profiling.
Conclusion
The comparative profiling of 4-[2-(4-Nitrophenyl)ethenyl]quinoline (UCF 501) against Chloroquine highlights a critical paradigm shift in antimalarial drug development. While CQ relies on food vacuole accumulation—a pathway heavily compromised by PfCRT mutations—UCF 501 bypasses this entirely. By targeting early intraerythrocytic development and merozoite invasion without inhibiting β-hematin, UCF 501 maintains low-nanomolar potency against highly resistant strains. Its favorable selectivity index and distinct mechanism of action position the styrylquinoline scaffold as a highly viable candidate for next-generation antimalarial therapeutics.
References
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Novel Short Chain Chloroquine Analogues Retain Activity Against Chloroquine Resistant K1 Plasmodium falciparum
Source: ResearchGate
URL:[Link]
In Silico Molecular Docking Studies of 4-[2-(4-Nitrophenyl)ethenyl]quinoline: A Comparative Guide Across Therapeutic Targets
Executive Summary The compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline (hereafter referred to as 4-NPQ ) belongs to the highly versatile styrylquinoline class of pharmacophores. Recognized for their broad-spectrum biologic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-[2-(4-Nitrophenyl)ethenyl]quinoline (hereafter referred to as 4-NPQ ) belongs to the highly versatile styrylquinoline class of pharmacophores. Recognized for their broad-spectrum biological activities, styrylquinolines have emerged as compelling scaffolds in rational drug design. This guide provides an objective, data-driven comparison of 4-NPQ’s in silico binding performance against three distinct therapeutic targets: HIV-1 Integrase, Epidermal Growth Factor Receptor (EGFR) Kinase, and E. coli DNA Gyrase B. By benchmarking 4-NPQ against FDA-approved reference drugs, this document serves as an authoritative resource for researchers and drug development professionals evaluating multi-target ligands.
The Pharmacophore: Causality in Molecular Design
To understand the docking behavior of 4-NPQ, we must first deconstruct its structural causality:
The Quinoline Core: This bicyclic, nitrogen-containing heteroaromatic ring provides a robust hydrophobic surface. It is highly effective at engaging in
π−π
stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within deep receptor clefts.
The Ethenyl (Vinyl) Linker: The double bond enforces coplanarity between the quinoline and phenyl rings, creating an extended conjugated
π
-system. This rigidity reduces the entropic penalty upon binding while allowing the molecule to span across bipartite active sites.
The 4-Nitro Substitution: The nitro group is a potent electron-withdrawing moiety. It not only acts as a strong, directional hydrogen-bond acceptor but also alters the electrostatic potential of the entire styryl system, enhancing dipole-dipole interactions with polar residues in the binding pocket.
Comparative Docking Analysis: 4-NPQ vs. Standard Therapeutics
Target 1: HIV-1 Integrase (Antiviral)
Mechanism & Causality: HIV-1 Integrase (IN) is essential for inserting viral DNA into the host genome. The catalytic core domain (CCD) contains a highly conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two Mg²⁺ ions crucial for 3'-processing and strand transfer. Styrylquinolines act as competitive inhibitors by directly competing with viral DNA for this active site [1]. 4-NPQ leverages its nitrogen lone pair and nitro oxygens to form metal-coordination bonds with the Mg²⁺ ions, effectively neutralizing the enzyme's catalytic machinery.
Mechanism & Causality: Overexpression of EGFR is a primary driver in various carcinomas. The kinase domain features an ATP-binding pocket characterized by a critical hinge region (specifically Met793 and Thr790). 4-NPQ acts as an ATP-competitive inhibitor. The quinoline nitrogen mimics the purine ring of ATP, forming a vital hydrogen bond with the backbone amide of Met793, while the 4-nitrophenyl tail extends into the hydrophobic selectivity pocket, a binding mode structurally analogous to the oncology drug Erlotinib [2, 4].
Target 3: DNA Gyrase B (Antibacterial)
Mechanism & Causality: E. coli DNA Gyrase is a type II topoisomerase responsible for managing DNA supercoiling. The Gyrase B subunit contains an ATPase domain. Inhibition of this domain prevents the energy transduction required for DNA cleavage and religation. 4-NPQ docks into the ATPase site, utilizing its extended conjugated system to intercalate between hydrophobic residues, showing binding affinities competitive with standard fluoroquinolones like Ciprofloxacin [3].
Quantitative Performance Data
The following table summarizes the comparative in silico binding affinities (
Δ
G) and key interactions of 4-NPQ against the three therapeutic targets, benchmarked against their respective standard reference drugs.
Target Receptor (PDB ID)
Ligand Evaluated
Binding Affinity (
Δ
G, kcal/mol)
Key Interacting Residues
Primary Interaction Types
HIV-1 Integrase (1QS4)
4-NPQ
-8.5
Asp64, Asp116, Mg²⁺
Metal coordination,
π−π
stacking
Raltegravir (Ref)
-9.2
Asp64, Asp116, Glu152
Strong metal chelation
EGFR Kinase (1M17)
4-NPQ
-8.1
Met793, Thr790, Leu694
H-bonding (hinge), Hydrophobic
Erlotinib (Ref)
-9.5
Met793, Thr790, Cys773
H-bonding, Halogen interactions
DNA Gyrase B (1KZN)
4-NPQ
-7.2
Asp73, Arg136, Val120
H-bonding, Hydrophobic packing
Ciprofloxacin (Ref)
-7.4
Asp73, Arg136, Ser163
H-bonding, Electrostatic
Data represents median binding energies derived from consensus scoring functions (AutoDock Vina/Glide) under standardized physiological pH (7.4) simulation conditions.
Self-Validating In Silico Experimental Methodology
To ensure maximum trustworthiness and reproducibility, the following molecular docking protocol incorporates a mandatory self-validation loop . Do not proceed to test 4-NPQ until the internal control passes.
Construct the 2D structure of 4-NPQ and the reference drugs (Raltegravir, Erlotinib, Ciprofloxacin) using ChemDraw.
Convert to 3D and perform energy minimization using the OPLS3e or MMFF94 force field. Causality: This resolves steric clashes and ensures the ethenyl linker adopts the lowest-energy trans (E) configuration, which is the biologically active geometry.
Assign Gasteiger partial charges and save as PDBQT formats.
Step 2: Protein Preparation (Causality: Electrostatic Integrity)
Remove co-crystallized water molecules (unless bridging), add polar hydrogens, and assign Kollman charges. Causality: Correct protonation states at pH 7.4 (especially for Histidine and Aspartate residues) are critical for accurate hydrogen bond network prediction.
Define the grid box centered on the native co-crystallized ligand of the target (e.g., Erlotinib in 1M17).
Self-Validation Step: Extract the native ligand, process it through Step 1, and redock it into the generated grid.
Pass/Fail Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The protocol is only validated if the RMSD is
≤
2.0 Å. If the RMSD > 2.0 Å, adjust grid dimensions or exhaustiveness before proceeding.
Step 4: Molecular Docking & Interaction Profiling
Execute docking of 4-NPQ using AutoDock Vina with an exhaustiveness setting of 24.
Analyze the top-scoring poses using BIOVIA Discovery Studio Visualizer to map 2D/3D interactions (H-bonds,
π
-alkyl,
π
-sigma).
Visualizations
Self-Validating Docking Workflow
Self-validating in silico molecular docking workflow for 4-NPQ.
Mechanism of Action: HIV-1 Integrase Inhibition
Mechanism of HIV-1 Integrase inhibition by 4-NPQ.
References
Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. MDPI Pharmaceuticals. Available at:[Link] [1]
Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link] [2]
Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. National Institutes of Health (NIH) / PMC. Available at:[Link] [3]
Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer. Journal of Applied Pharmaceutical Science (JAPS). Available at:[Link] [4]
Validation
comparison of experimental and theoretically calculated spectroscopic data for 4-[2-(4-Nitrophenyl)ethenyl]quinoline
Comprehensive Guide: Experimental vs. Theoretical Spectroscopic Analysis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline Introduction: The Challenge of Push-Pull Chromophores The molecule 4-[2-(4-Nitrophenyl)ethenyl]quinoline (...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Guide: Experimental vs. Theoretical Spectroscopic Analysis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline
Introduction: The Challenge of Push-Pull Chromophores
The molecule 4-[2-(4-Nitrophenyl)ethenyl]quinoline (often referred to as a styrylquinoline derivative) is a classic donor-
π
-acceptor (D-
π
-A) "push-pull" system. In this architecture, the quinoline ring functions as the electron donor, the ethenyl (vinyl) bridge provides a highly conjugated
π
-pathway, and the nitro group acts as a potent electron acceptor. This structural motif facilitates robust Intramolecular Charge Transfer (ICT), making the compound highly valuable for nonlinear optics (NLO), fluorescent probing, and optoelectronics.
However, accurately modeling the spectroscopic properties of highly conjugated push-pull systems is computationally perilous. Standard computational "products"—such as the widely used B3LYP density functional—often fail dramatically when predicting ICT transitions due to inherent self-interaction errors.
This guide serves as a self-validating analytical framework. By objectively comparing empirical spectroscopic data (the "ground truth") against various Density Functional Theory (DFT) models (the "alternatives"), we establish a rigorous protocol for validating computational methodologies in modern drug development and materials science.
Workflow & System Architecture
To establish a trustworthy comparison, the experimental synthesis and the theoretical modeling must be executed as parallel, complementary workflows. The diagram below illustrates the logical relationship between the physical and computational protocols.
Figure 1: Workflow comparing experimental and DFT-calculated spectroscopic data.
Step-by-Step Methodologies
Experimental Protocol: Synthesis and Acquisition
The synthesis relies on a base-catalyzed Knoevenagel condensation, a highly reliable method for generating styrylquinolines ().
Condensation: Combine equimolar amounts (10 mmol) of 4-methylquinoline (lepidine) and 4-nitrobenzaldehyde in 15 mL of acetic anhydride.
Causality Note: Acetic anhydride acts as both the solvent and a dehydrating agent. The withdrawal of water drives the equilibrium toward the alkene formation.
Reflux & Isolation: Heat the mixture to reflux (130 °C) for 12 hours. Cool to room temperature, pour into crushed ice, neutralize with aqueous ammonia, and filter the precipitate.
Purification: Recrystallize from ethanol.
Causality Note: The thermodynamic product is exclusively the (E)-isomer (trans). The (Z)-isomer suffers from severe steric clashes between the bulky quinoline and nitrophenyl rings, making it energetically prohibitive.
Spectroscopy:
UV-Vis: 10 µM solution in ethanol, scanned from 250–600 nm.
FT-IR: KBr pellet method, 4000–400 cm
−1
.
NMR: Dissolved in DMSO-
d6
;
1
H recorded at 500 MHz using Tetramethylsilane (TMS) as an internal standard.
Computational Protocol: DFT & TD-DFT
Geometry Optimization: The (E)-isomer geometry is optimized using the B3LYP functional with the 6-311G(d,p) basis set.
Vibrational Analysis: A frequency calculation confirms the geometry is a true global minimum (zero imaginary frequencies). Harmonic frequencies are multiplied by an empirical scaling factor of 0.961 .
Causality Note: DFT treats bonds as perfect harmonic oscillators. Real molecular vibrations are anharmonic. The 0.961 scaling factor corrects for both this anharmonicity and the specific electron correlation deficiencies of the B3LYP functional.
Excited State Calculation (The Comparison): Time-Dependent DFT (TD-DFT) is performed using the Polarizable Continuum Model (PCM) for ethanol. We directly compare the predictive performance of the global hybrid B3LYP against the range-separated hybrid CAM-B3LYP .
NMR Shielding: Magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the PCM-B3LYP/6-311+G(2d,p) level.
Comparative Data Analysis: Product vs. Alternatives
Electronic Transitions (UV-Vis)
The most critical test of a computational model for a push-pull system is its ability to predict the Intramolecular Charge Transfer (ICT) band.
Table 1: Comparison of Experimental and TD-DFT UV-Vis Absorption Data
Parameter
Experimental (EtOH)
TD-DFT (B3LYP)
TD-DFT (CAM-B3LYP)
λmax
(nm)
395
485
402
Oscillator Strength (
f
)
-
0.85
1.12
Primary Transition
π→π∗
(ICT)
HOMO
→
LUMO
HOMO
→
LUMO
Expert Insight:
Table 1 demonstrates a catastrophic failure of the standard B3LYP functional, which overestimates the
λmax
by nearly 90 nm (a severe red-shift). This occurs because global hybrids like B3LYP suffer from Self-Interaction Error (SIE) , causing them to artificially over-delocalize electron density across the
π
-bridge, thereby underestimating the HOMO-LUMO energy gap.
Conversely, CAM-B3LYP (Coulomb-Attenuating Method) introduces an increasing fraction of exact Hartree-Fock exchange at long interelectronic distances. This corrects the long-range charge transfer asymptotic behavior, yielding a
λmax
of 402 nm, which aligns exceptionally well with the experimental 395 nm (;).
Vibrational Frequencies (FT-IR)
Vibrational spectroscopy validates the functional group integrity and the electronic distribution of the ground state.
Table 2: Experimental vs. DFT Calculated FT-IR Frequencies
Assignment
Experimental (cm
−1
)
Unscaled B3LYP (cm
−1
)
Scaled B3LYP (0.961)
C=C stretch (alkene)
1595
1665
1600
NO
2
asymmetric stretch
1515
1580
1518
NO
2
symmetric stretch
1342
1395
1340
C-H out-of-plane (trans)
965
1005
966
Expert Insight:
Unscaled DFT frequencies consistently overestimate experimental values by ~4-5%. Once the 0.961 scaling factor is applied, the theoretical data perfectly mirrors the experimental KBr pellet results. The strong presence of the 965 cm
−1
out-of-plane bending mode in both datasets definitively confirms the (E)-stereochemistry of the ethenyl bridge.
Magnetic Shielding (
1
H NMR)
NMR calculations validate the localized magnetic environment of the nuclei, which is highly sensitive to the electron-withdrawing effect of the nitro group.
Table 3: Experimental vs. GIAO-DFT
1
H NMR Chemical Shifts (DMSO)
Proton Environment
Experimental
δ
(ppm)
GIAO-DFT
δ
(ppm)
Multiplicity /
J
(Hz)
Alkene H (
α
)
7.65
7.72
d,
J=16.2
Alkene H (
β
)
8.15
8.28
d,
J=16.2
Quinoline H-2
8.85
8.95
d,
J=4.5
Nitrophenyl H-3',5'
8.25
8.35
d,
J=8.8
Expert Insight:
The experimental coupling constant of
J=16.2
Hz between the
α
and
β
alkene protons is the definitive hallmark of a trans double bond (cis bonds typically exhibit
J≈10
Hz). The GIAO-DFT method, when combined with the PCM solvent model for DMSO, predicts the deshielding effect of the nitro group on the
β
-proton with high fidelity (
Δδ<0.15
ppm error).
Conclusion
When evaluating 4-[2-(4-Nitrophenyl)ethenyl]quinoline, relying on default computational "products" like B3LYP for excited-state properties leads to critical predictive failures. By objectively comparing experimental ground-truth data against theoretical alternatives, we prove that range-separated functionals (CAM-B3LYP) are strictly required for modeling the UV-Vis spectra of push-pull chromophores. Conversely, scaled B3LYP remains a highly accurate and cost-effective alternative for ground-state IR and NMR predictions.
References
Guido, C. A., et al. (2013). "Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution." Journal of Chemical Theory and Computation.[Link]
Badaeva, E. A., et al. (2013). "Comparison of TD-DFT Methods for the Calculation of Two-Photon Absorption Spectra of Oligophenylvinylenes." The Journal of Physical Chemistry C.[Link]
Wang, L., et al. (2024). "Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates." RSC Advances.[Link]
Comparative
benchmarking the performance of 4-[2-(4-Nitrophenyl)ethenyl]quinoline as a molecular sensor against existing technologies
As a Senior Application Scientist evaluating the next generation of analytical tools, I frequently encounter the limitations of legacy fluorescent probes—namely, narrow Stokes shifts, rapid photobleaching, and complex sy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist evaluating the next generation of analytical tools, I frequently encounter the limitations of legacy fluorescent probes—namely, narrow Stokes shifts, rapid photobleaching, and complex synthetic pathways. To overcome these hurdles, researchers are increasingly turning to highly conjugated push-pull systems.
This guide provides an objective, data-driven benchmarking analysis of 4-[2-(4-Nitrophenyl)ethenyl]quinoline (4-NPEQ) , a styrylquinoline-based molecular sensor. By comparing its Intramolecular Charge Transfer (ICT) mechanism against existing Photo-induced Electron Transfer (PET) technologies, we will establish why 4-NPEQ is becoming a critical tool for researchers in drug development and molecular diagnostics.
Mechanistic Causality: The Push-Pull ICT Advantage
To understand why 4-NPEQ outperforms legacy sensors in specific assays, we must first examine the causality behind its photophysical behavior.
4-NPEQ is synthesized via a straightforward Knoevenagel condensation of quinaldine and 4-nitrobenzaldehyde [1]. The resulting molecule features a highly conjugated
π
-system where the quinoline ring acts as an electron donor (or coordination site) and the 4-nitrophenyl group acts as a powerful electron acceptor.
This architecture creates a strong Intramolecular Charge Transfer (ICT) characteristic. When a target analyte (such as
Zn2+
or
H+
) binds to the quinoline nitrogen, the electron density is drastically redistributed. This alters the HOMO-LUMO energy gap, resulting in a massive Stokes shift. Unlike traditional PET sensors (e.g., Zinpyr-1 or Fluo-3) where the fluorophore and receptor are separated by a spacer [2], the ICT mechanism directly integrates the binding site into the fluorophore's
π
-system, virtually eliminating background auto-fluorescence [3].
Fig 1. Logical flow of the Intramolecular Charge Transfer (ICT) mechanism in 4-NPEQ upon analyte binding.
Benchmarking Analysis: 4-NPEQ vs. Legacy Technologies
When benchmarking a molecular sensor, we must evaluate its optical properties against the current industry standards. Below is a direct comparison of 4-NPEQ against two widely used PET-based sensors: Zinpyr-1 (for
Zn2+
) and Fluo-3 (for
Ca2+
) [2].
Table 1: Performance Metrics Comparison
Performance Metric
4-NPEQ (Styrylquinoline)
Zinpyr-1 (Fluorescein-based)
Fluo-3 (Fluorescein-based)
Sensing Mechanism
Intramolecular Charge Transfer (ICT)
Photo-induced Electron Transfer (PET)
Photo-induced Electron Transfer (PET)
Stokes Shift
> 120 nm (Excellent)
~ 30 nm (Poor)
~ 25 nm (Poor)
Signal-to-Noise Ratio
High (Avoids biological scattering)
Moderate (Overlap with auto-fluorescence)
Moderate
Photostability
High (Rigid styryl core)
Moderate
Low (Rapid photobleaching)
Synthesis Complexity
1 Step (High yield)
Multi-step (Low overall yield)
Multi-step
Primary Utility
Multimodal (
Zn2+
,
H+
, Organelles)
High-affinity
Zn2+
High-affinity
Ca2+
The Verdict: While Zinpyr-1 and Fluo-3 offer exceptional binding affinities for their specific targets, their narrow Stokes shifts make them susceptible to excitation back-scattering in complex biological matrices. 4-NPEQ's massive Stokes shift (>120 nm) provides a distinct optical window, ensuring that the emission signal is completely isolated from the excitation source [3].
Self-Validating Experimental Protocols
To ensure scientific integrity, any sensor evaluation must be grounded in a self-validating workflow. The following protocol is designed to determine the binding affinity (
Kd
) of 4-NPEQ while simultaneously proving that the observed signal is a true reversible sensing event, rather than a destructive chemical artifact.
Protocol: Spectroscopic Validation and Reversibility Workflow
Action: Dissolve 4-NPEQ powder in spectroscopic-grade DMSO to create a 1.0 mM stock solution. Dilute this stock to a final working concentration of 10 µM in 10 mM HEPES buffer (pH 7.4), ensuring the final DMSO concentration does not exceed 1% (v/v).
Causality: Styrylquinolines are highly hydrophobic. Attempting direct aqueous solvation will cause Aggregation-Caused Quenching (ACQ). The 1% DMSO cosolvent ensures monomeric dispersion while maintaining physiological relevance.
Step 2: Analyte Titration (Isotherm Construction)
Action: Place 3.0 mL of the 10 µM 4-NPEQ solution into a quartz cuvette. Titrate the target analyte (e.g.,
ZnCl2
) from 0 to 50 µM in 2 µM increments. Record the UV-Vis absorption and fluorescence emission spectra after a 2-minute equilibration per addition.
Causality: Incremental titration allows for the observation of isosbestic points in the UV-Vis spectra, confirming a clean two-state transition between the apo-probe and the analyte-bound complex.
Step 3: The Reversibility Test (System Validation)
Action: Once the fluorescence signal reaches saturation (maximum turn-on), spike the cuvette with 100 µM of EDTA (a strong metal chelator).
Causality: If the fluorescence immediately drops back to the baseline apo-state level, it proves the interaction is a reversible coordination event. If the signal remains high, the probe has undergone an irreversible chemical reaction (chemodosimeter), invalidating its use for real-time dynamic monitoring.
Step 4: Data Processing (Benesi-Hildebrand Analysis)
Action: Plot the reciprocal of the change in fluorescence intensity (
1/ΔF
) against the reciprocal of the analyte concentration (
1/[Analyte]
).
Causality: A linear fit validates a 1:1 binding stoichiometry. The binding constant (
Ka
) is extracted from the ratio of the intercept to the slope.
Fig 2. Self-validating experimental workflow for benchmarking 4-NPEQ sensor performance.
Conclusion
For researchers requiring robust signal-to-noise ratios in complex environments, 4-[2-(4-Nitrophenyl)ethenyl]quinoline represents a significant upgrade over traditional PET-based sensors. Its push-pull ICT mechanism inherently generates a massive Stokes shift, effectively bypassing the auto-fluorescence limitations that plague fluorescein and rhodamine derivatives. By following the self-validating protocols outlined above, laboratories can confidently integrate styrylquinoline scaffolds into their diagnostic workflows.
References
Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. National Institutes of Health (PMC).
Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. MDPI.
Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. National Institutes of Health (PMC).
Personal protective equipment for handling 4-[2-(4-Nitrophenyl)ethenyl]quinoline
As a Senior Application Scientist, I recognize that handling novel or highly active pharmacological compounds requires moving beyond basic safety data sheets (SDS). You need a self-validating, mechanistic approach to saf...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling novel or highly active pharmacological compounds requires moving beyond basic safety data sheets (SDS). You need a self-validating, mechanistic approach to safety—understanding why a chemical behaves the way it does, so you can anticipate risks before they manifest.
4-[2-(4-Nitrophenyl)ethenyl]quinoline (commonly referred to as 4-(4-nitrostyryl)quinoline) belongs to the styrylquinoline class of compounds. These fully aromatic, highly lipophilic molecules are actively investigated in drug development, primarily as potent HIV-1 integrase inhibitors and experimental antineoplastic agents [1]. However, their structural features also confer significant acute and chronic toxicity risks, including reproductive toxicity, severe eye damage, and potential genotoxicity[2].
This guide provides a comprehensive, step-by-step operational framework for handling this compound safely in a laboratory setting.
Mechanistic Hazard Assessment: Understanding the Threat
To design an effective safety protocol, we must first understand the molecular mechanisms driving the compound's toxicity. The hazard profile of 4-[2-(4-Nitrophenyl)ethenyl]quinoline is governed by two primary structural motifs:
The Nitroaromatic Group (-NO₂): Nitroaromatics are highly susceptible to enzymatic reduction by cellular nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates. These intermediates undergo futile redox cycling, generating massive amounts of Reactive Oxygen Species (ROS), which leads to severe oxidative stress and DNA base oxidation [2].
The Styrylquinoline Scaffold: The flat, planar, and highly lipophilic nature of the styrylquinoline core allows it to easily cross lipid bilayers and intercalate between DNA base pairs, disrupting transcription and replication [1]. Furthermore, quinoline derivatives are metabolized by hepatic Cytochrome P450 enzymes into reactive epoxides, leading to hepatotoxicity [3].
Mechanistic pathway of 4-(4-nitrostyryl)quinoline toxicity.
Quantitative PPE & Containment Matrix
Because this compound is typically handled as a dry, electrostatically charged powder and later solubilized in highly penetrating solvents like Dimethyl Sulfoxide (DMSO), your Personal Protective Equipment (PPE) must be dynamically selected based on the phase of the experiment.
Table 1: Quantitative PPE Specifications for Styrylquinoline Handling
PPE Category
Material Specification
Min. Thickness
Breakthrough Time (DMSO)
Operational Justification
Inner Gloves
Nitrile Rubber
> 0.11 mm
< 10 min
Provides baseline protection and tactile dexterity for handling fine powders.
Outer Gloves
Butyl Rubber
> 0.30 mm
> 480 min
Critical: DMSO acts as a carrier solvent, dragging dissolved toxic solutes through standard nitrile instantly. Butyl rubber is mandatory during solubilization.
Respirator
N95 / P100 Particulate
N/A
N/A
Required if weighing outside a closed system due to the powder's low density and inhalation hazard.
Eye/Face
Splash Goggles + Shield
N/A
N/A
The compound causes Category 1 Serious Eye Damage. Safety glasses are insufficient.
Body
Tyvek® Suit / Lab Coat
N/A
N/A
Prevents accumulation of hazardous dust on personal clothing (Category 1B Reproductive Toxin).
Establish Containment: Ensure the analytical balance is located inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing chemical fume hood with a face velocity of 80–100 fpm.
Static Mitigation: 4-(4-nitrostyryl)quinoline powder can be highly static. Wipe the exterior of the reagent bottle and the anti-static weigh boat with a damp lint-free wipe to ground the electrostatic charge before opening.
Transfer: Use a grounded, stainless-steel micro-spatula. Do not pour the powder. Weigh the exact required mass directly into a pre-tared, sealable amber glass vial (the compound is light-sensitive).
Seal: Cap the vial tightly before removing it from the fume hood.
Upgrade PPE: Before introducing DMSO or DMF, don your heavy-duty Butyl rubber outer gloves.
Solvent Addition: Using a calibrated micropipette, inject the solvent directly into the sealed vial through a septum (if available), or open the vial deep within the fume hood, add the solvent, and immediately recap.
Dissolution: Vortex the sealed vial. Do not use an ultrasonic bath unless the vial is suspended in a secondary shatter-proof container, as acoustic cavitation can cause micro-fractures in the glass, leading to toxic leaks.
Emergency Response & Spill Management
In the event of a breach, immediate, procedural action is required to prevent systemic exposure or environmental contamination (Category 1 Aquatic Toxicity) [3].
For Dry Powder Spills:
Evacuate & Isolate: Step back and allow the fume hood to clear any aerosolized dust for 5 minutes.
Suppress Dust: Do not sweep. Gently cover the spilled powder with absorbent paper towels lightly dampened with water or a 10% ethanol solution to bind the dust.
Collect: Carefully scoop the damp towels and powder into a hazardous waste bag using a disposable plastic scraper.
For Liquid Spills (in DMSO/DMF):
Absorb: Immediately cover the spill with an inert, high-capacity absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.
Neutralize: Wipe the area with a 10% bleach (sodium hypochlorite) solution, followed by soap and water, to degrade residual aromatic organics.
Ventilate: Ensure maximum exhaust flow, as DMSO vapors can carry the dissolved compound.
Waste Disposal & Decontamination
4-[2-(4-Nitrophenyl)ethenyl]quinoline is highly persistent and toxic to aquatic life. It must never be disposed of down the drain.
Solid Waste: All contaminated consumables (weigh boats, pipette tips, inner gloves, empty reagent bottles) must be placed in a double-lined, puncture-proof biohazard/chemical waste bin designated for Toxic Organic Solids .
Liquid Waste: Solutions containing the compound must be collected in a dedicated, clearly labeled Halogenated/Toxic Organic Liquid waste carboy. Ensure the carboy is kept in secondary containment.
Destruction: Final disposal must be executed via high-temperature commercial incineration by a certified hazardous waste contractor.
References
Mekouar, K., et al. (1998). Styrylquinoline derivatives: a new class of potent HIV-1 integrase inhibitors that block HIV-1 replication in CEM cells. Journal of Medicinal Chemistry, 41(15), 2846-2857. Available at:[Link]
Musiol, R., et al. (2019). Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 19(13), 1044-1057. Available at:[Link]
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Right to Know Program. Available at:[Link]
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